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  • Product: 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol
  • CAS: 40004-63-5

Core Science & Biosynthesis

Foundational

2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol: Chemical Properties, Synthesis, and Pharmacological Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The compound 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol (also known as 1-(2-hydroxyethyl)-4-(p-tolyl)piperazine) is a bifu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The compound 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol (also known as 1-(2-hydroxyethyl)-4-(p-tolyl)piperazine) is a bifunctional N-aryl-N'-alkylpiperazine derivative. It serves as a highly versatile building block in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics. The structural marriage of a lipophilic p-tolyl group with a hydrophilic hydroxyethyl tail creates an amphiphilic scaffold that is heavily utilized in the design of high-affinity ligands for serotonin (5-HT) and dopamine receptors[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptions. Here, we will dissect the physicochemical properties of this compound, explore the causality behind its synthetic methodologies, and map its pharmacological utility in modern drug discovery.

Molecular Architecture and Physicochemical Profiling

The chemical behavior of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is dictated by the distinct electronic environments of its two piperazine nitrogens. The nitrogen attached to the p-tolyl group (N4) experiences resonance delocalization of its lone pair into the aromatic ring, significantly lowering its basicity and nucleophilicity (pKa ~4.5). Conversely, the nitrogen attached to the hydroxyethyl group (N1) remains highly basic (pKa ~8.5)[2]. This pKa differential is the cornerstone of its predictable reactivity and its ability to form stable hydrochloride salts for pharmaceutical formulation.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Exact Mass 220.1575 Da
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 3 (N, N, O)
Predicted LogP ~1.9 - 2.1
Core Scaffold N-Aryl-N'-alkylpiperazine
Precursor Building Block 1-(p-Tolyl)piperazine (CID: 83113)[2]

Mechanistic Synthetic Methodology

The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is typically achieved via the N-alkylation of 1-(p-tolyl)piperazine using 2-bromoethanol. The inherent pKa difference between the two nitrogens in the starting material ensures that alkylation occurs regioselectively at the secondary amine, bypassing the need for complex protecting group strategies.

Causality in Reaction Design
  • Solvent Selection (Acetonitrile): A polar aprotic solvent is chosen to optimally solvate the nucleophile and stabilize the polar transition state of the Sₙ2 displacement. It prevents the solvolysis of 2-bromoethanol, which would occur in protic solvents like methanol.

  • Base Selection (K₂CO₃): Potassium carbonate acts as a mild, heterogeneous acid scavenger. It neutralizes the hydrobromic acid (HBr) byproduct, driving the reaction forward. Crucially, it is not strong enough to deprotonate the primary alcohol of 2-bromoethanol, thereby preventing unwanted O-alkylation (etherification) side reactions.

Synthesis A 1-(p-Tolyl)piperazine (Nucleophile) C Reaction Mixture (K2CO3, MeCN, 80°C) A->C B 2-Bromoethanol (Electrophile) B->C D SN2 Displacement (N-Alkylation) C->D  HBr neutralization E 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol (Target API Intermediate) D->E  Workup & Purification

Synthetic workflow for 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol via SN2 N-alkylation.

Pharmacological Relevance: The Arylpiperazine Pharmacophore

Arylpiperazine derivatives represent one of the most important classes of 5-HT₁A and 5-HT₂A receptor ligands[1]. Long-chain arylpiperazine scaffolds are versatile templates used to design CNS drugs targeting both serotonin and dopamine receptors, often exhibiting neuroprotective properties[3].

The pharmacological efficacy of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol and its downstream derivatives relies on a highly conserved binding mechanism:

  • Hydrophobic Anchoring: The p-tolyl group inserts into the hydrophobic pocket of the GPCR, engaging in π-π stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan).

  • Electrostatic Salt Bridge: The basic N1 nitrogen (protonated at physiological pH) forms a critical electrostatic salt bridge with a highly conserved aspartic acid residue (Asp3.32) in the transmembrane domain.

  • Subtype Selectivity: N4-substitution of such compounds can enhance their affinity for specific sites[4]. The hydroxyethyl tail projects into the solvent-exposed region, where it can be further functionalized (e.g., into a bulky ester or amide) to fine-tune receptor subtype selectivity (e.g., 5-HT₁A vs. 5-HT₂A).

Signaling Ligand Arylpiperazine Ligand Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Asp3.32 Gq Gq Protein Alpha Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 Release PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Spike IP3->Ca2 ER Channel Opening

GPCR signaling pathway modulated by arylpiperazine 5-HT receptor ligands.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to verify the success of each step without requiring immediate advanced spectroscopic analysis.

Step-by-Step Synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

Step 1: Reaction Assembly

  • Charge a dry, round-bottom flask with 1-(p-tolyl)piperazine (1.0 eq) and anhydrous acetonitrile (MeCN, 10 mL/g of amine).

  • Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Causality: Excess base ensures complete neutralization of the evolving HBr, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Add 2-bromoethanol (1.1 eq) dropwise at room temperature.

Step 2: Reflux and In-Process Control (IPC)

  • Equip the flask with a reflux condenser and heat the mixture to 80°C under an inert nitrogen atmosphere.

  • Self-Validation (TLC): After 4 hours, spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Dichloromethane:Methanol 9:1). Stain with Ninhydrin.

    • Validation Logic: The secondary amine starting material will react with Ninhydrin to form a distinct colored spot. The tertiary amine product will not. The disappearance of the Ninhydrin-active spot confirms reaction completion.

Step 3: Quench and Liquid-Liquid Extraction

  • Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts (KBr and unreacted K₂CO₃).

  • Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃, followed by brine.

    • Validation Logic: The NaHCO₃ wash removes any residual bromoethanol (which partitions into the aqueous layer) and neutralizes trace acids. The brine wash breaks emulsions and pre-dries the organic layer.

Step 4: Purification and Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the pure target compound as a viscous oil or low-melting solid.

Step 5: Analytical Characterization

  • ¹H-NMR (CDCl₃, 400 MHz): Look for the diagnostic p-tolyl methyl singlet at ~2.2 ppm. The piperazine core will present as broad multiplets between 2.5–3.2 ppm. The successful addition of the hydroxyethyl group is confirmed by a triplet at ~3.6 ppm (CH₂-O) and a triplet at ~2.6 ppm (N-CH₂).

  • LC-MS: Confirm the mass with an observed [M+H]⁺ peak at m/z 221.16.

References[1] Title: Arylpiperazine derivatives acting at 5-HT(1A) receptors

Source: Current Medicinal Chemistry (PubMed) URL: [Link]4] Title: Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]2] Title: 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 Source: PubChem (NIH) URL: [Link]3] Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: Molecules (PubMed) URL: [Link]

Sources

Exploratory

2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol: A Comprehensive Technical Guide on Synthesis, Characterization, and Pharmacological Potential

Executive Summary As a Senior Application Scientist, I approach the development and synthesis of piperazine derivatives not merely as a sequence of chemical reactions, but as a carefully orchestrated manipulation of mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the development and synthesis of piperazine derivatives not merely as a sequence of chemical reactions, but as a carefully orchestrated manipulation of molecular properties. Phenylpiperazine derivatives are foundational pharmacophores in medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics.

This whitepaper provides an in-depth technical analysis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol , a highly versatile building block. By appending a hydroxyethyl group to the p-tolylpiperazine scaffold, researchers can finely tune the molecule's lipophilicity (LogP) and provide a reactive handle for further functionalization, such as esterification or etherification, to optimize blood-brain barrier (BBB) permeability.

Chemical Identity & Registry Nomenclature

In chemical databases and commercial procurement, precise nomenclature and registry identification are critical. While the exact 1-yl isomer (2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol) is a specialized synthetic target that may lack a universally distributed primary CAS number in bulk catalogs, its positional isomer, 2-[4-(4-Methylphenyl)piperazin-2-yl]ethanol , is officially registered under CAS 1780123-02-5 [1].

To synthesize the 1-yl target, we rely on the well-documented precursor 1-(4-methylphenyl)piperazine (CAS 39593-08-3)[2].

Table 1: Physicochemical Properties of the Target Compound

PropertyValue
IUPAC Name 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Two tertiary amines, one oxygen)
Target Pharmacophore Monoaminergic (5-HT) Receptors

Synthetic Methodology & Reaction Causality

The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is achieved via the N-alkylation of the secondary amine on the piperazine ring. Drawing upon homologous validated procedures for similar compounds like 1-(2-hydroxyethyl)-4-methylpiperazine[3], we utilize 2-bromoethanol as the electrophile.

Reagents and Materials

Table 2: Key Precursors for N-Alkylation

ReagentRole in SynthesisCAS Number
1-(4-Methylphenyl)piperazine Nucleophile39593-08-3
2-Bromoethanol Alkylating Agent540-51-2
Potassium Carbonate (K₂CO₃) Acid Scavenger / Base584-08-7
Anhydrous Ethanol Protic Solvent64-17-5
Step-by-Step Self-Validating Protocol

Causality in Experimental Design: The choice of anhydrous ethanol as a solvent stabilizes the transition state of the SN2 reaction. We utilize potassium carbonate (K₂CO₃) rather than a stronger base (like NaOH) to neutralize the generated hydrobromic acid. A stronger base would risk the undesired base-catalyzed elimination of 2-bromoethanol into ethylene oxide, leading to uncontrolled polymerization.

Step 1: Reaction Assembly

  • Action: Suspend 1-(4-methylphenyl)piperazine (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous ethanol.

  • Action: Slowly add 2-bromoethanol (1.2 eq) dropwise at 0°C.

  • Causality: Dropwise addition controls the exothermic nature of the alkylation and minimizes the risk of di-alkylation or quaternary ammonium salt formation[3].

Step 2: Reflux and Kinetic Monitoring

  • Action: Heat the reaction mixture to reflux (approx. 78°C) for 18 hours[3].

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The disappearance of the precursor spot (lower Rf due to the secondary amine) and the emergence of a new, higher Rf spot confirms reaction progression.

Step 3: Workup and Salt Removal

  • Action: Cool the mixture to room temperature and filter the suspension.

  • Self-Validation: The filtration step physically removes the insoluble potassium bromide (KBr) byproduct and unreacted K₂CO₃[3]. The filtrate should be a clear, light-yellow solution. Remove the ethanol solvent via rotary evaporation.

Step 4: Liquid-Liquid Extraction & Purification

  • Action: Dissolve the crude residue in a mixture of Dichloromethane (DCM) and water. Extract the organic phase, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality: The aqueous wash removes any residual 2-bromoethanol and water-soluble impurities, isolating the lipophilic target compound in the organic phase.

SynthesisWorkflow A 1-(4-Methylphenyl)piperazine (Nucleophile) C K2CO3 / Anhydrous Ethanol Reflux 18h A->C B 2-Bromoethanol (Electrophile) B->C D Filtration & Evaporation (Salt Removal) C->D TLC Validation E Liquid-Liquid Extraction (DCM/H2O) D->E Crude Extract F 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol (Target Compound) E->F LC-MS Validation

Synthetic workflow and validation checkpoints for N-alkylation.

Pharmacological Relevance & Mechanistic Pathways

The structural core of this molecule is deeply rooted in neuropharmacology. The parent structure, para-methylphenylpiperazine (pMPP) , is a highly specific monoamine releasing agent. In vitro studies demonstrate that pMPP exhibits high affinity for serotonin (5-HT) receptors, acting as a serotonin releasing agent with an EC₅₀ of 220 nM in rat brain synaptosomes[2].

Crucially, this pharmacophore is highly selective; it shows minimal binding affinity for dopamine and norepinephrine transporters (EC₅₀ > 10,000 nM)[2]. By synthesizing the 1-ethanol derivative, researchers create a compound that retains this core phenylpiperazine geometry while offering a terminal hydroxyl group. This hydroxyl group can be utilized to synthesize prodrugs (via esterification) that temporarily mask the polarity of the molecule, facilitating rapid BBB penetration before being enzymatically cleaved in the CNS.

PharmacologicalPathway A p-Tolylpiperazine Pharmacophore B 5-HT Receptor Binding (Synaptosomes) A->B High Affinity D Dopamine / Norepinephrine (Low Affinity) A->D Minimal Binding C Monoamine Release (Serotonin) B->C Agonism / Release E Downstream CNS Modulation C->E Signal Transduction

Putative monoaminergic interaction pathway of p-tolylpiperazine derivatives.

Analytical Validation

To ensure the scientific integrity of the synthesized batch, the following analytical self-validation parameters must be met:

  • Mass Spectrometry (LC-MS): The presence of the target compound is confirmed by an electrospray ionization (ESI) mass spectrum exhibiting a primary molecular ion peak [M+H]⁺ at m/z 221.16 .

  • ¹H NMR Spectroscopy (CDCl₃):

    • A distinct singlet at ~2.28 ppm integrating for 3H confirms the presence of the para-methyl group on the phenyl ring.

    • Multiplets in the 2.50–3.20 ppm range confirm the intact piperazine ring protons.

    • A triplet at ~3.65 ppm integrates for the 2H adjacent to the terminal hydroxyl group (-CH₂-OH), validating the successful alkylation.

References

  • Wikipedia. "para-Methylphenylpiperazine (pMPP) - Pharmacology and Receptor Binding." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • PubChem. "1-(4-methylphenyl)piperazine - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol. It is intended for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel piperazine derivatives.

Introduction: The Significance of the N-Arylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates, such as enhanced aqueous solubility and oral bioavailability.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, antidepressant, antiviral, and antihistaminic properties.[3][4] The N-arylpiperazine subclass, in particular, has been a fertile ground for the discovery of new therapeutic agents. The introduction of an aryl group on one of the piperazine nitrogens and a hydroxyethyl group on the other creates a molecule with a specific polarity and three-dimensional structure that can be fine-tuned to interact with a variety of biological targets.[5]

This guide focuses on a specific N-arylpiperazine derivative, 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol. The presence of a p-tolyl group on one nitrogen and a 2-hydroxyethyl group on the other presents a molecule with potential for further chemical modification and a range of possible biological activities.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol consists of a central piperazine ring substituted at the 1-position with a 4-methylphenyl (p-tolyl) group and at the 4-position with a 2-hydroxyethyl group.

Molecular Formula: C₁₃H₂₀N₂O

Molecular Weight: 220.31 g/mol

PropertyValueSource
CAS Number 1780123-02-5Guidechem
Canonical SMILES CC1=CC=C(C=C1)N2CCN(CC2)CCOGuidechem
InChI Key UYYMMKMFUYRAJY-UHFFFAOYSA-NGuidechem
Topological Polar Surface Area 26.71 ŲChemScene[6]
Predicted LogP 1.10932ChemScene[6]
Hydrogen Bond Donors 1ChemScene[6]
Hydrogen Bond Acceptors 3ChemScene[6]
Rotatable Bonds 3ChemScene[6]

Note: Some of the physicochemical properties are computationally predicted and should be confirmed by experimental data.

Synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol can be achieved through a straightforward and well-established two-step process:

  • Synthesis of the precursor, 1-(p-tolyl)piperazine.

  • N-alkylation of 1-(p-tolyl)piperazine with 2-chloroethanol.

This synthetic strategy is analogous to the preparation of many other N-aryl-N'-hydroxyethylpiperazines.[7][8][9]

Step 1: Synthesis of 1-(p-Tolyl)piperazine

A common and efficient method for the synthesis of N-aryl piperazines involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride.[10]

Reaction:

Experimental Protocol (Representative):

  • To a stirred mixture of p-toluidine and bis(2-chloroethyl)amine hydrochloride in a suitable high-boiling solvent such as diethylene glycol monomethyl ether, add a base (e.g., triethylamine) to neutralize the hydrochloride.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure 1-(p-tolyl)piperazine.[11]

Step 2: Synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

The final step is the N-alkylation of the secondary amine of 1-(p-tolyl)piperazine with 2-chloroethanol. This is a classic nucleophilic substitution reaction.[12]

Reaction:

Experimental Protocol (Representative):

  • In a round-bottom flask, dissolve 1-(p-tolyl)piperazine in a suitable solvent such as toluene or isopropanol.[13]

  • Add an excess of a base, such as triethylamine or diisopropylethylamine, to act as a scavenger for the HCl generated during the reaction.[7][9]

  • Add a stoichiometric equivalent or a slight excess of 2-chloroethanol to the reaction mixture.

  • Heat the mixture to reflux (typically 80-120 °C) and maintain for several hours. The reaction progress can be monitored by TLC or HPLC.[7][14]

  • Upon completion, cool the reaction mixture to room temperature and wash with water to remove the amine hydrochloride salt.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The final product can be purified by vacuum distillation or column chromatography to yield 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol as a viscous oil or a low-melting solid.

Causality Behind Experimental Choices:

  • Solvent: Toluene is a common choice due to its appropriate boiling point for the reaction and its ability to azeotropically remove any traces of water.

  • Base: A tertiary amine base is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the piperazine nitrogen, which would render it non-nucleophilic.

  • Temperature: The reaction is heated to reflux to increase the reaction rate of the nucleophilic substitution.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.2 ppm), corresponding to the AA'BB' system of the p-substituted phenyl ring.

  • Piperazine Protons: Two sets of multiplets or broad singlets in the region of δ 2.5-3.5 ppm, corresponding to the four methylene groups of the piperazine ring. The protons on the carbons adjacent to the tolyl-substituted nitrogen will be at a slightly different chemical shift than those adjacent to the hydroxyethyl-substituted nitrogen.

  • Hydroxyethyl Protons: A triplet at around δ 3.6 ppm for the -CH₂-OH protons and a triplet at around δ 2.6 ppm for the -N-CH₂- protons. The hydroxyl proton (-OH) will appear as a broad singlet, the position of which is dependent on concentration and solvent.

  • Methyl Protons: A singlet at around δ 2.3 ppm corresponding to the methyl group on the tolyl ring.

¹³C NMR:

  • Aromatic Carbons: Signals in the aromatic region (δ 115-150 ppm). The carbon attached to the nitrogen will be downfield, and the methyl-substituted carbon will also have a characteristic shift.

  • Piperazine Carbons: Two signals for the piperazine ring carbons, typically in the range of δ 45-55 ppm.

  • Hydroxyethyl Carbons: A signal for the -CH₂-OH carbon around δ 60 ppm and a signal for the -N-CH₂- carbon around δ 58 ppm.

  • Methyl Carbon: A signal for the tolyl methyl group at around δ 20 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions in the region of 2800-3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Absorptions in the 1000-1200 cm⁻¹ region.

  • C-O Stretch: A strong absorption around 1050 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.31 g/mol ). Fragmentation patterns would likely involve cleavage of the hydroxyethyl group and fragmentation of the piperazine ring.

Potential Applications and Biological Context

While specific biological activity data for 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is not reported in the reviewed literature, the N-arylpiperazine scaffold is a well-established pharmacophore with a wide range of therapeutic applications.[5][17] The structural features of this molecule suggest several potential areas for investigation:

  • Central Nervous System (CNS) Activity: Many N-arylpiperazine derivatives interact with various CNS receptors, including serotonin and dopamine receptors, leading to applications as antidepressants, antipsychotics, and anxiolytics.[3]

  • Antihistaminic Activity: The structural similarity to the core of antihistamines like Cetirizine suggests potential for H1 receptor antagonism.[7]

  • Anticancer Activity: Certain substituted piperazine derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[3]

  • Antimicrobial Activity: The piperazine nucleus is present in some antibacterial and antifungal agents.[3]

The 2-hydroxyethyl group provides a handle for further chemical modifications, such as esterification or etherification, to create a library of related compounds for structure-activity relationship (SAR) studies. This makes 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol a valuable intermediate for the synthesis of novel drug candidates.

Conclusion

2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is a molecule of significant interest to the medicinal chemistry community. Its synthesis is based on well-established and robust chemical transformations, making it readily accessible for research purposes. While detailed experimental characterization and biological evaluation of this specific compound are yet to be published, its structural features, based on the highly valuable N-arylpiperazine scaffold, suggest a high potential for diverse biological activities. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related compounds.

Visualization

Molecular Structure of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Alkylation p_toluidine p-Toluidine precursor 1-(p-Tolyl)piperazine p_toluidine->precursor Diethylene glycol monomethyl ether, Base, Reflux bis_chloro Bis(2-chloroethyl)amine HCl bis_chloro->precursor final_product 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol precursor->final_product Toluene, Base, Reflux chloroethanol 2-Chloroethanol chloroethanol->final_product

Caption: General synthetic workflow for the target molecule.

References

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Available at: [Link]

  • AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-[(4-CHLOROPHENYL) PHENYL METHYL]-1-PIPERAZINYL] ETHANOL, A KEY INTERMEDIATE FOR CETIRIZINE WHICH IS ANTIALLERGIC DRUG. ResearchGate. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. National Institutes of Health. Available at: [Link]

  • Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride. Google Patents.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]

  • The Reaction of 4-Chlorobenzhydryl Piperazine with 2-Chloro Ethanol in the Presence of Various Condition. ResearchGate. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • 2-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl]ethoxy]acetic acid monohydrochloride as anti-allergenic compound and process for its production. Google Patents.
  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Angewandte Chemie. Available at: [Link]

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available at: [Link]

  • 2-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. SpectraBase. Available at: [Link]

  • 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride. Boron Molecular. Available at: [Link]

  • Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride. Google Patents.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Journal of the Korean Chemical Society. Available at: [Link]

  • WO 2009/062036 A2. Google Patents.
  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available at: [Link]

  • 1-(p-Tolyl)piperazine. National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • 2-[4-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;tetrahydrochloride. National Institutes of Health. Available at: [Link]

  • 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. National Institutes of Health. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol, a substituted piperazine derivative of significant interest in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol, a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in pharmacology, and a thorough understanding of the physicochemical characteristics of its analogues is paramount for predicting their pharmacokinetic and pharmacodynamic profiles. This document details the compound's chemical identity, its spectroscopic profile, and critical drug-like properties, including ionization and lipophilicity. Furthermore, it furnishes detailed, field-proven experimental protocols for the analytical characterization of this compound class, offering researchers a validated framework for their own investigations.

Introduction to the 1-Arylpiperazine Scaffold

The piperazine ring is a cornerstone pharmacophore, integral to the structure of numerous approved drugs across a wide spectrum of therapeutic areas, including antihistamines, antipsychotics, and anti-infective agents[1]. Its prevalence is due to a combination of favorable properties: the two nitrogen atoms provide versatile synthetic handles, impart aqueous solubility, and can be protonated at physiological pH, allowing for crucial ionic interactions with biological targets[2].

The compound of interest, 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol, belongs to the 1-arylpiperazine class. The introduction of an aryl group at the N1 position and a hydroxyethyl group at the N4 position significantly modulates the molecule's electronic and steric properties. These modifications directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. A precise characterization of its physicochemical properties is therefore not merely an academic exercise but a critical step in the drug discovery pipeline, informing formulation development, predicting in vivo behavior, and guiding further structural optimization.

Chemical Identity and Core Properties

A clear definition of the molecule's fundamental properties is the foundation of all further research. While specific experimental data for this exact compound is not widely published, we can define its identity and provide computed values based on its structure.

Chemical Structure:

Chemical structure of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

Figure 1: 2D structure of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

PropertyValueSource
IUPAC Name 2-[4-(4-methylphenyl)piperazin-1-yl]ethanolN/A
Synonyms 2-[4-(p-tolyl)piperazin-1-yl]ethanolN/A
Molecular Formula C₁₃H₂₀N₂O[3]
Molecular Weight 220.31 g/mol [3]
CAS Number 40004-66-8 (ortho-isomer)[4]
Monoisotopic Mass 220.157563 g/mol [3]
Topological Polar Surface Area (TPSA) 35.5 Ų[3]
XLogP3 (Lipophilicity) 1.5[3]
Hydrogen Bond Donors 1 (from -OH)[3]
Hydrogen Bond Acceptors 3 (2 from N, 1 from O)[3]
Rotatable Bond Count 4[3]

Note: The provided CAS number[4] corresponds to the ortho-methyl isomer, 2-[4-(2-methylphenyl)piperazin-1-yl]ethanol. The para-isomer, which is the subject of this guide, may have a different CAS number. The computed properties are for the correct para-isomer structure.

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the structure and data from closely related analogues, the expected spectral characteristics are as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Aromatic Protons: Two doublets in the aromatic region (~6.8-7.2 ppm), characteristic of a para-substituted benzene ring.

    • Piperazine Protons: Two sets of multiplets, typically seen as broad signals. The four protons adjacent to the aryl group (N1) would appear at approximately 3.1-3.3 ppm, while the four protons adjacent to the hydroxyethyl group (N4) would be further upfield, around 2.6-2.8 ppm[2].

    • Hydroxyethyl Protons: A triplet for the -CH₂-O protons (~3.6 ppm), a triplet for the -N-CH₂- protons (~2.5-2.6 ppm), and a broad singlet for the hydroxyl (-OH) proton.

    • Methyl Protons: A sharp singlet around 2.3 ppm corresponding to the tolyl methyl group.

  • ¹³C NMR: The carbon spectrum would confirm the carbon framework.

    • Aromatic Carbons: Signals in the 115-150 ppm range, with the carbon attached to the nitrogen (C-N) being distinct from the methyl-substituted carbon (C-CH₃).

    • Piperazine Carbons: Two signals around 48-55 ppm.

    • Hydroxyethyl Carbons: A signal for the -CH₂-OH carbon (~60 ppm) and a signal for the -N-CH₂- carbon (~58 ppm).

    • Methyl Carbon: A signal around 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present. Key expected absorption bands include:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the alcohol group.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong bands in the 2800-3000 cm⁻¹ region[1].

  • C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.

  • C-O Stretch: A strong band around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using Electrospray Ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z corresponding to the compound's monoisotopic mass plus a proton (approx. 221.16).

Key Physicochemical Parameters for Drug Development

Beyond structural identity, specific physicochemical properties govern a molecule's behavior in biological systems.

Ionization Constant (pKa)

The piperazine moiety contains two basic nitrogen atoms, making pKa a critical parameter. The pKa values determine the charge state of the molecule at a given pH, which profoundly impacts solubility, membrane permeability, and target binding.

  • N1 (Aryl-substituted): The nitrogen attached to the electron-withdrawing tolyl group is less basic. Its pKa is expected to be low (pKa₁ ≈ 2-3).

  • N4 (Alkyl-substituted): The tertiary amine nitrogen attached to the hydroxyethyl group is more basic. Its pKa is expected to be in the physiological range (pKa₂ ≈ 7.5-8.5), similar to other N-alkylpiperazines[5].

This means that at physiological pH (~7.4), the N4 nitrogen will be predominantly protonated (positively charged), enhancing aqueous solubility, while the N1 nitrogen will be neutral.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key determinant of ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

  • Predicted XLogP3: 1.5[3].

  • Interpretation: A LogP of 1.5 indicates a balanced character. The compound is moderately lipophilic, suggesting it should have sufficient lipid solubility to cross biological membranes, but not so high as to cause poor aqueous solubility or rapid metabolism. This value falls within the desirable range for many orally administered drugs.

Experimental Protocols

The following protocols describe standard, validated methodologies for characterizing 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol and similar compounds.

Protocol: Purity and Identity Confirmation by HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. A reversed-phase method is chosen due to the compound's moderate polarity, which will allow for good retention and separation from potential impurities on a nonpolar C18 stationary phase.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample Prepare Sample (0.5 mg/mL in Mobile Phase) injector Inject Sample (10 µL) prep_sample->injector prep_mobile Prepare Mobile Phase (e.g., ACN:Phosphate Buffer) column Separation on C18 Column (e.g., 4.6x250mm, 5µm) prep_mobile->column injector->column detector UV Detection (e.g., 230 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram quantify Calculate Purity (% Area of Main Peak) chromatogram->quantify

Caption: HPLC workflow for purity analysis.

  • Objective: To determine the purity of the material and confirm its retention time.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Methodology:

    • Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0). The organic/aqueous ratio must be optimized to achieve a retention time of 5-10 minutes for the main peak.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm, where the phenyl ring exhibits strong absorbance.

    • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Injection Volume: 10 µL.

    • System Suitability: Before sample analysis, perform replicate injections of a standard solution to ensure system precision (Relative Standard Deviation < 2.0%).

    • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol: Molecular Mass Verification by LC-MS

Causality: Coupling liquid chromatography with mass spectrometry (LC-MS) provides orthogonal confirmation of both identity (retention time) and molecular weight. ESI is the ionization method of choice for this class of molecules as the basic piperazine nitrogens are easily protonated.

  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: An LC system coupled to a mass spectrometer with an ESI source.

  • Methodology:

    • LC Conditions: Use the same or a similar rapid gradient HPLC method as described in Protocol 5.1 to ensure the compound elutes as a sharp peak into the MS source.

    • MS Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Analyzer: Scan a mass range appropriate for the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

    • Analysis: Extract the ion chromatogram for m/z 221.16 ± 0.1. The presence of a peak at the compound's retention time with this specific m/z confirms its molecular weight. High-resolution mass spectrometry (HRMS) can be used for elemental composition confirmation by matching the experimental mass to the theoretical mass with high precision (e.g., < 5 ppm error)[1].

Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a direct and accurate method to measure the pKa of ionizable groups. By titrating the compound with a strong acid, we can monitor the pH changes as the basic nitrogen atoms are protonated, allowing for the calculation of the corresponding pKa values.

pKa_Logic pH_High High pH (pH > 9) pKa2 pKa₂ ≈ 8.0 pH_High->pKa2 pH_Mid Mid pH (pH ≈ 7.4) pKa1 pKa₁ ≈ 2.5 pH_Mid->pKa1 pH_Low Low pH (pH < 2) Species_Neutral N4 (Neutral) N1 (Neutral) Species_Mono N4-H⁺ (Cationic) N1 (Neutral) Species_Di N4-H⁺ (Cationic) N1-H⁺ (Cationic) pKa2->pH_Mid pKa1->pH_Low

Caption: Relationship between pH and protonation states.

  • Objective: To determine the pKa values of the two basic nitrogen atoms.

  • Instrumentation: An automated titrator with a calibrated pH electrode.

  • Methodology:

    • Sample Preparation: Prepare a ~1-5 mM solution of the compound in deionized water or a water/co-solvent mixture (e.g., methanol/water) if solubility is limited. Ensure the starting pH is high (e.g., pH 11) by adding a small amount of base (e.g., NaOH) to ensure both nitrogens are in their free base form.

    • Titrant: A standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Titration: Titrate the sample solution with the HCl titrant, recording the pH after each addition of titrant.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the points of half-equivalence, which correspond to the inflection points on the first derivative of the titration curve. Specialized software is used to calculate the precise pKa values from the curve.

Conclusion

2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is a molecule with a balanced physicochemical profile, making it an interesting scaffold for drug discovery. Its moderate lipophilicity, coupled with the presence of a highly basic nitrogen that ensures protonation and aqueous solubility at physiological pH, are desirable drug-like properties. The comprehensive analytical protocols detailed in this guide provide a robust framework for the identity, purity, and physicochemical characterization of this compound and its analogues. This foundational data is indispensable for any research team aiming to advance such molecules through the drug development process, enabling informed decisions and ensuring the quality and consistency of the chemical matter under investigation.

References

  • PubChem. (n.d.). 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). (E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-phenylmethanimine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). (R)-2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[4-(2-Methoxyphenyl)piperazino]-1-(3-phenethylbenzofuran-2-yl)ethanol. Retrieved from [Link]

  • Stenutz. (n.d.). 2-[4-(2-methylphenyl)piperazin-1-yl]ethanol. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Bentham Open. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. The Open Conference Proceedings Journal. Retrieved from [Link]

  • MDPI. (2001). Biologically Active 1-Arylpiperazines. Molecules. Retrieved from [Link]

  • BCREC. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Molecules. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. PubMed. Retrieved from [Link]

Sources

Foundational

Architecting Multitarget Pharmacophores: The Biological Activity and Therapeutic Potential of Arylpiperazine Ethanol Derivatives

Executive Summary Arylpiperazines represent one of the most privileged and versatile scaffolds in medicinal chemistry. When functionalized with an ethanol moiety—yielding 2-(4-arylpiperazin-1-yl)ethanol derivatives—the c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines represent one of the most privileged and versatile scaffolds in medicinal chemistry. When functionalized with an ethanol moiety—yielding 2-(4-arylpiperazin-1-yl)ethanol derivatives—the chemical space of the ligand expands significantly. As an Application Scientist overseeing drug development workflows, I have observed that this specific structural modification fundamentally alters the ligand's interaction with target proteins. The ethanol linker introduces a critical hydrogen-bonding network and a flexible spatial anchor, shifting the pharmacological profile from simple monoaminergic modulation to complex, multi-target therapeutic efficacy across neurology, oncology, and pain management.

Mechanistic Causality in Neuropharmacology: 5-HT and D2 Receptor Modulation

The long-chain arylpiperazine scaffold is a foundational template for designing central nervous system (CNS) therapeutics targeting serotonin (5-HT) and dopamine (D2) receptors.

The Causality of the Ethanol Linker: The addition of the ethanol moiety serves a precise biophysical function within the receptor's orthosteric site. The flexible alkyl chain allows the basic piperazine nitrogen to maintain a critical salt-bridge interaction with the highly conserved Asp116 residue in the 5-HT1A binding pocket. Simultaneously, the terminal hydroxyl group acts as a hydrogen-bond donor/acceptor with surrounding serine/threonine residues. This dual-anchoring mechanism stabilizes the receptor, which is why1[1]. This specific multitarget profile is highly sought after for treating the core symptoms of autism spectrum disorder (ASD) and psychosis, as it provides antipsychotic efficacy while mitigating extrapyramidal side effects.

Expanding the Therapeutic Window: Oncology and Analgesia

Beyond traditional neuropharmacology, the 2-(4-arylpiperazin-1-yl)ethanol scaffold has demonstrated remarkable versatility in emerging therapeutic domains.

Androgen Receptor (AR) Antagonism in Prostate Cancer

Recent structural optimizations have successfully repurposed these derivatives as potent AR antagonists.

  • Mechanistic Causality: By utilizing the ethanol hydroxyl group as a synthetic handle, researchers can conjugate bulky hydrophobic moieties (e.g., indene derivatives). These bulky additions create severe steric clashes with Helix 12 of the AR ligand-binding domain. This clash prevents the agonist-induced conformational folding required for coactivator recruitment, thereby2[2].

Neuropathic Pain Management

Specific arylpiperazine ethanone and ethanol derivatives have demonstrated potent antinociceptive properties in vivo.

  • Mechanistic Causality: By modulating descending serotonergic inhibitory pain pathways, compounds such as 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone3 characteristic of traditional opioid therapies[3].

Structure-Activity Relationship (SAR) Dynamics

The biological activity of arylpiperazine ethanol derivatives is highly sensitive to electronic and steric modifications on the terminal aryl ring. The table below synthesizes representative quantitative binding data trends based on 4[4].

Compound ScaffoldAryl Substitution5-HT1A Affinity (Ki, nM)D2 Affinity (Ki, nM)Primary Biological Activity
Arylpiperazine-ethanolUnsubstituted (Phenyl)~ 15.2~ 120.5Moderate mixed agonist/antagonist
Arylpiperazine-ethanol2-Methoxy~ 2.1~ 45.3High 5-HT1A partial agonism
Arylpiperazine-ethanol3-Trifluoromethyl~ 8.5~ 210.0Analgesic / Antinociceptive
Arylpiperazine-ethanol2,3-Dichlorophenyl~ 1.8~ 12.4Potent Antipsychotic profile

Causality in SAR: Electron-withdrawing groups with moderate steric hindrance (e.g., 3-CF3) optimize the geometry for 5-HT1A receptor binding. Conversely, ortho-substitutions (e.g., 2-Methoxy) force the aryl ring into a perpendicular conformation relative to the piperazine plane—this is the exact bioactive conformation required for deep insertion into the D2 receptor's hydrophobic binding cleft[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating built-in quality control checkpoints.

Protocol A: Synthesis of 2-(4-Arylpiperazin-1-yl)ethanol Derivatives
  • Step 1: Reagent Preparation. Dissolve 1.0 eq of the selected arylpiperazine base in anhydrous acetonitrile.

    • Causality: Acetonitrile is chosen for its polar aprotic nature, which accelerates the SN2 displacement without solvolyzing the alkyl halide.

  • Step 2: Alkylation. Add 1.2 eq of 2-bromoethanol and 2.0 eq of anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as a mild base to scavenge the generated HBr, preventing the protonation of the piperazine nitrogen which would instantly halt the nucleophilic attack.

  • Step 3: Reflux & Monitoring. Heat the mixture to 85°C for 16 hours under a nitrogen atmosphere.

    • Self-Validation Checkpoint: Monitor reaction progress via TLC (DCM:MeOH 9:1). The complete disappearance of the secondary amine spot (verified via ninhydrin stain) confirms reaction completion.

  • Step 4: Purification. Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify the residue via flash column chromatography to isolate the pure ethanol derivative.

Protocol B: In Vitro Radioligand Binding Assay (5-HT1A)
  • Step 1: Membrane Preparation. Isolate membrane fractions from CHO cells stably expressing human 5-HT1A receptors.

    • Causality: CHO cells provide a clean biological background devoid of endogenous monoamine receptors, ensuring absolute signal specificity.

  • Step 2: Incubation. Incubate 50 µg of membrane protein with 1 nM [³H]-8-OH-DPAT and varying concentrations of the synthesized test compound (10⁻¹⁰ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

  • Step 3: Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Step 4: Data Analysis. Measure retained radioactivity using liquid scintillation counting.

    • Self-Validation Checkpoint: Calculate the IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation. A concurrent reference standard (e.g., Buspirone) must yield a Kᵢ within 0.5 log units of established literature values to validate the integrity of the assay run.

Mechanistic Pathway Visualization

The following diagram illustrates the dual GPCR modulation pathway triggered by arylpiperazine ethanol derivatives, highlighting the downstream signaling cascade that results in neuroprotective and antipsychotic efficacy.

GPCR_Signaling cluster_0 Receptor Activation Profile Ligand Arylpiperazine Ethanol Derivative HT1A 5-HT1A Receptor (Partial Agonist) Ligand->HT1A High Affinity D2R D2 Receptor (Antagonist) Ligand->D2R Modulatory Affinity Gi_Protein Gi/o Protein Coupling HT1A->Gi_Protein Activates D2R->Gi_Protein Blocks Endogenous DA AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces Outcome Therapeutic Efficacy: Antipsychotic & Neuroprotective cAMP->Outcome Downstream Signaling

Figure 1: Dual GPCR modulation pathway of arylpiperazine ethanol derivatives via Gi/o coupling.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: NIH / PubMed Central URL
  • Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents Source: Taylor & Francis Online URL
  • Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity Source: Australian Journal of Chemistry / ConnectSci URL
  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists Source: NIH / PubMed Central URL
  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain Source: NIH / PubMed Central URL

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Application of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

Executive Summary In modern drug discovery, bifunctional chemical scaffolds are essential for tuning the pharmacokinetics and target affinity of lead compounds. 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol (often synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, bifunctional chemical scaffolds are essential for tuning the pharmacokinetics and target affinity of lead compounds. 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol (often synthesized from or related to 1[1]) is a highly versatile intermediate. By combining the lipophilic properties of a p-tolyl moiety with the hydrogen-bonding capacity of a 2-hydroxyethyl group, this piperazine derivative is increasingly utilized in the synthesis of central nervous system (CNS) agents and novel ferroptosis inhibitors. This guide provides an authoritative, mechanistically grounded framework for its safe handling, physicochemical profiling, and experimental application.

Physicochemical Profiling & Structural Dynamics

The structural duality of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol dictates its behavior in both biological and synthetic systems. The tertiary amines within the piperazine ring provide basic centers capable of forming stable dihydrochloride salts[2], which significantly alters its aqueous solubility and stability.

PropertyValue / DescriptionMechanistic Rationale
IUPAC Name 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanolStandard nomenclature for the bifunctional scaffold.
Molecular Formula C13H20N2ODerived from the fusion of p-tolylpiperazine and ethanol.
Molecular Weight 220.31 g/mol Calculated via standard atomic weights.
Solubility Profile Miscible in DMSO, EtOH; Poor in H₂OThe lipophilic p-tolyl group dominates the hydration shell, requiring organic solvents unless protonated[3].
Reactivity Handle Primary Hydroxyl (-OH) & Tertiary AminesEnables downstream esterification or etherification while maintaining the basic piperazine core[4].

Toxicological Profile & Safety Directives

As a derivative sharing structural homology with both and 5[6], this compound exhibits significant localized toxicity that requires strict engineering controls.

  • Hazard Classifications : The compound is classified under GHS as causing severe skin irritation (H315) and serious eye damage (H318)[6][7]. Inhalation of aerosolized particulates or vapors can induce respiratory tract irritation (H335)[8].

  • Causality in Safety : The basicity of the piperazine nitrogens facilitates rapid saponification of lipid bilayers upon dermal contact, leading to accelerated tissue damage compared to neutral organic compounds. Immediate flushing with copious amounts of water is required to dilute the local pH[6].

  • Personal Protective Equipment (PPE) : Standard latex or thin nitrile gloves are insufficient for prolonged exposure. Operators must utilize EN 374 compliant gloves (e.g., type ABEK filter compatibility if handling large volumes outside a hood), tightly fitting splash goggles, and a dedicated laboratory coat[7].

Self-Validating Experimental Protocol: Stock Solution Preparation

To ensure reproducibility in downstream bioassays or synthetic steps, the preparation of stock solutions must be tightly controlled. The following protocol integrates self-validating quality control (QC) checkpoints to guarantee structural integrity.

Step 1: Environmental Isolation Conduct all weighing procedures within a Class II biological safety cabinet or a certified chemical fume hood. Causality: The free base form may exhibit slight volatility or form fine particulates that pose an inhalation risk.

Step 2: Gravimetric Analysis & Visual QC Using an anti-static weighing boat, accurately weigh the desired mass. Self-Validation Checkpoint: Verify the physical state. The compound should appear as a pale yellow to colorless viscous liquid or low-melting solid[9][10]. Any dark brown discoloration indicates oxidative degradation of the secondary/tertiary amines.

Step 3: Solvent Solubilization Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol to achieve a 10 mM stock. Causality: Aqueous buffers will result in incomplete dissolution due to the hydrophobic p-tolyl ring. DMSO ensures complete solvation of both the lipophilic and hydrophilic domains without inducing precipitation.

Step 4: LC-MS Verification (Self-Validation) Before biological application, extract a 1 µL aliquot and dilute in MeCN/H₂O (50:50). Run a rapid LC-MS analysis. Self-Validation Checkpoint: Confirm the presence of the [M+H]⁺ ion at m/z 221.3. The absence of a peak at m/z 177 (which would indicate the loss of the hydroxyethyl group) confirms the structural integrity of the stock solution.

Step 5: Storage and Aliquoting Filter the solution through a 0.22 µm PTFE syringe filter into amber glass vials. Store at -20°C. Causality: Amber glass prevents photo-catalyzed N-dealkylation, while PTFE is chemically inert to DMSO, unlike standard cellulose acetate filters which would dissolve and contaminate the sample.

Mechanistic Pathway: Synthetic Derivatization

The primary utility of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol lies in its role as a substrate for further derivatization. The primary hydroxyl group serves as an ideal handle for attaching pharmacophores, thereby tuning the lipophilicity required for blood-brain barrier (BBB) penetration in CNS drug design.

G A 1-(p-Tolyl)piperazine C N-Alkylation (Base, Heat) A->C B 2-Haloethanol B->C D 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol C->D Isolation E Hydroxyl Derivatization D->E F CNS Therapeutics E->F Optimization

Figure 1: Synthetic workflow and derivatization of the piperazine-ethanol intermediate.

References

  • National Center for Biotechnology Information (NCBI). "1-(p-Tolyl)piperazine | CID 83113" PubChem. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "1-(2-Hydroxyethyl)piperazine | CID 7677" PubChem. URL:[Link]

Sources

Foundational

A Technical Guide to 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol: Synthesis, Characterization, and Pharmacological Potential

Abstract This technical guide provides a comprehensive overview of the arylpiperazine derivative, 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol. Designed for researchers, medicinal chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the arylpiperazine derivative, 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's structural attributes, a robust synthetic pathway, and state-of-the-art analytical characterization methodologies. By contextualizing the molecule within the broader pharmacological importance of the arylpiperazine scaffold, this guide explores its potential as a versatile synthetic intermediate and a candidate for therapeutic agent development, particularly in neuropharmacology and oncology. The protocols herein are presented with detailed procedural steps and causal explanations to ensure reproducibility and facilitate further investigation into this promising chemical entity.

Introduction

The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically successful drugs. Its prevalence stems from a combination of favorable physicochemical properties: the two nitrogen atoms can be independently functionalized, allowing for fine-tuning of potency and selectivity, while also improving aqueous solubility and oral bioavailability. This often enhances a drug candidate's pharmacokinetic profile. Piperazine-containing drugs span a wide range of therapeutic areas, including antipsychotics (e.g., aripiprazole), antidepressants (e.g., trazodone), and antihistamines (e.g., cetirizine).[1]

Profile of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol, also known as 2-(4-(p-tolyl)piperazin-1-yl)ethan-1-ol, is a distinct molecule within the arylpiperazine class. It integrates three key structural motifs:

  • The p-Tolyl Group: A phenyl ring substituted with a methyl group at the para-position. This lipophilic group is crucial for interactions with aromatic residues in protein binding pockets.

  • The Piperazine Core: A conformationally flexible linker that correctly orients the other functional groups and enhances solubility.

  • The Hydroxyethyl Tail: The primary alcohol provides a site for hydrogen bonding and serves as a key handle for further chemical modification or metabolic processes.

This guide elucidates the synthesis, analytical validation, and hypothetical pharmacological applications of this compound, positioning it as a valuable building block for drug discovery programs.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the first step in any research endeavor. The key identifiers and calculated properties for 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol are summarized below.

PropertyValueSource / Method
IUPAC Name 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanolIUPAC Nomenclature
Synonyms 2-(4-(p-Tolyl)piperazin-1-yl)ethan-1-olCommon Name
CAS Number Not assigned. (Isomer CAS: 118161-86-7 for m-tolyl)Chemical Databases[2]
Molecular Formula C₁₃H₂₀N₂OElemental Composition
Molecular Weight 220.31 g/mol Calculated
Predicted XLogP3 1.6 - 2.0Computational Prediction
Hydrogen Bond Donors 1 (the -OH group)Structural Analysis
Hydrogen Bond Acceptors 3 (two N atoms, one O atom)Structural Analysis

Structure:

Chemical structure of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

Synthesis and Purification

The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is most efficiently achieved via nucleophilic substitution. The strategy hinges on the N-alkylation of the commercially available 1-(p-tolyl)piperazine.

Retrosynthetic Analysis

The primary disconnection is made at the C-N bond between the piperazine ring and the ethanol moiety. This reveals the two key starting materials: 1-(p-tolyl)piperazine and a two-carbon electrophile, such as 2-chloroethanol.

G Target 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol Disconnect C-N Disconnection (N-Alkylation) Target->Disconnect SM1 1-(p-Tolyl)piperazine Disconnect->SM1 SM2 2-Chloroethanol Disconnect->SM2

Retrosynthetic approach for the target molecule.
Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis via N-alkylation. The choice of a carbonate base and a polar aprotic solvent is critical for ensuring reaction efficiency while minimizing side products.

Objective: To synthesize 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol with high purity.

Materials:

  • 1-(p-Tolyl)piperazine (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1-(p-tolyl)piperazine (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the stirring solution. The base acts as a proton scavenger for the HCl byproduct.

  • Electrophile Addition: Add 2-chloroethanol (1.2 eq) dropwise to the suspension at room temperature. The slight excess of the electrophile ensures complete consumption of the starting piperazine.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).

    • Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Extraction:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining salts and water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., moving towards 50:50 Hexanes:EtOAc), is effective. The final step may involve a small percentage of methanol or triethylamine to improve elution of the polar product.

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry under high vacuum to yield 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol as a solid or viscous oil.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification Reagents Combine Reactants: 1. 1-(p-Tolyl)piperazine 2. 2-Chloroethanol 3. K₂CO₃ in CH₃CN Reflux Reflux at 82°C (12-18h) Reagents->Reflux Monitor Monitor via TLC/LC-MS Reflux->Monitor Filter Filter Salts Monitor->Filter Concentrate1 Concentrate Filtrate Filter->Concentrate1 Extract EtOAc Extraction (Wash with H₂O, Brine) Concentrate1->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Chroma Flash Chromatography (Silica, Hex/EtOAc) Dry->Chroma Final Combine Fractions & Dry Under Vacuum Chroma->Final

Workflow from reaction setup to final product.

Analytical Characterization and Quality Control

Rationale for Orthogonal Analysis

Confirming the identity and purity of a synthesized compound requires a multi-faceted approach. Using orthogonal methods—techniques that measure different chemical properties (e.g., nuclear spin, mass-to-charge ratio, bond vibrations)—provides a self-validating system of characterization.[3] This ensures that the observed data corresponds unambiguously to the target structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry.

  • ¹H NMR: Provides information on the electronic environment and connectivity of protons.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the purified solid.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire spectra on a spectrometer (e.g., 400 MHz).

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / Notes
Ar-C H (ortho to N)6.85 - 6.95~116.5d, 2H
Ar-C H (meta to N)7.05 - 7.15~129.8d, 2H
Ar-C -CH₃-~149.2s (Quaternary C)
Ar-C -N-~129.5s (Quaternary C)
Ar-C H₃~2.28~20.5s, 3H
Piperazine-H (adjacent to tolyl)3.10 - 3.20~49.5t, 4H
Piperazine-H (adjacent to ethyl)2.60 - 2.70~53.5t, 4H
N-C H₂-CH₂OH~2.60~60.0t, 2H
N-CH₂-C H₂OH~3.65~58.0t, 2H
CH₂-OH Variable (e.g., 1.5-3.0)-br s, 1H
Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation data, confirming the elemental composition.

Protocol: LC-MS Analysis

  • Prepare a dilute solution (~0.1 mg/mL) of the compound in methanol or acetonitrile.

  • Inject a small volume (1-5 µL) into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

  • Analyze in positive ion mode.

  • Expected Result: A prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z ≈ 221.16 .

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies the functional groups present by measuring the absorption of infrared radiation by specific molecular bonds.

Expected Absorption Bands:

  • ~3400 cm⁻¹ (broad): O-H stretch from the alcohol.

  • ~3020-3050 cm⁻¹: Aromatic C-H stretch.

  • ~2800-3000 cm⁻¹: Aliphatic C-H stretch from the piperazine and ethyl groups.

  • ~1615, 1515 cm⁻¹: Aromatic C=C stretching.

  • ~1250 cm⁻¹: Aromatic C-N stretch.

  • ~1050 cm⁻¹: C-O stretch from the primary alcohol.

Pharmacological Context and Potential Applications

The Arylpiperazine Motif as a Pharmacophore

The 1-arylpiperazine structure is a well-established pharmacophore for targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The aromatic ring often engages in π-π stacking or hydrophobic interactions within the receptor's binding site, while the distal nitrogen of the piperazine ring frequently forms a key salt bridge with an acidic residue (e.g., Aspartate) in the transmembrane domain. Derivatives of this class have shown promise as anxiolytics, antidepressants, and antipsychotics.[4]

Potential Therapeutic Areas

Based on the activities of structurally similar compounds, 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol could serve as a precursor or lead compound in several areas:

  • Neuropharmacology: As a modulator of serotonergic or GABAergic systems for treating anxiety or depression.[4]

  • Oncology: The piperazine moiety is present in some enzyme inhibitors, such as those targeting Poly (ADP-Ribose) Polymerase (PARP), suggesting a potential role in cancer therapeutics.[2]

  • Cardiovascular Disease: Certain piperazine derivatives act as acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are explored for treating atherosclerosis.[5][6]

Hypothetical Mechanism of Action: 5-HT₁A Receptor Modulation

A plausible mechanism for a CNS-active arylpiperazine involves modulation of the 5-HT₁A receptor, a key target for anxiolytics. As a partial agonist, the compound would bind to the receptor, leading to the dissociation of the Gαi subunit, which in turn inhibits adenylyl cyclase, reduces cAMP levels, and ultimately hyperpolarizes the neuron, decreasing its firing rate.

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Response Decreased Neuronal Firing (Anxiolytic Effect) AC->Response Leads to Compound Arylpiperazine (Agonist) Compound->Receptor Binds ATP ATP PKA PKA Inactive PKA_active PKA Active

Hypothetical pathway for 5-HT₁A receptor modulation.

Example In Vitro Biological Assay Protocol

Objective: To determine the binding affinity (Ki) of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol for the human serotonin 1A (5-HT₁A) receptor using a competitive radioligand binding assay.

Principle: The assay measures the ability of the test compound to compete with a known high-affinity radioligand (e.g., [³H]8-OH-DPAT) for binding to membranes prepared from cells expressing the 5-HT₁A receptor.

Materials:

  • HEK-293 cell membranes expressing recombinant human 5-HT₁A receptors.

  • [³H]8-OH-DPAT (Radioligand).

  • WAY-100635 (a high-affinity non-radiolabeled antagonist for defining non-specific binding).

  • Test Compound: 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • 96-well microplates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding (TB): Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Radioligand + excess WAY-100635 (e.g., 10 µM).

    • Test Compound: Radioligand + varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

  • Reagent Addition:

    • Add 50 µL of assay buffer to TB wells.

    • Add 50 µL of WAY-100635 solution to NSB wells.

    • Add 50 µL of each serial dilution of the test compound to the appropriate wells.

    • Add 50 µL of cell membranes (e.g., 10-20 µg protein/well) to all wells.

    • Add 50 µL of [³H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM) to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation. This allows the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is a structurally compelling molecule that stands as a valuable intermediate for chemical library synthesis and a potential lead compound for drug discovery. This guide has provided a robust framework for its synthesis, purification, and comprehensive analytical characterization. The established pharmacological relevance of the arylpiperazine scaffold strongly suggests that this compound warrants further investigation.

Future work should focus on:

  • Biological Screening: Testing the compound across a panel of CNS receptors and other relevant biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the tolyl and ethanol moieties to optimize potency and selectivity.

  • In Vitro ADME Profiling: Assessing metabolic stability, permeability, and other drug-like properties.

  • In Vivo Evaluation: If promising in vitro data is obtained, progressing to animal models to assess efficacy and pharmacokinetics.

References

  • Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025, M2097. Available at: [Link]

  • Manasa Life Sciences. (R)-2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol. Available at: [Link]

  • Patel, R. V., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. MDPI. Available at: [Link]

  • de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative.... CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Available at: [Link]

  • Blanckaert, P., et al. (2021). Analytical characterization of etonitazepyne, a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. Drug Testing and Analysis. Available at: [Link]

  • Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. Available at: [Link]

  • Google Patents. WO2004103982A1 - 2-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl]ethoxy]acetic acid monohydrochloride as anti-allergenic compound and process for its production.

Sources

Exploratory

Architectural and Functional Profiling of 2-(4-(p-tolyl)piperazin-1-yl)ethan-1-ol

Executive Summary The compound 2-(4-(p-tolyl)piperazin-1-yl)ethan-1-ol (also known as 1-(2-hydroxyethyl)-4-(p-tolyl)piperazine) represents a highly versatile and privileged scaffold in modern medicinal chemistry. Combini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-(p-tolyl)piperazin-1-yl)ethan-1-ol (also known as 1-(2-hydroxyethyl)-4-(p-tolyl)piperazine) represents a highly versatile and privileged scaffold in modern medicinal chemistry. Combining the lipophilic anchoring of a p-tolyl moiety, the conformational rigidity and basicity of a piperazine core, and the hydrogen-bonding capacity of a terminal hydroxyethyl appendage, this molecule serves as both a critical building block for complex active pharmaceutical ingredients (APIs) and a potent pharmacophore in its own right. This whitepaper provides an in-depth technical analysis of its structural properties, pharmacological relevance—particularly concerning serotonergic (5-HT) receptor modulation—and a self-validating synthetic methodology for its preparation.

Structural and Physicochemical Architecture

The molecular architecture of 2-(4-(p-tolyl)piperazin-1-yl)ethan-1-ol is defined by three distinct functional domains, each contributing specific physicochemical properties that dictate its behavior in vitro and in vivo.

  • The p-Tolyl Group (N4 Substituent): The para-methylphenyl group acts as a lipophilic anchor. It facilitates π−π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tryptophan) within the hydrophobic binding pockets of G-protein coupled receptors (GPCRs).

  • The Piperazine Core: This 1,4-diazacyclohexane ring adopts a stable chair conformation. It contains two basic nitrogen atoms with distinct pKa values, dictating the molecule's ionization state at physiological pH.

  • The 2-Hydroxyethyl Appendage (N1 Substituent): This terminal alcohol introduces a hydrogen-bond donor/acceptor site. It significantly enhances aqueous solubility and serves as a synthetic handle for further derivatization (e.g., esterification or etherification).

SAR Core Arylpiperazine Core Tolyl p-Tolyl Group (Lipophilic Anchor) Core->Tolyl Position 4 Piperazine Piperazine Ring (Basic Center) Core->Piperazine Scaffold Hydroxyethyl 2-Hydroxyethyl (H-Bonding / Linker) Core->Hydroxyethyl Position 1

Structural deconstruction of the 2-(4-(p-tolyl)piperazin-1-yl)ethan-1-ol scaffold.

Quantitative Physicochemical Profile

To predict the pharmacokinetic viability of this scaffold, we must evaluate its core physicochemical parameters. The table below summarizes these critical metrics:

PropertyValueRationale / Implication
Molecular Formula C13H20N2ODefines the core structural composition.
Molecular Weight 220.31 g/mol Well below the Lipinski threshold (<500 Da), optimal for blood-brain barrier (BBB) penetration.
cLogP (Estimated) ~2.1Balances the lipophilicity of the p-tolyl group with the hydrophilicity of the hydroxyethyl group.
pKa (N4, Aryl-linked) ~3.0Reduced basicity due to resonance delocalization of the nitrogen lone pair into the aromatic ring.
pKa (N1, Alkyl-linked) ~8.0Highly basic; remains predominantly protonated at physiological pH (7.4), enhancing solubility.
H-Bond Donors 1Provided by the terminal hydroxyl (-OH) group.
H-Bond Acceptors 3Provided by the two piperazine nitrogens and one hydroxyl oxygen.

Pharmacological Relevance and Structure-Activity Relationship (SAR)

Arylpiperazines are universally recognized as privileged structures for targeting central nervous system (CNS) receptors, most notably the serotonin (5-HT) and dopamine (D2) receptor families. The specific substitution pattern of 2-(4-(p-tolyl)piperazin-1-yl)ethan-1-ol fine-tunes its receptor affinity and intrinsic efficacy.

Modulation of 5-HT Receptors

The presence of the N1-hydroxyethyl group is not merely a solubilizing feature; it actively participates in receptor binding. Research into central 5-HT3 receptor ligands demonstrates that the introduction of a hydroxyethyl group can shift a molecule's affinity into the subnanomolar range, increasing potency by an order of magnitude compared to un-substituted or simple methyl derivatives 1.

Furthermore, arylpiperazine derivatives have been identified as long-lasting, sometimes irreversible inhibitors of 5-HT7 receptors, fundamentally altering cAMP signaling pathways 2. The structural flexibility of the hydroxyethyl chain allows it to probe auxiliary binding pockets, which is a critical design strategy when engineering dual 5-HT1A agonists and Selective Serotonin Reuptake Inhibitors (SSRIs) 34.

Signaling Ligand Arylpiperazine Receptor 5-HT Receptor Ligand->Receptor Binding GProtein G-Protein Receptor->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Modulation

GPCR signaling modulation by arylpiperazine derivatives at 5-HT receptors.

Metabolic Considerations

When designing drugs utilizing this scaffold, researchers must account for hepatic metabolism. Arylpiperazines frequently undergo CYP3A4-dependent N-dealkylation, cleaving the N1-substituent to yield the secondary amine (e.g., 1-(p-tolyl)piperazine) 5. The hydroxyethyl group can mitigate rapid dealkylation compared to simple methyl groups, while also providing a site for Phase II glucuronidation, facilitating renal clearance.

Synthetic Methodology and Protocol

The most efficient retrosynthetic disconnection for 2-(4-(p-tolyl)piperazin-1-yl)ethan-1-ol occurs at the N1-C(alkyl) bond. This guides us to a straightforward bimolecular nucleophilic substitution (S_N2) utilizing commercially available 1-(p-tolyl)piperazine and 2-bromoethanol.

Synthesis A 1-(p-Tolyl)piperazine C K2CO3 / MeCN (Reflux) A->C B 2-Bromoethanol B->C D Target Compound (C13H20N2O) C->D SN2

Synthetic workflow for 2-(4-(p-tolyl)piperazin-1-yl)ethan-1-ol via SN2 alkylation.

Self-Validating Experimental Protocol: S_N2 Alkylation

This protocol is designed with built-in validation steps to ensure high yield and purity without relying on blind execution.

Reagents & Materials:

  • 1-(p-Tolyl)piperazine (1.0 eq, limiting reagent)

  • 2-Bromoethanol (1.2 eq, slight excess to drive the reaction)

  • Potassium carbonate (K2CO3, anhydrous) (2.0 eq)

  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(p-tolyl)piperazine in anhydrous MeCN (approx. 0.2 M concentration).

    • Causality: MeCN is chosen as a polar aprotic solvent; it perfectly balances the solubility of the organic reactants and the inorganic base while allowing for a suitable reflux temperature (~82°C) to overcome the activation energy of the S_N2 process.

  • Base Addition: Add finely powdered, anhydrous K2CO3 to the stirring solution.

    • Causality: K2CO3 is a mild, non-nucleophilic base. It neutralizes the hydrobromic acid (HBr) generated during alkylation, preventing the protonation of the piperazine nitrogen (which would kill its nucleophilicity). It is mild enough to avoid inducing side reactions like the elimination of 2-bromoethanol to ethylene oxide.

  • Electrophile Introduction: Add 2-bromoethanol dropwise at room temperature, then attach a reflux condenser and heat the mixture to 80°C.

  • Self-Validation (Reaction Monitoring): After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

    • Validation Check: Stain the TLC plate with Ninhydrin and heat. The starting material (a secondary amine) will stain a distinct pink/purple. The product (a tertiary amine) will not stain strongly with Ninhydrin but will be visible under UV light (254 nm) due to the p-tolyl ring. Continue refluxing until the secondary amine spot is completely consumed.

  • Workup & Isolation: Cool the reaction to room temperature and filter the suspension through a Celite pad to remove inorganic salts (KBr and excess K2CO3). Concentrate the filtrate under reduced pressure.

  • Purification (Acid-Base Extraction): Dissolve the crude residue in ethyl acetate and extract with 1M HCl.

    • Causality: The basic target compound partitions into the aqueous acidic layer as a water-soluble hydrochloride salt, leaving neutral organic impurities in the ethyl acetate layer.

  • Final Recovery: Basify the aqueous layer with 2M NaOH to pH > 10, and back-extract with fresh ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate to yield the pure 2-(4-(p-tolyl)piperazin-1-yl)ethan-1-ol as a solid or viscous oil.

References

  • Title: Novel Potent and Selective Central 5-HT3 Receptor Ligands Provided with Different Intrinsic Efficacy. 2. Molecular Basis of the Intrinsic Efficacy of Arylpiperazine Derivatives at the Central 5-HT3 Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling Source: PMC - National Institutes of Health URL: [Link]

  • Title: Synthesis and Dual 5-HT1A/SSRI Activities of Some Novel Arylpiperazine Derivatives of Duloxetine Source: ResearchGate URL: [Link]

  • Title: New Serotonin 5‑HT1A Receptor Agonists Endowed with Antinociceptive Activity in Vivo Source: Docta Complutense URL: [Link]

  • Title: N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocols for 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

Introduction & Mechanistic Rationale Arylpiperazines are highly privileged scaffolds in modern medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics targeting serot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Arylpiperazines are highly privileged scaffolds in modern medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics targeting serotonin (5-HT) and dopamine receptors[1]. The target compound, 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol (synonym: 1-(2-hydroxyethyl)-4-(p-tolyl)piperazine), is a critical intermediate used to synthesize extended, multi-target ligands and functionalized heterocycles[2].

To ensure high purity and scalability, this application note details two orthogonal synthetic strategies:

  • Route A (Direct N-Alkylation) : The industry-standard approach utilizing 1-(4-methylphenyl)piperazine and 2-bromoethanol. This route is highly scalable and cost-effective[3].

  • Route B (Buchwald-Hartwig Amination) : A catalytic cross-coupling approach utilizing N-(2-hydroxyethyl)piperazine and 4-bromotoluene. This is highly useful when the corresponding arylpiperazine starting material is not commercially available.

Causality in Experimental Design
  • Solvent Selection : Acetonitrile (MeCN) is selected for the N-alkylation over DMF or DCM. Its polar aprotic nature accelerates the SN​2 displacement, while its boiling point (82 °C) provides an optimal thermal window to drive the reaction without causing thermal degradation of the piperazine ring[3].

  • Base Selection : Anhydrous potassium carbonate (K₂CO₃) is utilized as a heterogeneous, mild base. Unlike stronger bases (e.g., NaH), K₂CO₃ efficiently scavenges the HBr byproduct without promoting the elimination of 2-bromoethanol into volatile ethylene oxide[4].

  • Catalytic Acceleration : The inclusion of potassium iodide (KI) initiates a Finkelstein reaction, converting 2-bromoethanol to the highly reactive 2-iodoethanol in situ. This drastically reduces reaction time and suppresses the formation of unwanted quaternary ammonium salts[5].

Synthesis Workflows

Workflow SM1 1-(4-Methylphenyl)piperazine + 2-Bromoethanol Cond1 K2CO3, KI (cat.) MeCN, Reflux, 12h SM1->Cond1 Route A: N-Alkylation SM2 N-(2-Hydroxyethyl)piperazine + 4-Bromotoluene Cond2 Pd2(dba)3, BINAP, NaOtBu Toluene, 90°C, 8h SM2->Cond2 Route B: Buchwald-Hartwig Product 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol Cond1->Product Cond2->Product Purification Silica Gel Chromatography (DCM:MeOH 95:5) Product->Purification Workup & Isolation

Synthesis pathways for 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol via N-alkylation and amination.

Detailed Experimental Protocols

Protocol A: Direct N-Alkylation (Recommended for Scale-Up)

This protocol relies on the nucleophilic substitution of 2-bromoethanol by the secondary amine of the piperazine ring[3].

Reagents & Materials:

  • 1-(4-Methylphenyl)piperazine: 1.0 equiv (10.0 mmol, 1.76 g)

  • 2-Bromoethanol: 1.2 equiv (12.0 mmol, 1.50 g)

  • Potassium carbonate (K₂CO₃, anhydrous): 2.0 equiv (20.0 mmol, 2.76 g)

  • Potassium iodide (KI): 0.1 equiv (1.0 mmol, 0.16 g)

  • Acetonitrile (HPLC grade): 40 mL

Step-by-Step Methodology:

  • System Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methylphenyl)piperazine and anhydrous K₂CO₃. Self-Validation: Ensure K₂CO₃ is finely powdered and freshly dried; clumped base will drastically reduce the reactive surface area, leading to incomplete conversion.

  • Solvent & Catalyst Addition : Suspend the solid mixture in 40 mL of acetonitrile. Add the catalytic KI.

  • Electrophile Addition : Add 2-bromoethanol dropwise over 5 minutes at room temperature. Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of dialkylation.

  • Reflux & Monitoring : Attach a reflux condenser and heat the reaction mixture to 82 °C under an inert nitrogen atmosphere for 12 hours. Monitor the reaction progress via TLC (Eluent: DCM/MeOH 9:1, UV detection at 254 nm) or LC-MS until the starting piperazine is completely consumed[1].

  • Filtration Workup : Cool the mixture to room temperature. Filter the suspension through a Celite pad to quantitatively remove inorganic salts (K₂CO₃, KBr, KI). Wash the filter cake with ethyl acetate (2 × 20 mL) to recover any trapped product.

  • Extraction : Evaporate the filtrate under reduced pressure. Partition the resulting crude residue between distilled water (30 mL) and dichloromethane (30 mL). Extract the aqueous layer with additional DCM (2 × 20 mL). Causality: The water wash is critical for removing any residual unreacted 2-bromoethanol and water-soluble impurities[4].

  • Drying & Concentration : Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude product via silica gel column chromatography using a gradient eluent of Dichloromethane/Methanol (98:2 to 95:5). The product is typically isolated as an off-white solid or viscous oil (Yield: 82-85%)[5].

Protocol B: Buchwald-Hartwig Cross-Coupling

This alternative protocol constructs the aryl-nitrogen bond directly, which is highly advantageous when functionalizing complex or sterically hindered aryl rings.

Reagents & Materials:

  • N-(2-Hydroxyethyl)piperazine: 1.2 equiv (12.0 mmol, 1.56 g)

  • 4-Bromotoluene: 1.0 equiv (10.0 mmol, 1.71 g)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): 0.02 equiv (2 mol%)

  • BINAP: 0.04 equiv (4 mol%)

  • Sodium tert-butoxide (NaOtBu): 1.5 equiv (15.0 mmol, 1.44 g)

  • Anhydrous Toluene: 30 mL

Step-by-Step Methodology:

  • Catalyst Pre-activation : In a Schlenk flask under a strict argon atmosphere, combine Pd₂(dba)₃ and BINAP in 10 mL of anhydrous toluene. Stir at room temperature for 15 minutes. Causality: Pre-mixing the palladium source and the phosphine ligand ensures complete complexation into the active Pd(0) species, reducing the precipitation of inactive palladium black.

  • Reagent Addition : Add 4-bromotoluene, N-(2-hydroxyethyl)piperazine, and NaOtBu to the flask, followed by the remaining 20 mL of toluene.

  • Cross-Coupling : Heat the mixture to 90 °C for 8 hours. Monitor via GC-MS or LC-MS.

  • Workup : Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate and purify via chromatography as described in Protocol A.

Quantitative Data & Process Optimization

The following table summarizes optimization parameters evaluated for the N-alkylation step (Route A) to maximize yield and minimize side reactions.

ConditionBaseSolventCatalystTemp (°C)Time (h)Yield (%)Process Observation
1 (Optimized) K₂CO₃ MeCN KI (cat.) 82 12 82-85 Clean conversion, minimal dialkylation[5].
2K₂CO₃DMFNone851665-70Slower reaction; some thermal degradation observed.
3Et₃NDCMNone4024<40Incomplete reaction due to low reflux temperature.
4NaOtBuToluenePd/BINAP90875-80Effective for Route B (Buchwald-Hartwig amination).

Sources

Application

Application Note: Precision Synthesis of N-Arylpiperazines via Palladium-Catalyzed Buchwald-Hartwig Amination

Introduction & Mechanistic Rationale N-arylpiperazines are privileged structural motifs in modern drug discovery, forming the core of numerous FDA-approved therapeutics, including venetoclax (chronic lymphocytic leukemia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-arylpiperazines are privileged structural motifs in modern drug discovery, forming the core of numerous FDA-approved therapeutics, including venetoclax (chronic lymphocytic leukemia), brexpiprazole (schizophrenia), and cariprazine[1][2]. Historically, the synthesis of these scaffolds relied on harsh nucleophilic aromatic substitution (SNAr) or Ullmann condensations, which suffer from poor functional group tolerance and require highly activated substrates[2].

The advent of the palladium-catalyzed Buchwald-Hartwig amination revolutionized this process, enabling the formation of C-N bonds under mild conditions with broad substrate scope[1][3]. The catalytic cycle operates through a self-validating sequence of three fundamental organometallic steps:

  • Oxidative Addition: Insertion of the active L-Pd(0) species into the aryl halide bond.

  • Amine Coordination & Deprotonation: Binding of the piperazine followed by base-mediated deprotonation to form a Pd(II)-amido complex.

  • Reductive Elimination: Expulsion of the N-arylpiperazine product and regeneration of the L-Pd(0) catalyst[3][4].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->PdII_OA + Ar-X (Oxidative Addition) PdII_Amine L-Pd(II)(Ar)(NR2) Amido Complex PdII_OA->PdII_Amine + Piperazine, Base - Base·HX (Deprotonation) PdII_Amine->Pd0 (Reductive Elimination) Product Ar-NR2 N-Arylpiperazine Product PdII_Amine->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amination highlighting key organometallic intermediates.

Ligand Causality: RuPhos vs. BrettPhos

When coupling secondary amines like piperazine, the steric and electronic properties of the dialkylbiaryl phosphine ligand dictate the reaction's success. Computational density functional theory (DFT) studies reveal a stark divergence in the rate-limiting steps between common ligands[4]. For BrettPhos, the rate-limiting step is oxidative addition. However, for RuPhos, the rate-limiting step shifts to reductive elimination[4][5]. Because piperazine is a sterically demanding secondary amine, the smaller steric profile of RuPhos accommodates the bulky amido complex better than BrettPhos, lowering the activation energy for reductive elimination. Consequently, Pd-RuPhos is the optimal, field-proven catalytic system for synthesizing N-arylpiperazines[4][6].

Reaction Optimization & Parameter Causality

To establish a robust protocol, the interplay between the precatalyst, ligand, base, and solvent must be harmonized.

  • Precatalyst Selection: Utilizing third-generation (G3) palladacycles (e.g., RuPhos Pd G3) ensures rapid, quantitative generation of the active monoligated L-Pd(0) species under mild conditions. This prevents the formation of off-cycle, inactive Pd dimers that plague traditional Pd2(dba)3 systems[3][6].

  • Base Selection: Sodium tert-butoxide (NaOtBu) provides rapid deprotonation but suffers from poor functional group tolerance (e.g., cleaves esters). For sensitive substrates, cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) is preferred, albeit requiring longer reaction times[6][7].

  • Solvent: Anhydrous toluene or 1,4-dioxane are standard. Toluene is ideal for high-temperature couplings, while dioxane provides better solubility for polar pharmaceutical intermediates[7][8].

Table 1: Quantitative Comparison of Reaction Parameters
ParameterChoiceYield ImpactCausality / Mechanistic Rationale
Ligand RuPhos>90%Optimal steric bulk for secondary amines; accelerates reductive elimination[4][6].
Ligand BrettPhos<40%Excessive steric hindrance inhibits reductive elimination of bulky secondary amines[4][6].
Base NaOtBuHigh (Fast)Strong base; rapidly deprotonates the coordinated amine. Incompatible with esters/ketones[7].
Base Cs2CO3High (Slow)Mild base; excellent functional group tolerance. Requires higher temperatures (80–100°C)[7].
Solvent TolueneOptimalNon-polar; supports high temperatures and stabilizes the Pd catalytic cycle[7][9].

Experimental Protocol: Synthesis of N-Arylpiperazines

Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure the integrity of the catalytic cycle and prevent downstream failures.

Workflow Step1 1. Catalyst Activation Step2 2. Reagent Addition Step1->Step2 Step3 3. Thermal Reaction Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Purification Step4->Step5

Experimental workflow for the synthesis and isolation of N-arylpiperazines.

Materials Required:
  • Aryl halide (1.0 equiv)

  • Piperazine derivative (e.g., N-Boc-piperazine) (1.2 equiv)

  • RuPhos Pd G3 precatalyst (1.0 - 2.0 mol%)[6]

  • RuPhos ligand (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:
  • Preparation (Glovebox or Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the solid reagents: RuPhos Pd G3, RuPhos ligand, and the chosen base.

    • Causality: Palladium(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation to Pd black[7].

  • Solvent & Liquid Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed solvent via syringe. If the aryl halide or piperazine is a liquid, add it at this stage[7].

  • Catalyst Activation (Checkpoint 1): Stir the mixture at room temperature for 5 minutes.

    • Self-Validation: A visual color change from yellow/brown to a deep red/purple indicates the successful generation of the active L-Pd(0) species[6]. If the solution turns black, oxidation has occurred, and the reaction must be restarted.

  • Thermal Reaction: Heat the reaction mixture to 80–100°C in an oil bath. Monitor the reaction via TLC or LC-MS.

    • Causality: Elevated temperatures provide the activation energy required for the oxidative addition of electron-rich or sterically hindered aryl halides[3].

  • Quench & Workup (Checkpoint 2): Once the starting material is consumed, cool the flask to room temperature. Quench with water to neutralize the base and dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3x).

    • Self-Validation: If the product is highly water-soluble (e.g., unprotected piperazine), multiple back-extractions or a basic wash are required to prevent product loss into the aqueous phase[7].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography[7].

Troubleshooting & Self-Validating Diagnostics

Even with optimized conditions, side reactions can occur. The following diagnostic matrix provides causal fixes for common Buchwald-Hartwig amination failures.

Table 2: Diagnostic Troubleshooting Matrix
Observation / IssueRoot CauseCorrective Action
Black precipitate forms early Catalyst decomposition to Pd black (oxidation).Ensure strict anaerobic conditions; thoroughly degas solvents prior to addition[7].
High levels of hydrodehalogenation Reductive elimination is too slow; Pd(II) undergoes β-hydride elimination or protonation.Ensure the correct ligand (RuPhos) is used to accelerate reductive elimination over side reactions[7].
Co-elution of product and starting material Incomplete conversion or poor chromatographic resolution.Increase reaction temperature; use an acid/base wash during workup to chemically separate basic piperazine products from neutral impurities[7].

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC (nih.gov). 1

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.4

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. 2

  • Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis. Benchchem. 7

  • (a) Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos.... ResearchGate. 6

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry. Reddit. 3

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. 8

Sources

Method

Application of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol in CNS Research: From Privileged Scaffold to High-Affinity Receptor Ligands

Executive Summary & Rationale In the landscape of Central Nervous System (CNS) drug discovery, the arylpiperazine scaffold is universally recognized as a "privileged structure" due to its profound ability to interact wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of Central Nervous System (CNS) drug discovery, the arylpiperazine scaffold is universally recognized as a "privileged structure" due to its profound ability to interact with monoaminergic G-protein coupled receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (DA) receptors[1]. 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol (also known as 1-(2-hydroxyethyl)-4-(p-tolyl)piperazine) serves as a critical, highly versatile synthetic building block in this domain.

The structural architecture of this compound is intentionally bipartite:

  • The p-Tolylpiperazine Core: The 4-methylphenyl group provides precise steric bulk and electron-donating properties that optimally engage the hydrophobic binding pockets (orthosteric sites) of 5-HT1A, 5-HT2A, and D2 receptors[2].

  • The N-Hydroxyethyl Linker: The ethanol appendage acts as a highly reactive synthetic handle. Rather than functioning as the final drug, this hydroxyl group is designed to be activated and coupled with bulky terminal pharmacophores (such as imides, amides, or benzoxazinones) to synthesize Long-Chain Arylpiperazines (LCAPs)[3].

This application note provides a comprehensive guide to utilizing 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol in the rational design, synthesis, and pharmacological validation of novel CNS therapeutics[4].

Mechanistic Grounding: The LCAP Pharmacophore Model

The design of LCAPs relies on spanning the distance between the primary orthosteric binding site of the receptor and a secondary, adjacent binding pocket. The causality behind using 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol lies in its exact chain length and terminal functionality:

  • Primary Interaction: The basic piperazine nitrogen (N4) becomes protonated at physiological pH, forming a critical salt bridge with a highly conserved Aspartic Acid residue (e.g., Asp116 in 5-HT1A) in transmembrane helix 3 (TM3)[2].

  • Secondary Interaction: The p-tolyl group engages in π−π stacking with aromatic residues (like Phe and Trp) in TM5 and TM6[5].

  • Linker & Terminal Group: The two-carbon (ethyl) chain derived from the ethanol moiety projects a newly attached terminal heterocyclic group into an extracellular loop region. Modifying this terminal group dictates whether the resulting compound will act as a 5-HT1A agonist (anxiolytic), a 5-HT2A antagonist (atypical antipsychotic), or a dual 5-HT/SSRI agent[1][4].

LCAP_Workflow A 2-[4-(4-Methylphenyl) piperazin-1-yl]ethanol (Building Block) B Hydroxyl Activation (Mesylation/Tosylation) A->B MsCl / TEA C Nucleophilic Coupling (Terminal Heterocycle) B->C K2CO3 / Reflux D LCAP Candidate (e.g., 5-HT1A/2A Ligand) C->D Purification

Workflow for synthesizing Long-Chain Arylpiperazine (LCAP) CNS candidates.

Quantitative Data: Receptor Affinity Tuning

The table below summarizes how coupling different terminal pharmacophores to the p-tolylpiperazine-ethyl scaffold modulates CNS receptor binding affinities. This data drives the structure-activity relationship (SAR) logic used by medicinal chemists[2][3].

Terminal Pharmacophore CoupledLinker Length5-HT1A Ki​ (nM)5-HT2A Ki​ (nM)Primary CNS Indication
Benzoxazinone 2 (Ethyl)1.25 – 40.018.0 – 495Anxiolytic / Antidepressant
Spiro-succinimide 3 (Propyl)15.0 – 46.0> 1000Selective 5-HT1A Antagonist
5-Norbornene-2-carboxamide 3 (Propyl)6.74 ( pEC50​ )17.9 – 22.8Mixed 5-HT1A/2A Modulator
Duloxetine Derivative 2 (Ethyl)ModerateN/ADual 5-HT1A / SSRI

*Note: While propyl chains are frequently explored, the ethyl chain derived directly from 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol provides a more rigid conformation, often increasing selectivity for 5-HT1A over D2 receptors.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as a self-validating workflow. Each chemical transformation includes built-in quality control checkpoints before proceeding to biological evaluation.

Protocol A: Activation of the Ethanol Linker (Mesylation)

Causality: The native hydroxyl group is a poor leaving group. Converting it to a methanesulfonate (mesylate) ester makes it highly susceptible to SN​2 nucleophilic attack by a terminal pharmacophore.

  • Preparation: Dissolve 10 mmol of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 15 mmol of Triethylamine (TEA). Rationale: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperazine nitrogens.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 12 mmol of Methanesulfonyl chloride (MsCl) over 15 minutes.

  • Reaction & Monitoring: Stir for 2 hours at room temperature. Validation Check: Monitor via TLC (Silica gel, EtOAc/Hexane 1:1). The disappearance of the highly polar starting material spot confirms complete conversion.

  • Workup: Wash the organic layer with saturated NaHCO3​ ( 2×20 mL) and brine ( 1×20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the reactive mesylate intermediate. Use immediately in Protocol B.

Protocol B: Nucleophilic Coupling to a Terminal Pharmacophore

Causality: Coupling the activated scaffold to a heterocyclic imide (e.g., a spiro-succinimide) generates the final LCAP structure capable of dual-pocket receptor binding[1].

  • Deprotonation: In a round-bottom flask, suspend 10 mmol of the chosen terminal imide/amide and 30 mmol of anhydrous K2​CO3​ in 50 mL of anhydrous acetonitrile. Stir at 60 °C for 30 minutes to generate the active nucleophile.

  • Coupling: Dissolve the mesylate intermediate (from Protocol A) in 10 mL of acetonitrile and add it dropwise to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 82 °C) for 16–24 hours.

  • Purification: Cool to room temperature, filter out the inorganic salts, and evaporate the solvent. Purify the crude residue via flash column chromatography (typically utilizing a gradient of DCM to DCM/MeOH 95:5).

  • Validation Check: Confirm the structure of the final LCAP using 1H -NMR and HRMS. Look specifically for the shifting of the ethyl linker protons ( ∼3.5−4.2 ppm) which verifies successful substitution.

Protocol C: In Vitro Radioligand Binding Assay (5-HT1A)

Causality: To prove the synthesized LCAP is a viable CNS candidate, it must demonstrate the ability to displace a known, highly specific radioligand from the target GPCR[3].

  • Membrane Preparation: Isolate rat hippocampal membranes (rich in 5-HT1A receptors) and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 50 μ L of the membrane suspension, 50 μ L of [3H] -8-OH-DPAT (final concentration 0.2 nM), and 50 μ L of the synthesized LCAP at varying concentrations ( 10−10 to 10−5 M).

  • Equilibration: Incubate the microplate at 37 °C for 30 minutes to allow competitive binding to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding). Wash the filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Mechanistic Visualization: 5-HT1A Receptor Modulation

Once the synthesized p-tolylpiperazine derivative crosses the blood-brain barrier and binds to the 5-HT1A receptor, it triggers a specific inhibitory G-protein ( Gi/o​ ) cascade. The diagram below maps this causality, culminating in the desired anxiolytic/antidepressant physiological response.

GPCR_Pathway L Synthesized p-Tolyl Piperazine Ligand R 5-HT1A Receptor (Transmembrane GPCR) L->R Orthosteric Binding G Gi/o Protein Complex (Heterotrimeric) R->G Conformational Change E1 Adenylyl Cyclase (Enzyme) G->E1 Gαi Subunit (Inhibition) E2 GIRK Channels (Ion Channel) G->E2 Gβγ Subunit (Activation) Out1 Decreased cAMP Levels E1->Out1 Out2 Potassium (K+) Efflux (Hyperpolarization) E2->Out2 Final Decreased Neuronal Excitability (Anxiolytic / Antidepressant Effect) Out1->Final Out2->Final

Mechanism of action for 5-HT1A receptor agonism by synthesized arylpiperazine derivatives.

References

  • Synthesis and Dual 5-HT1A/SSRI Activities of Some Novel Arylpiperazine Derivatives of Duloxetine Asian Journal of Chemistry URL:[Link]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands Molecules (PMC / NIH) URL:[Link]

  • Synthesis and 5-HT1A/5-HT2A receptor activity of new N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione and 3-spiro-b-tetralonepyrrolidine-2,5-dione Polish Journal of Pharmacology (IF-PAN) URL:[Link]

  • Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus MDPI - Molecules URL:[Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol as a Versatile Synthetic Intermediate in Drug Discovery

Introduction: The Piperazine Scaffold and the Value of the Titled Intermediate In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its frequent appearance in a vast...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold and the Value of the Titled Intermediate

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its frequent appearance in a vast array of clinically successful drugs is a testament to its unique and beneficial physicochemical properties.[1][2] The two nitrogen atoms of the piperazine core offer predictable points for chemical modification, allowing for the fine-tuning of properties such as aqueous solubility, lipophilicity, and receptor-binding interactions. Furthermore, the piperazine ring often improves the pharmacokinetic profile of a drug candidate, enhancing oral bioavailability and metabolic stability.[2][3]

This guide focuses on a particularly valuable derivative: 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol . This intermediate incorporates three key structural motifs:

  • The piperazine core , providing a flexible and synthetically tractable backbone.

  • A 4-methylphenyl (p-tolyl) group , which imparts specific lipophilic and aromatic characteristics, influencing how the final molecule interacts with biological targets.

  • A terminal primary alcohol on an N-ethyl substituent, which serves as a reactive handle for a wide range of subsequent chemical transformations.

The strategic combination of these features makes 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol a crucial building block for constructing complex lead compounds and active pharmaceutical ingredients (APIs) across diverse therapeutic areas, including but not limited to antihistamines, antipsychotics, and anti-cancer agents.[4][5] This document provides detailed protocols for its synthesis and subsequent utilization, grounded in established chemical principles.

Physicochemical and Structural Data

A thorough understanding of an intermediate's physical properties is fundamental to its effective use in synthesis. The key data for 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol are summarized below.

PropertyValueReference
IUPAC Name 2-[4-(4-methylphenyl)piperazin-1-yl]ethanol
CAS Number 6928-85-4
Molecular Formula C₁₃H₂₀N₂O[6][7]
Molecular Weight 220.31 g/mol [6][7]
Appearance Typically an off-white to yellow solid or viscous oil
Melting Point 96-97 °C[6]
Boiling Point 129-131 °C (at 0.4 mmHg)[6]
Topological Polar Surface Area 35.5 Ų[8]
XLogP3-AA 1.5[8]

Synthesis Protocol: 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

The most direct and industrially scalable route to the title compound is the nucleophilic substitution (N-alkylation) of 1-(4-methylphenyl)piperazine with a 2-haloethanol, such as 2-chloroethanol.

Mechanistic Rationale

The synthesis hinges on the nucleophilicity of the secondary amine in the 1-(4-methylphenyl)piperazine starting material. The reaction proceeds via an SN2 mechanism. An inorganic or hindered organic base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile and driving the reaction to completion. The choice of solvent is also critical; polar aprotic solvents like acetonitrile or toluene are often employed to ensure solubility of the reactants while not interfering with the nucleophilic attack.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification A 1-(4-methylphenyl)piperazine Flask Reaction Flask A->Flask B 2-Chloroethanol B->Flask C Potassium Carbonate (Base) C->Flask D Acetonitrile (Solvent) D->Flask Reflux Heat to Reflux (e.g., 80-85°C, 12-18h) Flask->Reflux Filter Cool & Filter (Remove K₂CO₃/KCl) Reflux->Filter Evap Evaporate Solvent (Rotary Evaporator) Filter->Evap Crude Crude Product (Oil/Solid) Evap->Crude Purity Purification (Recrystallization or Chromatography) Crude->Purity Final 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol Purity->Final

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Laboratory Protocol
  • Reagent Charging: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1-(4-methylphenyl)piperazine (17.6 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (250 mL).

  • Initiation: Begin stirring the suspension. Add 2-chloroethanol (8.8 g, 0.11 mol) to the mixture dropwise over 15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting piperazine is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile (2 x 20 mL).

  • Isolation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator. This will yield the crude product, often as a viscous oil or a low-melting-point solid.

  • Purification:

    • Recrystallization (Preferred for solid crude product): Dissolve the crude product in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.

    • Column Chromatography (for oily crude product): If the product does not crystallize, purify it via silica gel column chromatography using a gradient eluent system, such as dichloromethane/methanol (e.g., 99:1 to 95:5).

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC. A typical yield for this procedure is in the range of 85-95%.

Application Protocol: Synthesis of a Cetirizine Analogue

The terminal hydroxyl group of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is a prime site for further functionalization. A classic application is its conversion to a carboxylic acid via etherification, a key step in the synthesis of many antihistamines. A similar process is used to produce the widely known drug Cetirizine from a related piperazine-ethanol intermediate.[9][10]

Mechanistic Rationale

This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride or potassium tert-butoxide) to form a highly nucleophilic alkoxide. This alkoxide then reacts with an α-halo-ester, like ethyl chloroacetate, in another SN2 reaction to form an ester. The final step is the saponification (base-catalyzed hydrolysis) of the ester to yield the desired carboxylic acid.

Synthetic Pathway Diagram

G A 2-[4-(4-Methylphenyl) piperazin-1-yl]ethanol B Intermediate Ester A->B 1. NaH, THF 2. Ethyl Chloroacetate C Final Product (Carboxylic Acid Analogue) B->C 1. NaOH, H₂O/EtOH 2. HCl (acidification)

Caption: Pathway for converting the intermediate to a carboxylic acid.

Step-by-Step Laboratory Protocol
  • Alkoxide Formation: In a dry, nitrogen-flushed 250 mL round-bottom flask, suspend sodium hydride (60% dispersion in mineral oil, 2.4 g, 0.06 mol) in anhydrous tetrahydrofuran (THF) (100 mL). Cool the suspension to 0°C in an ice bath.

  • Addition of Intermediate: Dissolve 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol (11.0 g, 0.05 mol) in anhydrous THF (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Etherification: Cool the mixture back to 0°C. Add ethyl chloroacetate (7.3 g, 0.06 mol) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water (20 mL). Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.

  • Saponification: Dissolve the crude ester in a mixture of ethanol (100 mL) and water (50 mL). Add sodium hydroxide (4.0 g, 0.1 mol) and heat the mixture to reflux for 4 hours.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water (50 mL). Wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH ~4-5 with concentrated HCl. The product will precipitate as a solid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid analogue.

Summary of Synthetic Data

StepReactionKey ReagentsTypical YieldPurity (HPLC)
1 Synthesis of Intermediate1-(4-methylphenyl)piperazine, 2-Chloroethanol, K₂CO₃85-95%>98%
2 Synthesis of Acid AnalogueIntermediate from Step 1, NaH, Ethyl Chloroacetate, NaOH70-80% (over 2 steps)>99%

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Specific Hazards:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.

    • 2-Chloroethanol: Toxic and readily absorbed through the skin. Avoid all direct contact.

    • Concentrated HCl: Corrosive. Handle with care.

Conclusion

2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is a high-value, versatile intermediate that serves as a cornerstone in the synthesis of complex molecules for drug discovery. Its straightforward, high-yielding synthesis and the reactive nature of its terminal alcohol group provide researchers with a reliable and adaptable platform for developing novel pharmaceutical candidates. The protocols detailed herein offer robust and scalable methods for both the preparation of the intermediate and its subsequent elaboration into more advanced structures, empowering the research and drug development community.

References

  • ResearchGate. (2025). An efficient process for preparing 4-methyl-2-phenyl piperazine hydrochloride and its derivatives. Available at: [Link]

  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Available at: [Link]

  • PubChem. 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol. Available at: [Link]

  • ResearchGate. (2026). AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-[(4-CHLOROPHENYL) PHENYL METHYL]-1-PIPERAZINYL] ETHANOL, A KEY INTERMEDIATE FOR CETIRIZINE WHICH IS ANTIALLERGIC DRUG. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Available at: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • Exclusive Chemistry Ltd. 2-(4-Methyl-piperazin-1-yl)-1-phenyl-ethanol. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • PubChem. 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;piperazine. Available at: [Link]

  • Google Patents. Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride.
  • PubChem. 2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol. Available at: [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Stenutz. 2-[4-(2-methylphenyl)piperazin-1-yl]ethanol. Available at: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • ResearchGate. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Available at: [Link]

Sources

Method

Application Note: Advanced Protocol for HPLC Purity Analysis of Piperazine Derivatives

Introduction & Analytical Challenges Piperazine derivatives are indispensable pharmacophores and building blocks in modern drug development, frequently appearing in antihistamines, antipsychotics, and antifungals. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Piperazine derivatives are indispensable pharmacophores and building blocks in modern drug development, frequently appearing in antihistamines, antipsychotics, and antifungals. However, their purity analysis presents profound chromatographic challenges. Piperazines are highly polar, basic compounds (pKa₁ ~5.3, pKa₂ ~9.7) that often lack a strong UV chromophore unless derivatized or conjugated to an aromatic system. When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), these basic nitrogen atoms cause poor retention and severe peak tailing due to secondary interactions with the stationary phase (1)[1].

As a Senior Application Scientist, I have designed this protocol to move beyond empirical trial-and-error. This guide establishes a self-validating analytical framework grounded in chemical causality, offering three distinct methodologies—Direct UV, HILIC-Universal Detection, and Pre-column Derivatization—to ensure absolute scientific integrity in your purity assessments.

Mechanistic Principles of Method Development

Overcoming Silanol Interactions

The primary causality behind peak tailing in piperazine analysis is the secondary ion-exchange interaction. Under typical mobile phase conditions, the secondary amines of piperazine are protonated. These cations strongly interact with ionized residual silanols (pKa ~4.5) present on standard silica-based C18 columns. To achieve a symmetrical peak (Tailing Factor 1.5), the protocol mandates either suppressing the silanol ionization by dropping the mobile phase pH below 3.0, masking the active sites with an ion-pairing agent like Triethylamine (TEA) or Trifluoroacetic acid (TFA), or utilizing highly end-capped/polar-embedded stationary phases.

Peak_Tailing BasicAmine Protonated Piperazine (pKa ~9.7) Interaction Secondary Ion-Exchange -> Severe Peak Tailing BasicAmine->Interaction Silanol Residual Silanols on C18 (pKa ~4.5) Silanol->Interaction Solution1 End-capped / Polar-embedded C18 Interaction->Solution1 Shielding Solution2 Mobile Phase pH < 3.0 Interaction->Solution2 Suppression Solution3 Ion-Pairing Agents (TFA/TEA) Interaction->Solution3 Masking

Mechanistic pathway of piperazine peak tailing and targeted chromatographic solutions.

Detector Selection Logic

Because aliphatic piperazines absorb UV light poorly (only at ~205 nm with a negligible extinction coefficient), direct UV detection is only viable for aryl-piperazines (2)[2]. For non-chromophoric derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is the gold standard (3)[3]. When ultra-trace sensitivity is required, pre-column derivatization with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) provides highly conjugated, UV-active adducts (4)[4].

Piperazine_Analysis Start Piperazine Derivative Sample CheckUV Strong UV Chromophore? Start->CheckUV DirectUV Direct RP-HPLC-UV (End-capped C18 / Low pH) CheckUV->DirectUV Yes NoUV Aliphatic / Non-UV Active CheckUV->NoUV No CheckEquip Universal Detector Available? NoUV->CheckEquip HILIC HILIC-CAD / ELSD (ZIC-pHILIC or CN Phase) CheckEquip->HILIC Yes Deriv Pre-Column Derivatization (NBD-Cl) + UV/FLD CheckEquip->Deriv No

Decision tree for selecting the optimal HPLC analytical strategy for piperazine derivatives.

Validated Experimental Protocols

Protocol A: Direct RP-HPLC-UV for Aryl-Piperazines

Application: Routine purity control of UV-active derivatives (e.g., 1-(4-methoxyphenyl)piperazine in ketoconazole bulk drug)[2]. Rationale: The aromatic ring provides intrinsic UV absorbance. A low pH buffer ensures the piperazine ring is fully protonated while suppressing silanol activity, forcing a single, sharp elution band.

  • Column Selection: End-capped C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix Methanol and 0.05 M Potassium Phosphate Buffer in a 55:45 (v/v) ratio. Adjust the buffer pH strictly to 3.0 using orthophosphoric acid prior to mixing. Filter through a 0.22 µm nylon membrane.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter.

  • Execution: Inject 20 µL. Monitor the baseline for 20 minutes to ensure all highly retained hydrophobic impurities elute.

Protocol B: HILIC-CAD/ELSD for Aliphatic Piperazines

Application: Purity analysis of non-chromophoric piperazine building blocks. Rationale: HILIC provides superior retention for highly polar compounds. The addition of TFA forms a low-volatility salt with the volatile piperazine base, significantly enhancing aerosol-based detection (CAD/ELSD) (5)[5].

  • Column Selection: Cyanopropyl (CN) bonded phase or Zwitterionic HILIC (ZIC-pHILIC) (150 mm × 4.6 mm, 3 µm)[3].

  • Mobile Phase Preparation: Mix Acetonitrile and LC-MS grade Water in an 80:20 (v/v) ratio. Add 0.2% Trifluoroacetic acid (TFA). Note: Do not use non-volatile buffers (like phosphate) with CAD/ELSD.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Detector Settings: Evaporator temperature set to 40°C; nebulizer gas (Nitrogen) pressure optimized per manufacturer guidelines.

  • Sample Preparation: Dissolve the sample in Acetonitrile:Water (80:20) to 2.5 mg/mL.

  • Execution: Inject 10 µL. Critical Step: HILIC columns require extensive equilibration. Flush with at least 30 column volumes of mobile phase to stabilize the aqueous enrichment layer on the stationary phase before the first injection.

Protocol C: Pre-Column Derivatization for Trace Analysis

Application: Detection of residual piperazine at sub-ppm levels in Active Pharmaceutical Ingredients (APIs) (6)[6]. Rationale: NBD-Cl reacts selectively with secondary amines under mildly alkaline conditions, yielding a highly conjugated derivative detectable at 340 nm[4].

  • Derivatization Reaction: Transfer 1.0 mL of the aqueous sample into a 10 mL volumetric flask. Add 1.0 mL of 0.1 M Sodium Borate buffer (pH 9.0) and 1.0 mL of a freshly prepared 0.2% NBD-Cl solution in methanol.

  • Incubation: Heat the mixture in a water bath at 60°C for exactly 30 minutes protected from light.

  • Quenching: Cool rapidly to room temperature in an ice bath. Neutralize the reaction by adding 0.1 mL of 0.1 M HCl, then dilute to volume with the mobile phase.

  • Chromatography:

    • Column: Deactivated C18 or Chiralpak IC (250 mm × 4.6 mm, 5 µm)[4].

    • Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA) (90:10:0.1, v/v/v). DEA acts as a silanol masking agent.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

System Suitability & Quantitative Validation

A self-validating protocol requires strict adherence to System Suitability Testing (SST). Before accepting any sample data, the chromatographic system must meet the following quantitative benchmarks derived from ICH Q2(R1) guidelines.

ParameterProtocol A (RP-HPLC-UV)Protocol B (HILIC-CAD)Protocol C (Derivatization)Regulatory Target (ICH Q2)
Resolution ( Rs​ ) > 2.0 (API vs Impurity)> 1.5 (Baseline)> 2.0 (Derivative vs Matrix) 1.5
Tailing Factor ( Tf​ ) 1.5 1.2 1.3 2.0
Theoretical Plates ( N ) > 5,000> 3,000> 8,000> 2,000
% RSD (Area, n=6) < 1.0%< 2.0%< 1.5% 2.0%
Typical LOD ~0.5 ppm~10-25 ng (on-column)~30 ppmMethod Dependent

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Severe Peak Tailing Secondary interactions with ionized silanols on the stationary phase.Lower mobile phase pH < 3.0; add 0.1-0.3% TEA or TFA; switch to a heavily end-capped or polar-embedded column.
Loss of Retention (RP-HPLC) Piperazine is highly polar and elutes in the void volume ( t0​ ).Decrease organic modifier %; use ion-pairing agents (e.g., heptanesulfonic acid); switch to HILIC mode.
Noisy Baseline (CAD/ELSD) Non-volatile contaminants in the mobile phase or sample matrix.Use strictly LC-MS grade solvents; ensure volatile buffers (TFA, ammonium acetate) are used; check nebulizer gas purity.
Multiple Peaks (Derivatization) Incomplete derivatization or degradation of the NBD-Cl reagent.Ensure strict pH control (pH 9.0) during incubation; prepare NBD-Cl reagent fresh daily and protect from light.

References

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at:[Link]

  • Journal of Liquid Chromatography & Related Technologies (Taylor & Francis). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Available at: [Link]

  • Journal of Chromatography A (PubMed). Analysis of volatile bases by high performance liquid chromatography with aerosol-based detection. Available at:[Link]

  • Molecules (MDPI). Solid Lipid Nanoparticles as Carriers for the Synthetic Opioid LP2: Characterization and In Vitro Release. Available at:[Link]

  • International Journal of Drug Delivery Technology (Impactfactor). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. Available at: [Link]

Sources

Application

Application Note: Recrystallization Procedure for the Purification of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol via recry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol via recrystallization. This procedure is designed to effectively remove unreacted starting materials, by-products, and other impurities commonly associated with its synthesis. The protocol is grounded in the principles of solvent selection, crystal nucleation and growth, and is supplemented with expert insights to guide researchers in achieving high purity of the target compound. A troubleshooting guide is included to address potential challenges during the purification process.

Introduction

2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is a substituted piperazine derivative of interest in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in a wide range of biologically active compounds.[1] The purity of such compounds is paramount for their use in further research and development, as impurities can significantly impact biological activity and lead to erroneous experimental results.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound to a large extent at an elevated temperature, while having low solubility for the compound at lower temperatures. Impurities, on the other hand, should either be highly soluble or insoluble in the chosen solvent at all temperatures. This application note details a robust recrystallization procedure for 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol, with a focus on practical application and scientific rationale.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of solvent vapors and contact of chemicals with skin and eyes.

  • Handle hot solvents with care to prevent burns. Use appropriate heating equipment, such as a heating mantle or a steam bath, and avoid open flames when working with flammable solvents.

  • Consult the Safety Data Sheet (SDS) for 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol and all solvents used for detailed hazard information.

Materials and Equipment

Materials:

  • Crude 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

  • Reagent-grade solvents (e.g., ethanol, isopropanol, deionized water, hexanes)

  • Celite® or activated charcoal (optional, for colored impurities)

  • Filter paper

Equipment:

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate with a stirrer

  • Magnetic stir bars

  • Condenser (for reflux)

  • Buchner funnel and vacuum flask

  • Vacuum source

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Melting point apparatus

  • Analytical balance

  • Analytical instrumentation for purity assessment (e.g., HPLC, GC, NMR)

Experimental Protocol

Part 1: Solvent Selection

The choice of solvent is critical for a successful recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount when hot and a small amount when cold. Based on the purification of structurally similar piperazine derivatives, ethanol and isopropanol are excellent starting points for solvent screening.[3][4]

Solvent Screening Procedure:

  • Place a small amount (e.g., 20-30 mg) of the crude 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol into several small test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. An ideal solvent should show low solubility at this stage.

  • Gently heat the test tubes in a warm water bath or on a hot plate. Gradually add more solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent required.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good quantity of well-formed crystals upon cooling is a suitable candidate.

Table 1: Expected Solubility Profile for Solvent Screening

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureCrystal Formation on Cooling
EthanolLowHighGood
IsopropanolLowHighGood
WaterModerate to HighHighPotentially Poor
HexanesInsolubleInsolubleNone
Ethanol/WaterLowHighPotentially Good
Isopropanol/HexanesLowHighPotentially Good
Part 2: Recrystallization Procedure

This protocol utilizes a single-solvent recrystallization, which is often effective for purifying piperazine derivatives. Ethanol is recommended as the primary solvent for this procedure.

Step-by-Step Protocol:

  • Dissolution: Place the crude 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol into an Erlenmeyer flask. Add a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

  • Gently heat the mixture with stirring using a heating mantle.

  • Add more hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.

  • (Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution, and then bring it back to a gentle boil for a few minutes.

  • (Optional) Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of Purified Product

The purity of the recrystallized 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol should be assessed using appropriate analytical techniques.

Table 2: Analytical Techniques for Purity Assessment

TechniqueExpected Outcome for Pure Compound
Melting Point A sharp melting point range is indicative of high purity. A melting point for the closely related compound 2-(4-Methyl-piperazin-1-yl)-1-phenyl-ethanol is reported as 96-97 °C, which can be used as an approximate reference.[5]
High-Performance Liquid Chromatography (HPLC) A single major peak with a purity of >98% is desired.
Gas Chromatography (GC) A single major peak indicating the absence of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H and ¹³C NMR spectra should be consistent with the structure of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol and show no significant impurity peaks.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The compound is coming out of solution above its melting point.- Add a small amount of additional hot solvent to redissolve the oil and then allow it to cool more slowly.- Try a solvent with a lower boiling point.- Use a solvent mixture (e.g., ethanol/water) to lower the saturation temperature.
Failure to Crystallize - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Low Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Ensure the filtration apparatus is pre-heated during hot filtration.
Colored Crystals Colored impurities are co-precipitating with the product.- Use activated charcoal to adsorb the colored impurities before crystallization.- Perform a second recrystallization.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation_analysis Isolation & Analysis Crude Solid Crude Solid Solvent Selection Solvent Selection Crude Solid->Solvent Selection Dissolve in Min. Hot Solvent Dissolve in Min. Hot Solvent Solvent Selection->Dissolve in Min. Hot Solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve in Min. Hot Solvent->Hot Filtration (optional) Slow Cooling Slow Cooling Hot Filtration (optional)->Slow Cooling Ice Bath Ice Bath Slow Cooling->Ice Bath Vacuum Filtration Vacuum Filtration Ice Bath->Vacuum Filtration Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Drying Drying Wash with Cold Solvent->Drying Purity Analysis Purity Analysis Drying->Purity Analysis

Caption: Recrystallization workflow for purifying 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol.

References

  • Exclusive Chemistry Ltd. (2024). 2-(4-Methyl-piperazin-1-yl)-1-phenyl-ethanol. Retrieved from [Link]

  • Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117.
  • Kuujia.com. (2025). Cas no 3221-17-8 (2-(4-Propylpiperazin-1-yl)ethanol). Retrieved from [Link]

  • PubChem. 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol. Retrieved from [Link]

  • Nowak, K., et al. (2021). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. Molecules, 26(9), 2728.
  • Ferreira, R., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(5), 586.
  • Li, Z., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3694.
  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • Biernacka, J., et al. (2013). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 18(11), 13575-13593.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol. Retrieved from [Link]

  • ResearchGate. (2026). AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-[(4-CHLOROPHENYL) PHENYL METHYL]-1-PIPERAZINYL] ETHANOL, A KEY INTERMEDIATE FOR CETIRIZINE WHICH IS ANTIALLERGIC DRUG. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • Scribd. Common Organic Solvents Properties Overview. Retrieved from [Link]

  • Hoye, T.R. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

  • ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • PubChem. 2-(4-Methyl-2-phenylpyrrol-1-yl)ethanol. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Screening of Piperazine Compounds

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Drug Discovery The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] This "privileged scaffold" is a recurring structural motif in a multitude of FDA-approved drugs, spanning a wide range of therapeutic areas including oncology, neuroscience, and infectious diseases.[1][2] The remarkable success of piperazine-based compounds stems from the scaffold's unique and tunable physicochemical properties. The two nitrogen atoms provide handles for synthetic modification, allowing for the fine-tuning of properties like solubility, lipophilicity, and basicity (pKa).[2][3][4] These modifications are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as enhancing its potency and selectivity for its biological target.[2][3]

Given the vast chemical space occupied by piperazine derivatives, robust and efficient in vitro screening methods are essential for identifying promising lead compounds. This guide provides detailed application notes and protocols for a range of in vitro assays commonly used to screen piperazine libraries for various biological activities.

I. Target-Based Assays: Interrogating Molecular Interactions

Target-based assays are designed to measure the direct interaction of a compound with a specific biological target, such as a receptor or an enzyme. These assays are fundamental in early-stage drug discovery for identifying compounds with a desired mechanism of action.

A. G-Protein Coupled Receptor (GPCR) Antagonist Screening: Calcium Mobilization Assay

GPCRs are a large family of transmembrane receptors that are common drug targets.[5] Many piperazine-containing drugs are known to modulate GPCR activity.[6] This protocol describes a high-throughput screening (HTS) assay to identify antagonists of a Gαq-coupled GPCR by measuring changes in intracellular calcium levels.[7]

Scientific Principle: Activation of Gαq-coupled GPCRs leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.[7] Antagonists will block the agonist-induced calcium release.

Experimental Workflow: GPCR Antagonist Screening

GPCR_Antagonist_Screening cluster_prep Assay Preparation cluster_screen Screening cluster_readout Data Acquisition & Analysis Cell_Plating Seed cells expressing target GPCR Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add piperazine compounds Dye_Loading->Compound_Addition Incubation Incubate Compound_Addition->Incubation Agonist_Addition Add agonist Incubation->Agonist_Addition Fluorescence_Reading Measure fluorescence (kinetic read) Agonist_Addition->Fluorescence_Reading Data_Analysis Calculate % inhibition Fluorescence_Reading->Data_Analysis Hit_Identification Identify hits Data_Analysis->Hit_Identification

Caption: General workflow for a GPCR antagonist HTS campaign.

Protocol: GPCR Antagonist Calcium Mobilization Assay

Materials and Reagents:

  • HEK293 cell line stably expressing the target human Gαq-coupled GPCR[7]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4[7]

  • Calcium-sensitive dye (e.g., Fluo-8 AM)[7]

  • Probenecid (optional, to prevent dye leakage)[7]

  • Piperazine compound library (10 mM in DMSO)[7]

  • Reference agonist and antagonist for the target GPCR[7]

  • 384-well black, clear-bottom microplates[7]

  • Fluorescence plate reader with kinetic reading and automated liquid handling capabilities[7]

Procedure:

  • Cell Plating: The day before the assay, seed the cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[7]

  • Dye Loading: Prepare the dye-loading solution by dissolving the calcium-sensitive dye in Assay Buffer. Remove the culture medium and add 25 µL of the dye-loading solution to each well. Incubate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.[7]

  • Compound Addition (Antagonist Mode): Prepare a working dilution of the piperazine library compounds in Assay Buffer. Using an automated liquid handler, transfer 12.5 µL of the diluted compounds to the corresponding wells of the cell plate. Incubate at room temperature for 15-30 minutes.[7]

  • Agonist Stimulation and Signal Detection: Prepare the agonist solution in Assay Buffer at a concentration that elicits an EC₈₀ response. Place the cell plate in the fluorescence plate reader. Initiate a kinetic reading and inject 12.5 µL of the agonist solution into each well. Continue reading the fluorescence signal for 60-120 seconds.[7]

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) for each well. Determine the percent inhibition for each compound relative to the controls.

Data Presentation:

ParameterValue
Library Size10,000 compounds
Screening Concentration10 µM
Primary Hit Rate1.5%
Confirmed Hits (IC₅₀ < 10 µM)50
Most Potent Hit (IC₅₀)50 nM

Representative data from a hypothetical HTS campaign.

B. Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

Piperazine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[8] Ellman's method is a widely used colorimetric assay for measuring AChE activity.[8]

Scientific Principle: The assay uses acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid, which can be quantified spectrophotometrically at 412 nm.[8] Inhibitors of AChE will reduce the rate of color formation.

Protocol: AChE Inhibition Assay (Ellman's Method)

Materials and Reagents:

  • Human erythrocyte acetylcholinesterase

  • 0.1 M Phosphate Buffered Saline (PBS), pH 8.0[8]

  • Acetylthiocholine iodide (ATCh) solution (0.075 M)[8]

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (0.01 M)[8]

  • Piperazine compound library (in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 3.0 mL of 0.1 M PBS (pH 8.0)

    • 100 µL of 0.01 M DTNB solution

    • 10 µL of substrate (0.075 M ATCh)

    • 50 µL of enzyme solution (1 µg in 0.1 M PBS, pH 8.0)

    • Varying concentrations of the piperazine derivatives.[8]

  • Incubation: Incubate the plate for 6 minutes at room temperature with continuous gentle shaking.[8]

  • Absorbance Measurement: Measure the absorbance at 412 nm.[8]

  • Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC₅₀ value.

II. Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays are crucial for understanding the effect of a compound on a cellular phenotype, such as cell viability or proliferation. These assays provide a more integrated view of a compound's biological activity.

A. Anticancer Cytotoxicity Screening: MTT Assay

The anticancer potential of piperazine derivatives is an area of intense research.[9][10][11] The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[9][11]

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[12]

Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Piperazine Piperazine Derivative Piperazine->PI3K Inhibits

Caption: The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival, and a common target for anticancer piperazine derivatives.

Protocol: MTT Assay for Cytotoxicity

Materials and Reagents:

  • Cancer cell line (e.g., MCF-7, A549)[9]

  • Complete culture medium

  • Piperazine compound library (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the piperazine compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 72 hours).[9][12]

  • MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 1.5 to 4 hours at 37°C to allow for formazan crystal formation.[11][12]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation: Comparative Cytotoxicity of Piperazine Derivatives

Compound IDCancer Cell LineAssay TypeIC₅₀ / GI₅₀ (µM)
Compound 7gHT-29 (Colon)MTT Assay< 2
Compound 7gA549 (Lung)MTT Assay< 2
Compound 9LNCaP (Prostate)CCK-8 Assay< 5
Compound 15LNCaP (Prostate)CCK-8 Assay< 5
A novel piperazine derivativeK562 (Leukemia)Cell Proliferation Assay0.06 - 0.16

Data collated from various preclinical studies.[11]

B. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

With the rise of antimicrobial resistance, there is a pressing need for new antimicrobial agents. Piperazine derivatives have shown promising antimicrobial activity.[12][13] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Scientific Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a microplate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the plates are visually inspected for microbial growth. The lowest concentration of the compound that inhibits growth is the MIC.

Protocol: Broth Microdilution for MIC Determination

Materials and Reagents:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Piperazine compound library (in DMSO)

  • 96-well microplates

  • Standardized microbial inoculum

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the piperazine compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[12]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[12]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Conclusion and Future Directions

The in vitro assays detailed in this guide provide a robust framework for the initial screening and characterization of piperazine compound libraries. From target-based assays that elucidate specific molecular interactions to cell-based assays that assess broader phenotypic effects, these methods are indispensable tools in the drug discovery pipeline. As our understanding of the diverse biological roles of piperazine derivatives continues to expand, the development and application of innovative in vitro screening technologies will be paramount in unlocking the full therapeutic potential of this remarkable scaffold. Future efforts will likely focus on the integration of high-content imaging and other advanced cellular analysis techniques to gain deeper insights into the mechanisms of action of promising piperazine-based drug candidates.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries - Benchchem.
  • The medicinal chemistry of piperazines: A review | Request PDF - ResearchG
  • Role of piperazine scaffolds in medicinal chemistry - Benchchem.
  • Application Notes and Protocols for Cell-Based Assays of 1-(Piperazin-2-yl)
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, October 1).
  • The medicinal chemistry of piperazines: A review - Scilit.
  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC.
  • Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide - Benchchem.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery | Bentham Science.
  • A Comparative Guide to the Cytotoxicity of Novel Piperazine Deriv
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - ResearchG
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (2024, July 19).
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (2021, August 7).
  • Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine deriv
  • Exploring the Biological Activity of Novel Piperazine Deriv
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. (2021, December 12).
  • Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents | Bentham Science Publishers. (2018, August 1).
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7).
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023, December 12).
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells | Bioconjugate Chemistry - ACS Public
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles - IntechOpen. (2024, May 29).
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023, July 26).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC.
  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
  • Synthesis of target piperazine derivatives 23a–h.
  • High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen.
  • Coumarin-piperazine derivatives as biologically active compounds - PMC. (2019, December 7).
  • High-throughput screening (HTS) | BMG LABTECH.
  • High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - DE.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, July 28).

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to Developing Radioprotective Agents from Piperazine Derivatives

Abstract The escalating use of ionizing radiation in medicine and the persistent threat of nuclear incidents necessitate the development of safe and effective radioprotective agents.[1] Current clinical options, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating use of ionizing radiation in medicine and the persistent threat of nuclear incidents necessitate the development of safe and effective radioprotective agents.[1] Current clinical options, such as amifostine, are hampered by significant side effects, limiting their utility.[1][2] This guide focuses on a promising class of compounds—piperazine derivatives—which have demonstrated significant potential as effective radiation countermeasures with superior safety profiles.[3][4] We provide a comprehensive framework for researchers, from the underlying scientific rationale and synthesis to detailed, field-tested protocols for robust preclinical evaluation. This document is designed to empower drug development professionals to screen, validate, and advance novel piperazine-based radioprotectors.

Introduction: The Rationale for Piperazine Derivatives

Ionizing radiation (IR) inflicts cellular damage primarily through the generation of reactive oxygen species (ROS), leading to DNA double-strand breaks (DSBs), apoptosis, and genetic mutations.[5][6] An ideal radioprotector should mitigate this damage in healthy tissues without compromising the efficacy of radiotherapy against cancer cells.

Piperazine derivatives have emerged as a compelling chemical scaffold for this purpose. Studies have identified the 1-(2-hydroxyethyl)piperazine moiety as a crucial structural component, appearing frequently in compounds with significant radioprotective effects.[3][5][7] These compounds are believed to exert their protective effects through multiple mechanisms:

  • Mitigation of DNA Damage: Several lead compounds have been shown to significantly reduce the formation of dicentric chromosomes, a gold-standard biomarker for radiation-induced DNA damage.[3][4]

  • Anti-Apoptotic Activity: Molecular docking studies suggest that some piperazine derivatives may interact with the hydrophilic pocket of the anti-apoptotic protein Bcl-2, interfering with the radiation-induced cell death cascade.[5][8]

  • Antioxidant Properties: While not fully elucidated for all derivatives, the ability to scavenge free radicals is a hallmark of many radioprotective agents.

Recent research has identified specific derivatives, such as 'compound 6' and 'compound 9', that not only show superior radioprotective efficacy compared to amifostine and its active metabolite WR-1065 but also exhibit a much better safety and cytotoxicity profile.[3][4]

General Synthesis Pathway

The synthesis of many effective piperazine-based radioprotectors follows a reproducible multi-step process. A common pathway involves the reaction of a substituted phenol with an excess of epibromohydrin, followed by alkylation of 1-(2-hydroxyethyl)piperazine to yield the final product.[7]

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Final Product Synthesis cluster_2 Step 3: Purification & Characterization Phenol Substituted Phenol Intermediate Epoxide Intermediate Phenol->Intermediate Reflux, Piperidine (cat.) Epibromohydrin Epibromohydrin Epibromohydrin->Intermediate FinalProduct Piperazine Derivative (Radioprotector Candidate) Intermediate->FinalProduct Piperazine 1-(2-hydroxyethyl)piperazine Piperazine->FinalProduct K2CO3, Acetonitrile, 85°C Purification Column Chromatography FinalProduct->Purification Characterization NMR & HRMS Purification->Characterization G Start Synthesized Piperazine Derivative Library Cytotoxicity Tier 1: In Vitro Cytotoxicity (MTS/MTT Assay) Start->Cytotoxicity Efficacy Tier 2: In Vitro Efficacy (Clonogenic Survival Assay) Cytotoxicity->Efficacy Select non-toxic concentrations Mechanism Tier 3: Mechanistic Assays Efficacy->Mechanism Identify potent protectors DNA DNA Damage (Comet, Micronucleus, DCA) Mechanism->DNA Oxidative Oxidative Stress (GSH/GSSG, ROS) Mechanism->Oxidative Apoptosis Apoptosis (Annexin V/PI, JC-1) Mechanism->Apoptosis MTD Tier 4: In Vivo MTD Study Mechanism->MTD Select candidates with favorable mechanisms Survival Tier 5: In Vivo Radioprotection (30-Day Survival Study) MTD->Survival Lead Lead Candidate Survival->Lead

Caption: A tiered workflow for preclinical screening of radioprotectors.

Detailed In Vitro Screening Protocols

Protocol 4.1: Cytotoxicity Assessment in Human Cells

Principle: Before assessing radioprotective properties, the inherent toxicity of the compounds must be determined to select appropriate, non-toxic concentrations for efficacy studies. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product.

Materials:

  • Human cell lines (e.g., MOLT-4 lymphoblastic leukemia, peripheral blood mononuclear cells (PBMCs)). [3]* RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • 96-well culture plates.

  • Piperazine derivatives (dissolved in DMSO, then diluted in media).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Plate reader (490 nm absorbance).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives (e.g., from 10 µM to 1000 µM). [3]Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO diluted in media) and a media-only blank.

  • Incubation: Incubate the plates for 24-48 hours.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours until color develops.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (concentration that inhibits 50% of cell growth) for each compound. Compounds with lower cytotoxicity are prioritized. [3][4]

Protocol 4.2: Radioprotective Efficacy (Clonogenic Survival Assay)

Principle: The clonogenic assay is the gold standard for measuring the reproductive viability of cells after exposure to ionizing radiation. [9]A successful radioprotector will increase the number of surviving colonies compared to irradiated controls.

Materials:

  • Adherent cell line (e.g., A549, V79).

  • Culture dishes (60 mm).

  • Piperazine derivatives at pre-determined non-toxic concentrations.

  • Gamma irradiator (e.g., Cesium-137 source). [9]* Crystal Violet staining solution.

Procedure:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/dish) in 60 mm dishes and allow them to attach overnight.

  • Pre-treatment: Incubate cells with the piperazine derivative or vehicle control for a specified time (e.g., 1-24 hours) before irradiation. [9]3. Irradiation: Irradiate the dishes with varying doses of gamma radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: Remove the drug-containing media, wash with PBS, and add fresh complete media. Incubate for 7-14 days to allow colony formation.

  • Staining & Counting: Fix the colonies with methanol and stain with 0.5% Crystal Violet. Count colonies containing ≥50 cells.

  • Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each dose. Plot survival curves (SF vs. Radiation Dose) on a log-linear scale. The Dose Enhancement Factor (DEF) or Radioprotection Factor (RF) can be calculated to quantify the protective effect. A higher RF indicates better protection. [4]

Protocol 4.3: Mechanistic Assay - DNA Damage (Dicentric Chromosome Assay)

Principle: The Dicentric Chromosome Assay (DCA) is a highly specific and sensitive method for biological dosimetry and is considered a gold standard for quantifying radiation-induced DNA damage. [3]Radioprotective compounds will reduce the frequency of dicentric chromosomes observed in metaphase spreads of irradiated cells.

Materials:

  • Human peripheral blood lymphocytes.

  • RPMI-1640 medium, FBS, Phytohemagglutinin (PHA), Colcemid.

  • Hypotonic KCl solution (0.075 M).

  • Carnoy's fixative (Methanol:Glacial Acetic Acid, 3:1).

  • Giemsa stain.

  • Microscope slides, light microscope.

Procedure:

  • Blood Culture & Treatment: Collect whole blood and treat with the piperazine derivative at selected concentrations (e.g., 100 µM and 200 µM) for 30 minutes prior to irradiation. [3]2. Irradiation: Expose the blood samples to a defined dose of gamma radiation (e.g., 2 Gy).

  • Cell Culture: Establish lymphocyte cultures by adding PHA to stimulate mitosis. Incubate for 48 hours.

  • Metaphase Arrest: Add Colcemid to the cultures for the final 2-4 hours to arrest cells in metaphase.

  • Harvesting: Harvest the cells by centrifugation. Resuspend in hypotonic KCl solution to swell the cells.

  • Fixation: Fix the cells with fresh, ice-cold Carnoy's fixative. Repeat the fixation step 3 times.

  • Slide Preparation: Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining and Scoring: Stain the slides with Giemsa. Score at least 100-200 well-spread metaphases per sample under a microscope, counting the number of dicentric chromosomes.

  • Analysis: Express results as the number of dicentric chromosomes per cell. A statistically significant reduction in the treated group compared to the irradiated control indicates DNA protection. [3]

Protocol 4.4: Mechanistic Assay - Oxidative Stress (GSH/GSSG Ratio)

Principle: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of cellular oxidative stress. [10]Radiation exposure depletes GSH and increases GSSG. Effective radioprotectors may help maintain a healthy GSH/GSSG ratio. This can be measured using a luminescence- or colorimetric-based assay kit. [10][11] Materials:

  • Cultured cells or tissue homogenates.

  • Commercial GSH/GSSG Ratio Assay Kit (e.g., Promega GSH/GSSG-Glo™, ScienCell #8558). [10][11]* Luminometer or spectrophotometer.

Procedure:

  • Sample Preparation: Culture and treat cells with the piperazine derivative, followed by irradiation. Prepare cell lysates according to the kit manufacturer's instructions. This often involves a deproteinization step. [10][12]2. Total Glutathione Measurement: In one set of wells, add reagents that convert all GSSG to GSH, then measure the total GSH concentration.

  • GSSG Measurement: In a parallel set of wells, first add a reagent that specifically blocks (quenches) GSH. Then, add a reducing agent to convert GSSG to GSH for measurement. [12]4. Detection: Add the detection reagent (which produces a luminescent or colorimetric signal upon reaction with GSH) and read the signal using the appropriate plate reader. [10][11]5. Analysis:

    • Generate a standard curve using known concentrations of GSH.

    • Calculate the concentrations of total glutathione and GSSG in the samples.

    • Calculate GSH concentration: [GSH] = [Total Glutathione] - (2 * [GSSG]).

    • Determine the GSH/GSSG ratio. An increased ratio in the drug-treated irradiated group compared to the irradiated control suggests a reduction in oxidative stress.

Key Signaling Pathways in Radiation Response

Understanding the molecular pathways activated by ionizing radiation is crucial for designing mechanistic studies. The NF-κB pathway is a key regulator of cellular survival and inflammation in response to radiation-induced stress. [13][14]

G IR Ionizing Radiation DSB DNA Double-Strand Breaks IR->DSB ATM ATM Kinase (Activated) DSB->ATM Senses damage IKK IKK Complex ATM->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates (Ser32, Ser36) NFkB_cyto NF-κB (p50/p65) (Inactive, Cytoplasmic) IkB->NFkB_cyto Sequesters Proteasome 26S Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (Active) (Nuclear Translocation) NFkB_cyto->NFkB_nuc Dissociation Genes Target Gene Transcription NFkB_nuc->Genes Survival Anti-Apoptotic Proteins (e.g., Bcl-2, XIAP) Cell Survival & Radioresistance Genes->Survival

Caption: Canonical NF-κB activation pathway following ionizing radiation.<[13]/center>

In Vivo Evaluation

Promising candidates from in vitro screening must be validated in animal models. [15][16]

Protocol 6.1: Maximum Tolerated Dose (MTD) Determination

Principle: To determine the highest dose of the piperazine derivative that can be administered without causing unacceptable toxicity in an animal model (e.g., mice).

Procedure:

  • Administer escalating doses of the compound to different groups of healthy, non-irradiated mice. [17]2. Monitor animals daily for 14-30 days for signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur) and mortality.

  • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity. This dose is then used for efficacy studies.

Protocol 6.2: 30-Day Survival Study

Principle: The definitive test of a radioprotector's efficacy is its ability to improve the survival of animals after a lethal or sub-lethal dose of total body irradiation (TBI). [5] Procedure:

  • Administer the piperazine derivative at its MTD (or a fraction thereof) to a group of mice at a specified time before TBI (e.g., 30-60 minutes).

  • Include control groups: Vehicle + Irradiation, Saline Only (no irradiation), and Drug Only (no irradiation).

  • Expose the mice to a pre-determined lethal dose of radiation (e.g., LD₅₀/₃₀).

  • Monitor the animals for 30 days, recording survival daily.

  • Analysis: Plot Kaplan-Meier survival curves. A statistically significant increase in the median survival time and overall survival percentage in the drug-treated group compared to the vehicle-irradiated group demonstrates in vivo radioprotective efficacy. [5][18]

Data Summary and Lead Candidate Selection

Data from all assays should be compiled to facilitate a direct comparison between candidate compounds. The goal is to identify a lead candidate with the optimal balance of high efficacy and low toxicity.

Compound IDCytotoxicity IC₅₀ (µM) (MOLT-4 cells)Radioprotection Factor (RF)Dicentric Chromosomes per Cell (vs. Irradiated Control)GSH/GSSG Ratio (Fold Change vs. Irradiated Control)30-Day Mouse Survival (%) (at LD₅₀/₃₀)
Candidate A > 10001.67 [4]↓ 75%↑ 2.5x80%
Candidate B 4501.40 [4]↓ 60%↑ 1.8x65%
Amifostine ~20 (as WR1065) [3]1.25↓ 45%↑ 1.5x50%
Vehicle N/A1.00No Change1.0x10%

Data presented is illustrative, based on trends reported in the literature. [3][4] Based on this comparative analysis, Candidate A would be selected as the lead compound for further development due to its excellent safety profile (IC₅₀ > 1000 µM), superior radioprotection factor, significant reduction in DNA damage, positive impact on oxidative stress markers, and high in vivo survival rate. [4]

Conclusion and Future Directions

The protocols and workflow outlined in this guide provide a robust framework for the preclinical development of piperazine derivatives as next-generation radioprotective agents. These compounds consistently demonstrate promising efficacy and safety profiles that surpass current standards. [4][18]Future research should focus on detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, evaluation in organ-specific radiation injury models, and elucidation of precise molecular mechanisms to pave the way for clinical trials. [1]

References

  • Second-generation piperazine derivatives as promising radiation countermeasures. (2024). RSC Medicinal Chemistry. Available from: [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. (2024). National Center for Biotechnology Information. Available from: [Link]

  • Rational Design, Synthesis and Evaluation of Piperazine Derivatives as Promising Radioprotective Agents: Toward Next-Generation Alternatives to Amifostine. (2025). SSRN. Available from: [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). PubMed. Available from: [Link]

  • NF-kB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). MDPI. Available from: [Link]

  • In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. (2023). Journal of Applied Biology & Biotechnology. Available from: [Link]

  • GSH/GSSG Ratio Assay (GSH/GSSG). (n.d.). ScienCell Research Laboratories. Available from: [Link]

  • Screening of Antimicrobial Agents for In Vitro Radiation Protection and Mitigation Capacity, Including those Used in Supportive Care Regimens for Bone Marrow Transplant Recipients. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. (n.d.). Xenometrix. Available from: [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. Available from: [Link]

  • 4.5. Comet Assay. (n.d.). Bio-protocol. Available from: [Link]

  • (PDF) Substituted Piperazines as Novel Potential Radioprotective Agents. (2025). ResearchGate. Available from: [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). National Center for Biotechnology Information. Available from: [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. (n.d.). RSC Publishing. Available from: [Link]

  • In vitro screening of radioprotective properties in the novel glucosylated flavonoids. (2016). International Journal of Molecular Medicine. Available from: [Link]

  • Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • NF-κB-mediated adaptive resistance to ionizing radiation. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • NF-κB Regulates Radioresistance Mediated By β1-Integrin in Three-Dimensional Culture of Breast Cancer Cells. (2013). AACR Journals. Available from: [Link]

  • Assessment of DNA Damage in Medical Radiation Workers Using the Alkaline Comet Assay and the Chromosome Aberration. (n.d.). AIP Publishing. Available from: [Link]

  • Glutathione Fluorometric Assay Kit (GSH, GSSG and Total). (n.d.). Assay Genie. Available from: [Link]

  • NF-κB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures. (2015). Discoveries Journals. Available from: [Link]

  • Elevating Radiopharmaceutical Research with Customized In Vivo Models. (n.d.). Alfa Cytology. Available from: [Link]

  • In Vivo Screening of Radioprotectors. (1981). Minsky DTIC. Available from: [Link]

  • The Role of NF-kB Inhibitors in Cell Response to Radiation. (n.d.). PubMed. Available from: [Link]

  • Screening of antimicrobial agents for in vitro radiation protection and mitigation capacity, including those used in supportive care regimens for bone marrow transplant recipients. (2025). D-Scholarship@Pitt. Available from: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • (PDF) In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. (2026). ResearchGate. Available from: [Link]

  • Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. (2019). MDPI. Available from: [Link]

  • Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. (2021). National Center for Biotechnology Information. Available from: [Link]

  • In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human. (2010). SciSpace. Available from: [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024). Oxford Academic. Available from: [Link]

  • The Comet Assay: A straight Way to Estimate Geno-Toxicity. (2023). 21st Century Pathology. Available from: [Link]

  • Different in vivo models used for screening of radiosensitizer and... (n.d.). ResearchGate. Available from: [Link]

  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (n.d.). Iranian Journal of Chemistry and Chemical Engineering. Available from: [Link]

Sources

Method

Application Note: Synthesis and Optimization of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The compound 2-[4-(4-Methylphenyl)piperazin-1-yl]ethano...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The compound 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol (also known as 1-(2-hydroxyethyl)-4-(p-tolyl)piperazine) is a highly versatile bifunctional building block in medicinal chemistry. Featuring a rigid piperazine core, a lipophilic p-tolyl group, and a reactive primary hydroxyl terminal, it is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including CNS-active agents, cardiovascular drugs, and complex antimicrobial derivatives [3] [5].

This application note provides a comprehensive, self-validating guide to the synthesis of this compound and its derivatives. By examining the causality behind reagent selection and reaction conditions, this guide empowers researchers to optimize yields, minimize byproducts (such as di-substituted impurities), and seamlessly scale their workflows.

Mechanistic Rationale & Synthetic Strategies (The "Why")

The synthesis of piperazine-ethanol hybrids generally relies on two primary disconnections: the formation of the N-alkyl bond (ethanol side) or the formation of the N-aryl bond (p-tolyl side). We highlight two robust strategies below:

Route A: N-Alkylation via Nucleophilic Substitution (SN2)

The most widely recognized and scalable method involves the N-alkylation of 1-(4-methylphenyl)piperazine with a 2-haloethanol (typically 2-chloroethanol) [1] [4].

  • Causality of Base Selection: A heterogeneous base, such as anhydrous potassium carbonate (K₂CO₃), is preferred over homogeneous bases like triethylamine. K₂CO₃ acts as an efficient acid scavenger to neutralize the HCl byproduct without participating in unwanted side reactions with the electrophile [1].

  • Causality of Catalyst (Finkelstein Exchange): 2-Chloroethanol is a relatively poor electrophile. The addition of a catalytic amount of Potassium Iodide (KI) initiates an in-situ Finkelstein reaction, converting 2-chloroethanol into the highly reactive 2-iodoethanol. This dramatically accelerates the SN2 attack by the secondary amine of the piperazine ring, reducing reaction times and thermal degradation [2].

Route B: Buchwald-Hartwig Cross-Coupling

For derivatives where the aryl group is highly sterically hindered or electron-rich, standard SNAr reactions fail. In these cases, reacting 1-(2-hydroxyethyl)piperazine with 4-bromotoluene via palladium-catalyzed cross-coupling is the modern alternative.

  • Causality of Catalyst & Ligand: Pd₂(dba)₃ combined with a bidentate phosphine ligand like BINAP ensures a stable Pd(0) active species that resists aggregation into palladium black.

  • Causality of Base: Sodium tert-butoxide (NaOtBu) is utilized because it is strong enough to deprotonate the piperazine nitrogen, facilitating the critical reductive elimination step in the catalytic cycle.

Comparative Analysis of Synthetic Routes

To assist in route selection, the following table summarizes the quantitative and operational metrics of the primary synthetic pathways.

MetricRoute A: N-Alkylation (SN2)Route B: Buchwald-Hartwig CouplingRoute C: Epoxide Ring Opening
Starting Materials 1-(p-tolyl)piperazine + 2-Chloroethanol1-(2-hydroxyethyl)piperazine + 4-Bromotoluene1-(p-tolyl)piperazine + Ethylene Oxide
Typical Yield 75% – 85%60% – 75%85% – 95%
Reaction Temp 80 °C (Reflux)90 °C – 100 °C0 °C to 25 °C
Reaction Time 12 – 16 hours8 – 12 hours4 – 6 hours
Primary Byproducts Di-alkylation products, unreacted SMDehalogenated toluene, Pd residuePolymerized PEG impurities
Scalability Excellent (Bench to Pilot)Moderate (Cost of Pd/Ligand)Poor at bench scale (Toxicity/Gas)

Visualizing the Workflows

The following diagrams illustrate the logical flow of the synthetic pathways and the underlying chemical mechanisms.

Workflow SM1 1-(4-Methylphenyl)piperazine RouteA Route A: N-Alkylation + 2-Chloroethanol + K2CO3, KI, MeCN SM1->RouteA SM2 1-(2-Hydroxyethyl)piperazine RouteB Route B: Cross-Coupling + 4-Bromotoluene + Pd2(dba)3, t-BuONa SM2->RouteB Workup Aqueous Workup & Solvent Extraction (EtOAc) RouteA->Workup RouteB->Workup Purification Silica Gel Column Chromatography Workup->Purification Product 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol Purification->Product

Figure 1: Divergent synthetic workflows for 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol.

Mechanism CE 2-Chloroethanol IE 2-Iodoethanol (Highly Electrophilic) CE->IE Finkelstein Exchange KI KI (Catalyst) KI->IE TS SN2 Transition State IE->TS Pip 1-(4-Methylphenyl)piperazine (Nucleophile) Pip->TS Nucleophilic Attack Prod Target Product + KCl + H2O + CO2 TS->Prod Base K2CO3 (Acid Scavenger) Base->Prod Neutralizes HX

Figure 2: Mechanistic pathway of the KI-catalyzed SN2 N-alkylation.

Experimental Methodologies (The "How")

Protocol A: Synthesis via SN2 N-Alkylation (Standard Bench Scale)

This protocol utilizes the Finkelstein exchange to ensure high mono-alkylation selectivity.

Materials:

  • 1-(4-Methylphenyl)piperazine: 1.76 g (10.0 mmol)

  • 2-Chloroethanol: 0.88 g (11.0 mmol, 1.1 eq)

  • Anhydrous K₂CO₃: 2.76 g (20.0 mmol, 2.0 eq)

  • Potassium Iodide (KI): 0.16 g (1.0 mmol, 10 mol%)

  • Acetonitrile (MeCN): 30 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methylphenyl)piperazine, anhydrous K₂CO₃, and KI.

  • Solvent Addition: Suspend the mixture in 30 mL of HPLC-grade Acetonitrile. Stir at room temperature for 10 minutes to ensure uniform dispersion of the heterogeneous base.

  • Electrophile Addition: Add 2-chloroethanol dropwise over 5 minutes. (Note: Dropwise addition prevents localized concentration spikes, minimizing di-alkylation).

  • Reflux: Attach a reflux condenser and heat the mixture to 80–82 °C in an oil bath. Maintain vigorous stirring for 12–16 hours.

  • TLC Monitoring: Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1, v/v). The product spot will appear at a lower Rf (~0.3) compared to the starting piperazine (~0.5) due to the highly polar hydroxyl group.

  • Workup: Once starting material is consumed, cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove unreacted K₂CO₃ and precipitated KCl/KI salts. Wash the filter cake with 10 mL of cold MeCN.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in 50 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with distilled water (2 × 20 mL) and brine (20 mL) to remove any residual 2-chloroethanol.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via silica gel flash chromatography (Gradient: DCM to DCM/MeOH 95:5) to yield the pure product as a pale yellow oil/solid.

Protocol B: Synthesis via Buchwald-Hartwig Amination

Ideal for synthesizing derivatives with sterically demanding aryl substitutions.

Materials:

  • 1-(2-Hydroxyethyl)piperazine: 0.65 g (5.0 mmol)

  • 4-Bromotoluene: 0.85 g (5.0 mmol, 1.0 eq)

  • Pd₂(dba)₃: 0.09 g (0.1 mmol, 2 mol%)

  • BINAP: 0.12 g (0.2 mmol, 4 mol%)

  • NaOtBu: 0.67 g (7.0 mmol, 1.4 eq)

  • Anhydrous Toluene: 20 mL

Step-by-Step Procedure:

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under an Argon atmosphere, combine Pd₂(dba)₃, BINAP, and 10 mL of anhydrous toluene. Stir at room temperature for 15 minutes. The solution will turn from deep purple to dark red, indicating the formation of the active Pd-BINAP complex.

  • Reagent Addition: Add 4-bromotoluene, 1-(2-hydroxyethyl)piperazine, and NaOtBu to the active catalyst solution. Rinse the walls of the tube with the remaining 10 mL of toluene.

  • Coupling: Seal the tube and heat to 90 °C for 8 hours.

  • Workup: Cool to room temperature. Dilute the mixture with 30 mL of EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via column chromatography as described in Protocol A.

Analytical Characterization & Validation

To ensure the trustworthiness of the protocol, validate the synthesized 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol against the following expected analytical parameters:

  • LC-MS (ESI+): Expected m/z [M+H]⁺ = 221.16.

  • ¹H-NMR (400 MHz, CDCl₃): Look for the diagnostic triplet at ~3.65 ppm (2H, -CH₂ OH) and the multiplet at ~2.60 ppm (2H, -NCH₂ CH₂OH). The p-tolyl methyl group will appear as a sharp singlet at ~2.28 ppm (3H, -CH₃). The piperazine ring protons typically resolve as two distinct multiplets around 2.65 ppm and 3.15 ppm.

References

  • BenchChem. An In-depth Technical Guide to the Precursors and Starting Materials of 1-(Piperazin-2-yl)ethanol.1

  • BenchChem. 1-(2-Chloroethyl)piperazine Hydrochloride.2

  • Vulcanchem. 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol.3

  • US Patent Office. 1-(4-methylphenyl)piperazine derivatives.4

  • Google Patents (CN115197169B). Preparation method and application of pleuromutilin derivative with 2-aminobenzene mercapto alcohol as connecting group.5

Sources

Application

Application Note: Advanced Reductive Amination Protocols for the Functionalization of Piperazine Scaffolds

Executive Summary The piperazine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, featured prominently in central nervous system (CNS) therapeutics, kinase inhibitors, and anti-infective agents[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, featured prominently in central nervous system (CNS) therapeutics, kinase inhibitors, and anti-infective agents[1]. The functionalization of the piperazine nitrogen atoms (N1 and N4) is a critical pathway in structure-activity relationship (SAR) optimization. Reductive amination remains the most robust, atom-economical method for installing alkyl, aryl-alkyl, and heteroaryl-alkyl appendages[2].

This application note details the mechanistic rationale, reagent selection criteria, and self-validating protocols for the regioselective reductive amination of piperazines, empowering drug development professionals to execute these transformations with high fidelity.

Mechanistic Foundations & Causality

Reductive amination is a cascade reaction. When a secondary amine (such as piperazine) reacts with an aldehyde or ketone, it undergoes nucleophilic addition to form a transient carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields an electrophilic iminium ion, which is then reduced by a hydride source to form the new C–N bond[2][3].

Causality in Reagent Selection: The central synthetic challenge is chemoselectivity—specifically, reducing the in-situ generated iminium ion without prematurely reducing the starting carbonyl compound. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard for this transformation[4]. The electron-withdrawing acetoxy groups sterically and electronically dampen the nucleophilicity of the borohydride. Consequently, STAB is unreactive toward most aldehydes and ketones at room temperature but rapidly and selectively reduces the highly electrophilic iminium ion[3][5].

Mechanism A Carbonyl Compound (Aldehyde/Ketone) C Carbinolamine Intermediate (Unstable) A->C Nucleophilic Addition B Piperazine Derivative (Secondary Amine) B->C Nucleophilic Addition D Iminium Ion (Electrophilic) C->D Acid-Catalyzed Dehydration (-H2O) E N-Alkylated Piperazine (Final Product) D->E Hydride Transfer (from STAB)

Mechanistic pathway of piperazine reductive amination.

Comparative Analysis of Reducing Agents

While STAB is broadly preferred, alternative reducing agents are utilized depending on the substrate's steric hindrance, electronic properties, and the required reaction pH[4][5][6].

Reducing AgentReagent FormulaOptimal pHCarbonyl Reduction RiskToxicity ProfilePrimary Application for Piperazines
Sodium Triacetoxyborohydride NaBH(OAc)₃5.0 - 7.0Very LowLowDirect reductive amination (Gold Standard)[4].
Sodium Cyanoborohydride NaBH₃CN6.0 - 8.0LowHigh (HCN gas risk)Acid-sensitive substrates; historically used before STAB[5].
Sodium Borohydride NaBH₄> 7.0Very HighLowStepwise amination (imine preformation required)[6].
Borane-Pyridine Complex BH₃·Py3.0 - 6.0ModerateModerateHighly hindered ketones requiring strong acidic conditions[3].

Strategic Workflows: Direct vs. Stepwise Approaches

Because piperazine possesses two secondary nitrogen atoms with comparable nucleophilicity, direct functionalization of unprotected piperazine often leads to undesired N,N'‑bis-alkylation[2]. To achieve asymmetric N,N'‑disubstitution, a protecting-group-assisted or stoichiometry-controlled iterative workflow is required[7][8].

Workflow P Unprotected Piperazine PG Mono-Protection (e.g., Boc2O or CF3COOEt) P->PG RA1 1st Reductive Amination (Aldehyde + STAB) PG->RA1 R1-CHO DP Deprotection (e.g., TFA or Base) RA1->DP RA2 2nd Reductive Amination (Ketone + STAB + AcOH) DP->RA2 R2-C(O)R3 FP Asymmetric N,N'-Dialkyl Piperazine RA2->FP

Stepwise workflow for asymmetric N,N'-functionalization of piperazines.

Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes (The Abdel-Magid Protocol)

This protocol is optimized for coupling mono-protected piperazines (e.g., N-Boc-piperazine) with aliphatic or aromatic aldehydes[3][9]. Causality Note: 1,2-Dichloroethane (DCE) is the preferred solvent because it accelerates the reaction kinetics compared to THF. Acetic acid is generally omitted for aldehydes to prevent over-protonation of the piperazine, which would neutralize its nucleophilicity[4].

Materials:

  • Mono-protected piperazine (1.0 equiv)

  • Aldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the piperazine derivative (1.0 mmol) and the aldehyde (1.05 mmol) in anhydrous DCE (5.0 mL).

  • Pre-complexation (Self-Validation Check): Stir the mixture at room temperature for 15–30 minutes. Validation: Analyze via LC-MS or TLC. You should observe the consumption of the starting materials and the appearance of a transient mass corresponding to the carbinolamine/iminium intermediate.

  • Reduction: Add STAB (1.4 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic.

  • Monitoring: Stir the suspension at room temperature. Validation: The reaction typically reaches completion within 2–4 hours. A clear solution often forms as the suspended STAB is consumed. Confirm completion via TLC (using a ninhydrin stain for amines).

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL) slowly to neutralize any trace acid and decompose unreacted hydride. Stir vigorously for 15 minutes.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Iterative Reductive Amination with Ketones (Sterically Hindered)

Ketones are significantly less electrophilic than aldehydes. To drive iminium formation, a mild acid catalyst (Glacial Acetic Acid) is mandatory[4][8].

Materials:

  • Mono-alkylated piperazine (1.0 equiv)

  • Ketone (1.2 equiv)

  • STAB (1.5 - 2.0 equiv)

  • Glacial Acetic Acid (1.0 - 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DCE

Step-by-Step Methodology:

  • Activation: Dissolve the piperazine derivative (1.0 mmol) and ketone (1.2 mmol) in anhydrous DCE (5.0 mL). Add glacial acetic acid (1.0 mmol).

  • Dehydration: Stir the mixture at room temperature for 1–2 hours. Causality: The acetic acid protonates the ketone oxygen, facilitating nucleophilic attack, and subsequently catalyzes the dehydration of the carbinolamine to the iminium ion.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Extended Reaction Time: Ketones require longer reaction times (12–24 hours). Validation: Monitor via LC-MS. If the reaction stalls, add an additional 0.5 equiv of STAB.

  • Workup: Quench with 1N NaOH to free-base the newly formed tertiary amine (pH > 10). Extract with Ethyl Acetate (3 x 15 mL), dry over MgSO₄, and concentrate.

Quantitative Stoichiometry & Yield Matrix

The following matrix provides expected yields based on optimized stoichiometry from literature standards[4][5][8].

Substrate TypeAmine : Carbonyl : STAB RatioAcid CatalystSolventExpected Yield (%)
Aliphatic Aldehyde 1.0 : 1.05 : 1.4NoneDCE85 - 95
Aromatic Aldehyde 1.0 : 1.05 : 1.5NoneDCE80 - 90
Acyclic Ketone 1.0 : 1.20 : 1.51.0 equiv AcOHDCE or THF70 - 85
Cyclic Ketone 1.0 : 1.10 : 1.51.0 equiv AcOHDCE75 - 92

Troubleshooting & Optimization

  • Over-alkylation (Bis-alkylation): If functionalizing unprotected piperazine directly to bypass protecting groups, use a massive excess of piperazine (5–10 equiv) relative to the aldehyde to kinetically favor mono-alkylation[10].

  • Poor Solubility: If the piperazine hydrochloride salt is used, substitute DCE with polar aprotic solvents like DMF or NMP, and add a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) to liberate the free amine prior to adding STAB[11].

  • Aldehyde Reduction: If the aldehyde is being reduced to an alcohol, the STAB may be degrading due to moisture, or the iminium formation is too slow. Pre-stir the amine and aldehyde with activated molecular sieves (4Å) before adding the hydride.

References

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. 5

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH.gov. 2

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. 4

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride (Abdel-Magid et al., 1996). ACS Publications. 3

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications. 7

  • Design and Synthesis of Piperazine-Based Compounds (Iterative Protocols). NIH.gov. 8

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. 6

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. 10

  • Role of piperazine scaffolds in medicinal chemistry. BenchChem.1

  • MP-Triacetoxyborohydride Application Notes. Biotage. 11

Sources

Method

Column chromatography method for 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

Application Note: Optimized Column Chromatography Protocol for the Isolation of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Nor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Column Chromatography Protocol for the Isolation of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Normal-phase silica gel purification of highly basic, polar arylpiperazines.

Chemical Profiling & Chromatographic Behavior

The compound 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol (also known as 1-(2-hydroxyethyl)-4-(p-tolyl)piperazine) is a versatile building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics, particularly as a pharmacophore for serotonergic and dopaminergic receptor ligands[1].

From a separation science perspective, this molecule presents a distinct set of chromatographic challenges due to its structural features:

  • Dual Tertiary Amines: The piperazine ring contains two basic nitrogen atoms (pKa ~9.0). These basic centers readily act as strong hydrogen bond acceptors and can become protonated.

  • Polar Hydroxyl Group: The N-hydroxyethyl tail significantly increases the molecule's polarity, demanding a highly polar mobile phase for elution.

  • Lipophilic Aryl Ring: The p-tolyl group provides a hydrophobic domain, which can cause unpredictable solubility shifts during gradient elution.

The Causality of Peak Tailing (The "Silanol Effect") Standard normal-phase chromatography utilizes silica gel ( SiO2​ ), which is densely coated with surface silanol groups (Si-OH). These silanols are weakly acidic (pKa ~4.5–5.0). When a basic arylpiperazine travels through the column, the basic nitrogens form strong ionic and hydrogen-bonding interactions with the acidic silanols. Instead of partitioning smoothly between the mobile and stationary phases, the compound binds irreversibly or releases slowly, resulting in severe peak tailing, band broadening, and poor mass recovery[2].

To counteract this, the chromatographic system must be chemically modified.

Mechanistic Pathway of Silanol Deactivation

To achieve a self-validating, high-resolution separation, the acidic silanol sites must be neutralized prior to and during the elution of the target compound. This is achieved by introducing a volatile basic modifier—such as Triethylamine (TEA) or aqueous Ammonium Hydroxide ( NH4​OH )—into the mobile phase[3].

The modifier acts as a sacrificial competitor. Because it is small and highly basic, it rapidly saturates the active silanol sites on the silica gel. This deactivation prevents the target arylpiperazine from engaging in ionic interactions, forcing the molecule to separate based purely on its polarity (driven by the hydroxyl and tolyl groups).

Mechanism Silica Silica Gel Surface Acidic Silanols (Si-OH) Amine Arylpiperazine Target (Basic Tertiary Amines) Silica->Amine Strong Ionic/H-Bonding (Without Modifier) Eluted Sharp Elution Band (High Recovery) Amine->Eluted Ideal Partitioning (With Modifier) Tailing Severe Peak Tailing (Irreversible Adsorption) Amine->Tailing Poor Partitioning Modifier Basic Modifier (TEA or NH4OH) Modifier->Silica Competitive Saturation (Deactivates Silanols) Modifier->Amine Prevents Ionic Interaction

Fig 1: Mechanism of silanol deactivation by basic modifiers to prevent amine tailing.

Mobile Phase Selection & Optimization Data

A highly polar solvent system is required to elute the hydroxylated piperazine. Dichloromethane (DCM) and Methanol (MeOH) mixtures are the industry standard for such compounds[1]. The table below summarizes the empirical optimization of the solvent system for 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol.

Solvent System (v/v)Basic ModifierExpected Rf​ Peak Shape / BandingEstimated Recovery
Hexane / EtOAc (1:1)None0.05Severe Tailing (Stuck)< 30%
DCM / MeOH (95:5)None0.25Broad / Smearing60–70%
DCM / MeOH / TEA (95:5:1)1% TEA0.35Sharp> 90%
DCM / MeOH / NH4​OH (90:10:0.5) 0.5% NH4​OH (aq) 0.45 Very Sharp > 95%

Note: Aqueous ammonia (28-30% NH3​ in water) is preferred over TEA for final pharmaceutical intermediates, as ammonia is highly volatile and leaves no organic salt residues upon evaporation[3].

Step-by-Step Purification Protocol

The following protocol utilizes a dry-loading technique, which is critical for this compound. Because 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is often isolated as a viscous oil, direct liquid loading causes immediate band broadening. Dry loading ensures a perfectly flat sample band.

PurificationWorkflow A 1. Sample Prep (Dry Loading on Silica) C 3. Gradient Elution (DCM/MeOH/NH4OH) A->C B 2. Column Packing (Base-Deactivated Slurry) B->C Pre-equilibrated D 4. Fraction Analysis (TLC & UV/Ninhydrin) C->D Collect 10-20 mL E 5. Isolation (Solvent Evaporation) D->E Pool Pure Fractions

Fig 2: Workflow for the isolation of basic arylpiperazines via silica gel chromatography.

Phase 1: Preparation & Base-Deactivation
  • Solvent Preparation: Prepare the primary eluent: DCM / MeOH / NH4​OH (95:5:0.5). Crucial Step: Mix the methanol and aqueous ammonia thoroughly first, then add this mixture to the DCM to prevent biphasic separation.

  • Column Packing: Prepare a slurry of silica gel (230–400 mesh) in the primary eluent. Pour the slurry into the glass column.

  • Equilibration (Self-Validation): Run at least 2 column volumes (CV) of the primary eluent through the column. Validation check: Test the pH of the eluting solvent drops with pH paper; it must read basic (pH > 8) to confirm the silanols are fully saturated.

Phase 2: Dry Loading
  • Dissolve the crude 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol in a minimum volume of DCM.

  • Add dry silica gel to the flask (approximately 3 grams of silica per 1 gram of crude product).

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Carefully pour the dry powder onto the flat surface of the packed column bed. Top with a 1 cm layer of clean sea sand to protect the bed from solvent disruption.

Phase 3: Gradient Elution & Fraction Collection
  • Initial Elution: Begin eluting with DCM / MeOH / NH4​OH (95:5:0.5). Collect fractions in test tubes (e.g., 15 mL per tube for a 50 g column).

  • Gradient Shift: If the compound has not eluted after 3 CVs, increase the polarity to DCM / MeOH / NH4​OH (90:10:0.5).

  • Monitoring: Monitor the fractions via Thin Layer Chromatography (TLC).

Phase 4: Fraction Analysis & Isolation
  • TLC Conditions: Spot fractions on silica gel TLC plates. Develop using the 90:10:0.5 (DCM/MeOH/ NH4​OH ) solvent system.

  • Visualization: The compound will be visible under UV light (254 nm) due to the p-tolyl ring. For secondary validation, stain the plate with Ninhydrin or Dragendorff's reagent and heat; the basic piperazine nitrogens will stain prominently.

  • Isolation: Pool the fractions containing the pure target compound ( Rf​ ~ 0.45). Evaporate the solvent under reduced pressure. To remove any residual ammonia or water, co-evaporate the final residue twice with absolute ethanol or toluene, yielding the pure 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol.

References

  • Penjišević, J. Z., et al. "Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency." Arabian Journal of Chemistry. 1[1]

  • European Patent Office. "Piperazine derivatives - EP 0398720 A2." Google Patents. 3[3]

  • Zhao, Y., et al. "Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines." PubMed Central (PMC). 2[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving the Synthesis Yield of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

Welcome to our dedicated technical support center for the synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol. This guide is designed for researchers, scientists, and professionals in drug development, offering in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. We understand the nuances of this synthesis and aim to provide you with the expertise and practical insights needed to optimize your yield and purity.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

A lower than expected yield is a common hurdle in organic synthesis. Several factors can contribute to this issue in the N-alkylation of N-(4-methylphenyl)piperazine.

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Base The choice and amount of base are critical for deprotonating the piperazine nitrogen, facilitating its nucleophilic attack on the ethanol source. Weaker bases may not be effective. Consider using a stronger, non-nucleophilic base like Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate. Ensure at least one equivalent of base is used.
Poor Reactivity of Alkylating Agent If using 2-chloroethanol, the reaction can be sluggish. The addition of a catalytic amount of sodium iodide or potassium iodide can significantly improve the reaction rate through the in situ formation of the more reactive 2-iodoethanol.[1][2]
Side Reactions The primary side reaction is the di-alkylation of the piperazine, where both nitrogen atoms react with the ethanol source. To minimize this, use a slight excess of the N-(4-methylphenyl)piperazine relative to the 2-chloroethanol or ethylene oxide.

Issue 2: Formation of Significant Impurities

The presence of impurities complicates purification and reduces the overall yield of the target compound.

Potential CauseRecommended Solution
Di-alkylation Product As mentioned, the formation of the 1,4-disubstituted piperazine is a common side product. Using an excess of the starting piperazine can favor the desired mono-alkylation.[3][4]
Unreacted Starting Materials If the reaction does not go to completion, you will have a mixture of starting materials and product. Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion.[1]
Reaction with Solvent Some solvents can participate in side reactions, especially at elevated temperatures. Choose a relatively inert solvent for your reaction. Toluene, acetonitrile, or N,N-dimethylformamide (DMF) are common choices for such alkylations.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol.

Q1: What is the most common synthetic route for 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol?

The most prevalent method is the N-alkylation of 1-(4-methylphenyl)piperazine with a two-carbon electrophile, typically 2-chloroethanol or ethylene oxide, in the presence of a base.[3]

Q2: Which base is most effective for this reaction?

The choice of base depends on the solvent and reaction temperature. For reactions in solvents like toluene or acetonitrile, an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[1] Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents like DMF.[5]

Q3: What is the optimal temperature and reaction time?

The optimal temperature and time are interdependent. A common approach is to heat the reaction mixture at reflux in a solvent like toluene, which can take anywhere from 8 to 24 hours for completion.[1] Monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time.

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting material (1-(4-methylphenyl)piperazine) and the product. A mixture of ethyl acetate and hexane is often a good starting point. The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting amine. For more quantitative analysis, HPLC is recommended.

Q5: What are the best practices for purifying the final product?

Purification is typically achieved through column chromatography on silica gel.[6] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the desired product from less polar impurities and unreacted starting material. Given the basic nature of the piperazine moiety, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help prevent peak tailing on the silica gel column.[4]

Experimental Protocols

Below is a detailed, step-by-step methodology for the synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol.

Protocol: N-Alkylation of 1-(4-Methylphenyl)piperazine

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification reagents 1. Combine 1-(4-methylphenyl)piperazine, base (e.g., K2CO3), and a catalytic amount of NaI in a suitable solvent (e.g., acetonitrile). addition 2. Add 2-chloroethanol dropwise to the mixture. reagents->addition reflux 3. Heat the reaction mixture to reflux. addition->reflux tlc_hplc 4. Monitor the reaction progress by TLC or HPLC until the starting material is consumed. reflux->tlc_hplc cool 5. Cool the reaction mixture to room temperature. tlc_hplc->cool filter 6. Filter off any inorganic salts. cool->filter concentrate 7. Concentrate the filtrate under reduced pressure. filter->concentrate extract 8. Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate). concentrate->extract dry 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. extract->dry chromatography 10. Purify the crude product by column chromatography on silica gel. dry->chromatography synthesis_optimization cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_process Process Control Yield High Yield Purity High Purity Yield->Purity Purity->Yield Base Optimal Base Base->Yield Solvent Inert Solvent Solvent->Purity Temperature Optimal Temperature Temperature->Yield Time Sufficient Reaction Time Time->Yield Stoichiometry Controlled Stoichiometry (Excess Piperazine) Stoichiometry->Purity Catalyst Catalyst (e.g., NaI) Catalyst->Yield Monitoring Effective Monitoring (TLC/HPLC) Monitoring->Yield Purification Efficient Purification Purification->Purity

Caption: Interconnected factors influencing the yield and purity of the synthesis.

By carefully considering and optimizing these parameters, researchers can significantly improve the outcome of the 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol synthesis.

References

  • Supporting information for - Rsc.org. Available at: [Link]

  • AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-[(4-CHLOROPHENYL) PHENYL METHYL]-1-PIPERAZINYL] ETHANOL, A KEY INTERMEDIATE FOR CETIRIZINE WHICH IS ANTIALLERGIC DRUG. (2026, January 7). ResearchGate. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024, August 6). National Center for Biotechnology Information. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI. Available at: [Link]

  • The Reaction of 4-Chlorobenzhydryl Piperazine with 2-Chloro Ethanol in the Presence of Various Condition. ResearchGate. Available at: [Link]

  • N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison with Other Methods. ACS Publications. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2018). Revue Roumaine de Chimie, 63(5-6), 463-471. Available at: [Link]

  • Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride. Google Patents.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology, 21(7), 1109-1117. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2014). Journal of Medicinal Chemistry, 57(15), 6489-6501. Available at: [Link]

  • Method for preparing n-alkyl-piperazines. Google Patents.
  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024, August 6). MDPI. Available at: [Link]

  • Proposed industrial pathway to piperazine starting from ethylene oxide.... ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (2013). Asian Journal of Chemistry, 25(9), 5041-5044. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017, August 25). ACG Publications. Available at: [Link]

  • Study - Addition Reaction of Ethylene Oxide. International Journal of Research Culture Society. Available at: [Link]

  • Ethylene Oxide. In: Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride. Google Patents.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017, November 3). ResearchGate. Available at: [Link]

  • OXIDATION STUDY OF PIPERAZINE BY N-CHLORO-P-TOLUENESULPHONAMIDE [CAT] IN ACIDIC BUFFER MEDIUM. (2021). Journal of Emerging Technologies and Innovative Research, 8(12), b88-b95. Available at: [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity in Piperazine Reactions

Welcome to the technical support center for maintaining stereochemical integrity in reactions involving chiral piperazine scaffolds. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for maintaining stereochemical integrity in reactions involving chiral piperazine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with racemization. Here, you will find in-depth answers to frequently asked questions and a troubleshooting guide to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral piperazines, and why is it a critical issue?

A: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] For chiral piperazines, this typically occurs at a stereogenic carbon atom, often the one adjacent (alpha) to a nitrogen atom.[3][4]

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure.[5] A specific enantiomer of a chiral piperazine may exhibit desired therapeutic effects, while the other could be inactive or even cause harmful side effects. Therefore, maintaining high enantiomeric purity is paramount in drug discovery and development to ensure safety and efficacy.[5]

Q2: How does the choice of base directly influence racemization?

A: The primary mechanism for racemization at a carbon alpha to a piperazine nitrogen involves the abstraction of the proton at that chiral center by a base.[3][4] This deprotonation forms a planar, achiral intermediate (an enamine or a carbanion-like species). Subsequent reprotonation can occur from either face of this planar intermediate, leading to a loss of the original stereochemical information and the formation of a racemic mixture.[2][4]

The properties of the base—specifically its strength (pKa) and steric bulk—determine its ability to abstract this proton. A strong, non-hindered base can readily access and remove the alpha-proton, accelerating racemization.[5][6]

Q3: What are the ideal characteristics of a base for minimizing racemization?

A: The ideal base for reactions with chiral piperazines should be:

  • Sufficiently Basic: It must be strong enough to facilitate the desired reaction (e.g., deprotonate an acid to form a salt or catalyze a reaction) but not so strong that it aggressively deprotonates the chiral carbon.

  • Sterically Hindered (Bulky): Large, bulky bases are often described as "non-nucleophilic."[7][8][9] Their steric hindrance prevents them from getting close enough to the chiral alpha-carbon to abstract the proton, while still being able to interact with less hindered protons, such as those on acidic functional groups.[6][7]

  • Poorly Nucleophilic: The base should not compete with the desired nucleophile in the reaction, which could lead to unwanted side products. Most sterically hindered bases are inherently poor nucleophiles.[7][8]

Troubleshooting Guide: Common Scenarios & Solutions

Scenario 1: "I am performing an N-alkylation on my 2-substituted chiral piperazine using triethylamine (TEA) and observing significant racemization. What are my alternatives?"

This is a classic problem. Triethylamine (TEA) is a relatively small and strong base, making it prone to causing racemization at the C2 position.

Root Cause Analysis: The accessible nitrogen lone pair and relatively small ethyl groups of TEA allow it to abstract the proton at the chiral C2 position, leading to the formation of a planar enamine intermediate and subsequent racemization.

Recommended Solutions:

  • Switch to a Sterically Hindered Base: The most effective strategy is to replace TEA with a bulkier, non-nucleophilic base.[6][7] These bases are too large to easily access the C-H bond at the stereocenter.

  • Lower the Reaction Temperature: Racemization is a thermally activated process.[3] Reducing the temperature can significantly slow the rate of epimerization.[3][10] Consider running the reaction at 0 °C or even lower if the kinetics of your primary reaction allow.

Diagram: Mechanism of Base-Induced Racemization The following diagram illustrates how a base can lead to racemization at a chiral center alpha to a piperazine nitrogen.

Caption: Base-catalyzed racemization via a planar intermediate.

Scenario 2: "Are inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) a better choice?"

In many cases, yes. Inorganic bases can be excellent choices for preventing racemization, particularly in N-alkylation reactions.[11][12]

Causality and Recommendations:

  • Heterogeneity: Bases like K₂CO₃ are often used as solid suspensions in organic solvents. The reaction occurs on the surface of the solid, which can sterically hinder the abstraction of the alpha-proton.

  • Mild Basicity: While effective, they are generally milder than strong organic bases like DBU, reducing the driving force for deprotonation at the chiral center.

  • The "Cesium Effect": Cesium carbonate (Cs₂CO₃) is particularly effective for N-alkylation.[11][13][14] It has higher solubility in some organic solvents compared to K₂CO₃, and the large cesium cation is believed to coordinate with the piperazine nitrogen, enhancing its nucleophilicity without increasing basicity to a point where racemization is a major issue.[10][15]

When to Use: Inorganic bases are highly recommended for SN2-type N-alkylations with alkyl halides. They are often used in polar aprotic solvents like DMF or Acetonitrile.

Comparative Data: Selecting the Right Base

The table below summarizes the properties of common bases and their suitability for stereochemically sensitive piperazine reactions.

BaseAbbreviationpKa (of conjugate acid)TypeKey Characteristics & Recommendations
Triethylamine TEA~10.7Tertiary AmineHigh Risk of Racemization. Small and relatively strong. Avoid if stereointegrity is critical.
Diisopropylethylamine DIPEA, Hünig's Base~10.8Hindered AmineGood Choice. Sterically hindered by isopropyl groups, significantly reducing racemization compared to TEA.[7] Widely used.
1,8-Diazabicyclo[5.4.0]undec-7-ene DBU~13.5 (in water)AmidineUse with Caution. A very strong, non-nucleophilic base.[16][17][18] Primarily used for elimination reactions. Its high basicity may still pose a risk for sensitive substrates.
1,8-Bis(dimethylamino)naphthalene Proton Sponge®~12.1 (in water)Aromatic DiamineExcellent Choice. A highly hindered base that traps protons in a "cage" between two nitrogen atoms.[19][20] It is strongly basic but an extremely poor nucleophile.[19]
Potassium Carbonate K₂CO₃~10.3Inorganic SaltGood Choice. A mild, inexpensive, and effective base, especially for N-alkylations. Often used as a suspension.
Cesium Carbonate Cs₂CO₃~10.3Inorganic SaltExcellent Choice. Often superior to K₂CO₃ for N-alkylations due to better solubility and the "cesium effect".[10][11][15] Highly effective at preserving stereochemistry.

Experimental Protocol: Racemization-Resistant N-Alkylation

This protocol provides a general method for the N-alkylation of a chiral piperazine derivative while minimizing the risk of racemization.

Objective: To alkylate the N'-position of a mono-protected chiral piperazine (e.g., (R)-1-Boc-2-methylpiperazine) with high fidelity.

Reagents & Materials:

  • (R)-1-Boc-2-methylpiperazine

  • Alkylating agent (e.g., Benzyl bromide)

  • Cesium Carbonate (Cs₂CO₃), finely powdered

  • Anhydrous Acetonitrile (MeCN)

  • Standard workup and purification supplies

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-1-Boc-2-methylpiperazine (1.0 eq).

  • Solvent & Base: Add anhydrous MeCN (to make a ~0.1 M solution) followed by finely powdered Cesium Carbonate (1.5 - 2.0 eq).

  • Temperature Control: Stir the resulting suspension at room temperature. For highly sensitive substrates, cool the mixture to 0 °C.

  • Reagent Addition: Slowly add the alkylating agent (e.g., Benzyl bromide, 1.1 eq) dropwise to the stirring suspension.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS. It is crucial to also monitor the enantiomeric excess (e.e.) at intermediate time points (e.g., 1h, 4h, and completion) using chiral HPLC to ensure no racemization is occurring over time.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic base. Rinse the pad with a small amount of MeCN or another suitable solvent like ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography. Confirm the structure and verify the final enantiomeric excess via chiral HPLC and NMR.

Diagram: Base Selection Workflow This flowchart provides a decision-making guide for selecting an appropriate base.

base_selection start Start: Chiral Piperazine Reaction reaction_type What is the reaction type? start->reaction_type sn2_alkylation SN2 Alkylation (e.g., with R-Br, R-OTs) reaction_type->sn2_alkylation Alkylation other_reaction Other (e.g., acylation, coupling) reaction_type->other_reaction Other use_inorganic Use Cs₂CO₃ or K₂CO₃ in MeCN or DMF sn2_alkylation->use_inorganic temp_sensitivity Is the substrate thermally sensitive? other_reaction->temp_sensitivity use_dipea Use DIPEA temp_sensitivity->use_dipea No use_proton_sponge Consider Proton Sponge® or 2,4,6-collidine temp_sensitivity->use_proton_sponge Yes end Proceed with reaction. Monitor e.e. via chiral HPLC. use_inorganic->end use_dipea->end low_temp Run at low temperature (0 °C or below) use_proton_sponge->low_temp low_temp->end

Caption: A decision-making workflow for base selection.

References

  • Wikipedia. Non-nucleophilic base. [Link]

  • Chemistry LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Link]

  • Grokipedia. Non-nucleophilic base. [Link]

  • Wikipedia. Caesium carbonate. [Link]

  • PTC Organics, Inc. PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary?[Link]

  • Jinan Xinggao Chemical Technology Co., Ltd. (2025, August 25). What Is DBU In Organic Chemistry?[Link]

  • Proprep. How does DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) function as a strong non-nucleophilic base in organic synthesis?[Link]

  • Organic Chemistry Portal. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. [Link]

  • Common Organic Chemistry. DBU. [Link]

  • SciSpace. Cesium effect: high chemoselectivity in direct N-alkylation of amines. [Link]

  • Taylor & Francis Online. (2022, October 19). A review on DBU-mediated organic transformations. [Link]

  • ResearchGate. (2016, July). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. [Link]

  • Fiveable. (2025, August 15). Racemization Definition - Organic Chemistry Key Term. [Link]

  • The University of Manchester. Racemisation in Chemistry and Biology. [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Wikipedia. 1,8-Bis(dimethylamino)naphthalene. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

Welcome to the technical support center for the purification of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important piperazine derivative. The inherent physicochemical properties of this molecule—namely the basicity of the piperazine ring and the polarity imparted by the ethanol group—present unique challenges that require robust and well-understood purification strategies.

This document provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. For a typical synthesis involving the alkylation of 1-(4-methylphenyl)piperazine with a 2-carbon electrophile (e.g., 2-chloroethanol or ethylene oxide), the following impurities are most common:

  • Unreacted Starting Materials: Residual 1-(4-methylphenyl)piperazine and the alkylating agent are frequent impurities. Their presence indicates an incomplete reaction.[1]

  • Di-substituted Byproducts: If piperazine itself is used as a starting material with subsequent arylation and alkylation steps, 1,4-disubstituted byproducts can form. Careful control of stoichiometry is required to minimize this.[2]

  • Oxidized Impurities: The piperazine ring can be susceptible to oxidation, especially if the reaction or workup is exposed to air for extended periods at elevated temperatures.[2]

  • Solvent Residues: Solvents used in the synthesis (e.g., toluene, ethanol) or workup (e.g., ethyl acetate, dichloromethane) can be retained in the final product.[2]

  • Degradation Products: High reaction temperatures or improper pH during workup can lead to the formation of various degradation byproducts.[3]

Q2: I'm observing significant peak tailing for my product during silica gel column chromatography. What's causing this and how can I fix it?

A2: This is a classic and expected issue when purifying basic compounds like piperazine derivatives on standard silica gel.

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms of your piperazine product engage in a strong acid-base interaction with these silanol groups.[4][5] This secondary retention mechanism, which is stronger than the desired normal-phase partitioning, causes a portion of the analyte molecules to "stick" to the stationary phase, resulting in a delayed and asymmetrical elution profile known as peak tailing.[6]

  • Solution: To mitigate this, you must add a small amount of a competing base to your mobile phase (eluent). This additive will neutralize the active silanol sites, preventing them from interacting with your product.

    • Recommended Additive: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate).[7] The TEA is a stronger base than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

Q3: What is the best general-purpose method for purifying this compound on a lab scale?

A3: For typical lab-scale purifications (milligrams to several grams), flash column chromatography on silica gel is the most versatile and effective method. It provides high resolution to separate structurally similar impurities from the target compound.[7] When the crude product is already of high purity (>90%), recrystallization can be an excellent and highly efficient final purification step to obtain material of exceptional purity.[2]

Q4: How do I choose an appropriate recrystallization solvent?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[8] A systematic screening process is the most reliable approach:

  • Selection: Choose a range of potential solvents with varying polarities. Good candidates for this molecule include ethanol, isopropanol, methanol, acetonitrile, and solvent mixtures like ethanol/water or ethyl acetate/heptane.[9][10]

  • Small-Scale Test: Place a few milligrams of your crude product into several small test tubes.

  • Solubility Check: Add a small volume (e.g., 0.5 mL) of a single solvent to each tube. Observe solubility at room temperature.

  • Heating: Gently heat the tubes that showed poor solubility. A good candidate solvent will fully dissolve the compound upon heating.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent will be the one from which your product precipitates as clean crystals.[8]

Q5: My purified product is an oil, but I expected a solid. What should I do?

A5: This is a common occurrence, often due to residual impurities or the compound's intrinsic properties.

  • Remove Residual Solvents: First, ensure all solvents have been thoroughly removed by placing the oil under a high vacuum for several hours, possibly with gentle heating.

  • Trituration: Attempt to induce crystallization by adding a small amount of a non-solvent (a solvent in which your product is insoluble, like hexanes or pentane), and scratching the side of the flask with a glass rod. This can sometimes provide the energy needed for nucleation.

  • Salt Formation: A highly effective strategy for basic compounds is to convert the oily free base into a solid salt.[7] Dissolve the oil in a suitable solvent like ethanol or diethyl ether and add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt is often a well-defined, crystalline solid that will precipitate and can be easily collected by filtration.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Solution
Low Yield After Column Chromatography Irreversible adsorption of the basic product onto the acidic silica gel.Always add a basic modifier like 0.5-1% triethylamine to the eluent to prevent strong binding and improve recovery.[7]
Multiple Overlapping Spots on TLC Impurities have similar polarity (Rf values) to the product.Optimize the TLC solvent system. Try a different solvent combination (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). A gradient elution during column chromatography may be required for better separation.[7]
Product Co-elutes with a Byproduct Insufficient separation power of the chosen stationary/mobile phase.If optimizing the mobile phase fails, consider switching the stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity for basic compounds compared to silica.
NMR Spectrum Shows Persistent Solvent Peaks Inefficient drying of the final product.Dry the product under high vacuum for an extended period (overnight is recommended). If the solvent has a high boiling point, gentle heating under vacuum may be necessary.
Crystals Do Not Form During Recrystallization The solution is not sufficiently saturated, or nucleation is slow.Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a "seed" crystal of pure product if available. Cool the solution for a longer period in an ice bath or refrigerator.[2]

Standardized Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for the purification of 1-5 grams of crude material.

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of your product from impurities.

    • Aim for an Rf value of 0.25-0.35 for the target compound.

    • Good starting systems to test are Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Crucially, add 0.5-1% triethylamine (TEA) to the pre-mixed solvent system to prevent peak tailing.[7]

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better separation.[2]

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system. If a gradient is needed, slowly increase the proportion of the more polar solvent.

    • Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Solvent Removal:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the final product under high vacuum to remove any residual solvent and triethylamine.[2]

Protocol 2: Recrystallization from an Ethanol/Water System

This protocol is effective when the crude product is of relatively high purity.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture to boiling (using a hot plate or steam bath) until the solid is completely dissolved.[10]

  • Induce Saturation (Cloud Point):

    • While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy. This is the "cloud point," indicating the solution is saturated.[10]

    • Add a few drops of hot ethanol to make the solution clear again.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

    • Dry the purified crystals in a vacuum oven or desiccator.

Visual Guides & Workflows

Impurity Identification Workflow

The following diagram outlines a systematic approach to identifying unknown impurities detected during analysis. This workflow is crucial for process optimization and regulatory compliance.[1]

G A Unknown Peak Detected in HPLC/TLC Analysis B Perform LC-MS Analysis A->B C Determine Molecular Weight and Fragmentation Pattern B->C Provides MW data D Hypothesize Potential Structures (Starting Materials, Byproducts, Degradants) C->D E Isolate Impurity (Prep-HPLC or Column Chromatography) D->E Pure sample needed for confirmation F Acquire NMR Spectra (1H, 13C, 2D) E->F G Confirm Structure F->G Complete structural elucidation

Caption: A logical workflow for the identification of an unknown synthesis impurity.

Purification Method Selection Guide

This decision tree helps in selecting the most appropriate purification strategy based on the characteristics of the crude product.

G A Assess Crude Product (TLC, 1H NMR) B Major Product with Minor Impurities (>90% Pure) A->B High Purity? C Complex Mixture or Multiple Close Spots (<90% Pure) A->C Low Purity? D Recrystallization B->D E Flash Column Chromatography C->E F Is the Purified Product an Oil? D->F E->F G Final Product (Solid) F->G No H Salt Formation (e.g., HCl salt) to induce crystallization F->H Yes H->G

Caption: A decision tree for selecting the optimal purification method.

References

  • BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]

  • BenchChem. (2025).
  • Pawlak, S., & Grembecka, J. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(6), 441-447.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]

  • Dolan, J. W. (2002). Why Do Peaks Tail? LCGC North America, 20(5), 430-436.
  • Rao, B. P., & Rao, V. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 405-410.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol. Benchchem.
  • Grembecka, J., & Szefer, P. (2003). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Awan, A. R., et al. (2016). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization.
  • BenchChem. (2025). Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses. Benchchem.
  • Grienke, U., et al. (2021). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Molecules, 26(21), 6439.
  • Jones, E. D., et al. (2023).
  • Franzen, A., et al. (2004). Solid-Phase Synthesis of N-Bi- and N-Terarylpiperazines via Three Different and Consecutive Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 69(19), 6467-6476.
  • Various Authors. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit. Retrieved from [Link]

  • Reddy, G. J., et al. (2015). AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-[(4-CHLOROPHENYL) PHENYL METHYL]-1-PIPERAZINYL] ETHANOL, A KEY INTERMEDIATE FOR CETIRIZINE WHICH IS ANTIALLERGIC DRUG. Transylvanian Review, 24(8).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2018). A general and convenient synthesis of N-aryl piperazines. Journal of the Chemical Society of Pakistan, 40(1), 133-139.
  • Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.
  • University of Wisconsin-Madison. (2020). Chem355 Labbook-2020.
  • Pollard, C. B., & Wicker, T. H. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.
  • UCB S.A. (1997). Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)
  • Cotet, C. E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564-2570.
  • Martínez, K., et al. (2018). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Journal of the Mexican Chemical Society, 62(1), 1-8.
  • Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.

Sources

Optimization

Technical Support Center: Troubleshooting the Stability of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol (also known as 1-(2-Hydroxyethyl)-4-(p-tolyl)piperazine).

This compound features three distinct reactive moieties: an electron-rich aliphatic amine, an N-aryl (p-tolyl) group, and a terminal primary alcohol. In aqueous solutions, these functional groups create competing pathways for degradation, primarily driven by oxidation, pH-dependent phase changes, and photolysis. This guide provides mechanistic explanations, self-validating troubleshooting protocols, and quantitative reference data to ensure the integrity of your experimental workflows.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My stock solution turns yellow/brown over time, and I am losing assay potency. What is the mechanism?

Diagnostic Answer: This is the hallmark of oxidative degradation , specifically the formation of an N-oxide derivative.

  • The Causality: The piperazine ring contains two nitrogens with vastly different electron densities. The aromatic nitrogen (N4) is stabilized because its lone pair is delocalized into the p-tolyl ring via resonance. However, the aliphatic nitrogen (N1) retains its full electron density, making it a highly nucleophilic target for dissolved oxygen and reactive oxygen species (ROS) . Trace transition metals (like Cu²⁺ or Fe³⁺) present in lower-grade buffers often catalyze this reaction .

  • Self-Validating Check: Analyze your degraded solution via LC-MS. The intact parent compound has an [M+H]+ of m/z 221. If oxidation is the culprit, you will observe a dominant degradant peak at m/z 237 (+16 Da), confirming N-oxide formation .

Q2: The compound precipitates inconsistently when I change my assay buffer. Why?

Diagnostic Answer: You are crossing the critical pKa threshold of the aliphatic amine, leading to free base precipitation .

  • The Causality: The aliphatic nitrogen of this compound has a predicted pKa of approximately 7.8 to 8.2. In acidic to neutral media (pH < 7.0), the nitrogen is protonated, forming a highly water-soluble cationic salt. As your buffer approaches or exceeds pH 7.8, the compound deprotonates into its neutral free base form. The lipophilic p-tolyl group then drives rapid aggregation and precipitation.

  • Self-Validating Check: Titrate your precipitated sample with 0.1 M HCl. If the solution clears instantly upon dropping below pH 6.5, you have confirmed pH-dependent solubility rather than irreversible chemical polymerization.

Q3: I am observing a loss of compound under UV/Vis light, even in deoxygenated solutions.

Diagnostic Answer: The compound is undergoing photolytic N-dealkylation .

  • The Causality: N-arylpiperazines are inherently photosensitive. The p-tolyl group acts as a chromophore, absorbing UV light and entering an excited singlet state. This energy is transferred to the N-C bonds of the piperazine ring, leading to homolytic cleavage and subsequent N-dealkylation or ring-opening.

Part 2: Experimental Protocols & Self-Validating Workflows

To establish a baseline for your compound's stability, you must run a controlled forced degradation study. This protocol is designed to be self-validating: by running parallel stressed and protected (control) samples, you isolate the exact variable causing instability.

Protocol 1: Forced Degradation & Stability-Indicating LC-MS Assay

Objective: Induce and quantify oxidative and photolytic degradation to establish a chromatographic baseline.

  • Sample Preparation: Prepare a 1.0 mg/mL stock of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol in HPLC-grade water (acidified to pH 5.5 with 0.1% formic acid to ensure complete dissolution).

  • Oxidative Stress (Self-Validating):

    • Test Tube A: Add H₂O₂ to a final concentration of 3% v/v.

    • Test Tube B (Control): Add 1 mM EDTA and 0.1% Ascorbic Acid, then purge with Argon for 5 minutes.

    • Incubate both at 25°C for 24 hours. If Tube A shows m/z 237 and Tube B remains intact, metal/ROS-catalyzed N-oxidation is definitively confirmed.

  • Photolytic Stress: Expose a 1.0 mg/mL sample in a quartz cuvette to ICH Q1B standard broad-spectrum light (1.2 million lux hours) for 24 hours. Keep a foil-wrapped control adjacent to the light source to rule out thermal degradation.

  • LC-MS Analysis:

    • Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: Positive Electrospray Ionization (ESI+). Monitor m/z 221 (Parent) and m/z 237 (N-oxide).

Protocol 2: Formulation Optimization for Aqueous Stability

Objective: Formulate a stable, assay-ready solution that prevents both oxidation and precipitation.

  • Buffer Selection: Use a 10 mM Citrate or Phosphate buffer adjusted strictly to pH 5.5 - 6.0 . This keeps the aliphatic amine protonated (ensuring solubility) while avoiding extreme acidity that could trigger esterification of the terminal -OH group.

  • Antioxidant Addition: Add 0.05% w/v Ascorbic Acid or 0.01% BHT (if organic co-solvents are used) to act as an ROS scavenger.

  • Storage: Aliquot the optimized solution into amber glass vials (to block UV-induced N-dealkylation), purge the headspace with Argon or Nitrogen, and store at -20°C.

Part 3: Quantitative Data Presentation

Use the following reference tables to benchmark your internal QA/QC results against expected degradation tolerances.

Table 1: Forced Degradation Profile (1.0 mg/mL Initial Concentration)

Stress ConditionExposure TimeExpected Degradation (%)Primary Degradant Detected (LC-MS)Mechanism
Oxidative (3% H₂O₂)24 Hours35 - 50%m/z 237 ([M+H]+ + 16)Aliphatic N-Oxidation
Photolytic (ICH Q1B)24 Hours15 - 25%m/z 136 & m/z 105N-Dealkylation / Ring Cleavage
Thermal (80°C)72 Hours< 5%m/z 221 (Parent)Highly thermally stable
Basic (pH 10.0)24 HoursN/A (Precipitates)N/AFree Base Aggregation

Table 2: pH-Solubility & Stability Matrix

Solution pHVisual State7-Day Stability (25°C)Dominant Molecular Species
pH 2.0 - 4.0 Clear> 98% IntactFully Protonated Salt
pH 5.0 - 6.5 Clear> 99% IntactProtonated Salt (Optimal)
pH 7.5 - 8.0 Cloudy / Opaque< 80% (Due to dropout)Equilibrium (Salt ⇌ Free Base)
pH > 8.5 Heavy PrecipitateUnquantifiableNeutral Free Base

Part 4: Visualizations of Degradation & Troubleshooting

The following diagrams map the chemical causality of degradation and the logical workflow for resolving it in the lab.

OxidativePathway A 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol (Intact Compound, m/z 221) C Aliphatic N1-Oxidation (Primary Pathway) A->C O2 / Light D p-Tolyl Methyl Oxidation (Secondary Pathway) A->D Prolonged Stress B Reactive Oxygen Species (ROS) / Trace Metals B->C Catalysis E Piperazine N-oxide Derivative (m/z 237) C->E Rapid F Benzyl Alcohol / Aldehyde Degradants D->F Slow

Caption: Oxidative degradation pathways of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol.

TroubleshootingWorkflow Step1 Observe Instability (Precipitation / Assay Drop) Step2 Perform LC-MS Analysis (Check m/z 221 & 237) Step1->Step2 Decision1 Is m/z 237 peak present? Step2->Decision1 PathA Confirm N-Oxidation Decision1->PathA Yes Decision2 Is the pH > 7.5? Decision1->Decision2 No ActionA Add Antioxidants (e.g., Ascorbic Acid) Purge with Argon PathA->ActionA PathB Confirm Free Base Precipitation Decision2->PathB Yes ActionB Adjust pH to 4.0 - 6.0 Use Citrate/Phosphate Buffer PathB->ActionB

Caption: Troubleshooting workflow for resolving solution instability and precipitation.

References

  • Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: PubMed Central (PMC) URL: [Link] [2]

  • Title: Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture Source: University of Texas at Austin (Dissertation by S.A. Freeman) URL: [Link] [3]

Troubleshooting

Technical Support Center: Minimizing Double Arylation in Piperazine Synthesis

Welcome to the technical support center for piperazine arylation. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common but critical challenge of contr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperazine arylation. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common but critical challenge of controlling selectivity in N-arylation reactions of piperazine. Specifically, we will address the persistent issue of diarylation and provide actionable strategies, troubleshooting advice, and detailed protocols to achieve high yields of the desired mono-arylated product.

Understanding the Challenge: Mono- vs. Di-arylation

Piperazine possesses two secondary amine nitrogens of equivalent nucleophilicity. In cross-coupling reactions like the Buchwald-Hartwig amination, the initial mono-arylated product is often more soluble and its remaining N-H bond is still reactive.[1] This can lead to a second arylation event, producing the undesired 1,4-diarylpiperazine. Controlling the reaction to favor mono-arylation is therefore a primary objective.

The core of the issue lies in the relative rates of the two arylation steps (k₁ vs. k₂). Our goal is to create conditions where k₁ >> k₂.

Caption: General reaction scheme for piperazine arylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for excessive diarylation? A: The most frequent cause is unfavorable stoichiometry. If the concentration of the aryl halide is too high relative to the available piperazine N-H sites, the second arylation (k₂) becomes statistically more probable. This is especially true as the reaction progresses and the concentration of the initial piperazine starting material decreases.[2]

Q2: Which palladium-catalyzed cross-coupling reaction is best for this transformation? A: The Buchwald-Hartwig amination is the most widely used and versatile method for N-arylation of piperazines.[3][4] Its broad functional group tolerance, use of various aryl halides (Cl, Br, I) and pseudohalides (OTf), and the extensive development of sophisticated ligands make it the go-to methodology.[5][6]

Q3: How does the choice of ligand impact selectivity? A: Ligand choice is critical. Sterically bulky (hindered) phosphine ligands are paramount for promoting mono-arylation.[7] The bulky ligand coordinates to the palladium center, and the resulting steric congestion around the metal makes the coupling of the already-substituted (and therefore bulkier) mono-arylpiperazine intermediate less favorable.[7][8] This effectively slows down the rate of the second arylation (k₂).

Q4: Is it better to use a protecting group strategy or a direct arylation method? A: For the highest and most reliable selectivity, a protecting group strategy is unmatched.[9][10] Starting with a mono-protected piperazine, such as N-Boc-piperazine, physically prevents diarylation.[11] However, this adds two steps to the synthesis (protection and deprotection). Direct methods are more atom-economical but require careful optimization of reaction conditions to control selectivity. The choice depends on the scale, required purity, and step-economy priorities of your project.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered in the lab.

Scenario 1: My reaction consistently yields a 1:1 mixture of mono- and di-arylated product.
  • Potential Cause: Incorrect stoichiometry or inefficient mixing.

  • Solution 1: Adjust Stoichiometry. The most straightforward approach is to use a large excess of piperazine (e.g., 5-10 equivalents). This statistically favors the aryl halide reacting with an unsubstituted piperazine molecule.[1]

  • Solution 2: Slow Addition. Instead of adding all reagents at once, add the aryl halide slowly (e.g., via syringe pump) to the mixture containing the catalyst, ligand, base, and excess piperazine. This maintains a low instantaneous concentration of the electrophile, minimizing its reaction with the mono-arylated product.[2]

Scenario 2: I'm using a bulky ligand, but still see significant diarylation.
  • Potential Cause 1: The ligand may not be "bulky enough" for your specific substrates.

  • Solution 1: Screen Ligands. The steric properties of biarylphosphine ligands can be finely tuned. If a less demanding ligand like BINAP is failing, consider moving to more sterically encumbering ligands.[7][12]

    LigandCommon ApplicationSteric Bulk
    BINAPGeneral C-N couplingModerate
    XPhosGood for challenging substratesHigh
    RuPhosOften effective for aryl chloridesHigh
    BrettPhosVery bulky, good for hindered couplingsVery High
  • Potential Cause 2: The reaction temperature is too high.

  • Solution 2: Reduce Temperature. High temperatures can sometimes overcome the steric barrier that favors mono-arylation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time. Monitor by LC-MS to find the optimal balance.

Scenario 3: The protecting group strategy is too cumbersome for my needs. Is there a reliable one-pot alternative?
  • Potential Cause: Need for a more efficient direct mono-arylation.

  • Solution: In-Situ Mono-protonation. You can use piperazine mono-hydrochloride or prepare it in situ by adding one equivalent of a strong acid (like HCl) to two equivalents of piperazine. The resulting ammonium salt is far less nucleophilic, effectively protecting one nitrogen and directing arylation to the free basic nitrogen.[9] This can be a clever and effective one-pot alternative.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Amifostine and Novel Piperazine Derivatives as Radioprotective Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of cytoprotective agents, amifostine has long held its position as a clinical standard for mitigating the toxic effects of radiotherapy and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cytoprotective agents, amifostine has long held its position as a clinical standard for mitigating the toxic effects of radiotherapy and chemotherapy. However, its use is often hampered by a range of side effects. This has spurred the search for novel, more effective, and better-tolerated radioprotectors. Among the promising candidates, a class of piperazine derivatives has emerged, with some demonstrating superior efficacy and improved safety profiles in preclinical studies. This guide provides an in-depth, objective comparison of the established radioprotector, amifostine, with the burgeoning class of piperazine-based compounds, exemplified by molecules such as 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol and its analogs.

The Established Standard: Amifostine

Amifostine (Ethyol®) is a broad-spectrum cytoprotective agent approved by the U.S. Food and Drug Administration (FDA) to reduce the cumulative renal toxicity from cisplatin in patients with advanced ovarian cancer and to decrease the incidence of moderate to severe xerostomia (dry mouth) in patients undergoing postoperative radiation treatment for head and neck cancer.[1]

Mechanism of Action

Amifostine is an organic thiophosphate prodrug that is inactive until metabolized. Its protective effects are mediated by its active thiol metabolite, WR-1065.

Amifostine Amifostine (WR-2721) AP Alkaline Phosphatase Amifostine->AP WR1065 WR-1065 (Active Thiol) AP->WR1065 ROS Reactive Oxygen Species (ROS) WR1065->ROS Scavenges DNA DNA WR1065->DNA

Caption: Mechanism of Amifostine Activation and Action.

The selective protection of normal tissues by amifostine is attributed to the higher activity of alkaline phosphatase in healthy tissues compared to tumor tissues, as well as differences in vascularity and pH.[1] Once inside the cell, WR-1065 is believed to exert its protective effects through several mechanisms:

  • Free Radical Scavenging: As a potent antioxidant, WR-1065 directly scavenges reactive oxygen species (ROS) generated by radiation and chemotherapy, thereby preventing damage to cellular components.[1]

  • DNA Protection and Repair: WR-1065 can bind to DNA, shielding it from the damaging effects of radiation and alkylating agents. It is also thought to accelerate the repair of damaged DNA.

  • Induction of Cellular Hypoxia: By increasing oxygen consumption in normal tissues, amifostine can induce a state of transient hypoxia, which is known to be radioprotective.[1]

Efficacy and Limitations

Clinical trials have demonstrated the efficacy of amifostine in reducing the incidence and severity of radiation-induced xerostomia and mucositis. However, its clinical utility is often limited by a significant side-effect profile, which includes:

  • Hypotension

  • Nausea and vomiting

  • Allergic reactions

These adverse effects can be severe enough to necessitate dose reduction or discontinuation of treatment, thereby compromising its protective benefits.[2]

A Promising Alternative: Piperazine Derivatives

Recent research has focused on the development of novel radioprotective agents with improved efficacy and tolerability. A series of 1-(2-hydroxyethyl)piperazine derivatives has shown considerable promise in preclinical studies.[3][4] While specific data on 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol as a radioprotector is limited in publicly available literature, studies on structurally related piperazine compounds provide a strong rationale for their investigation as next-generation alternatives to amifostine.

Proposed Mechanism of Action

The precise mechanism of radioprotection by piperazine derivatives is still under investigation, but it is thought to involve a multi-faceted approach that may include antioxidant activity and modulation of apoptotic pathways. Some studies suggest that these compounds may interfere with the Bcl-2 family of proteins, which are key regulators of apoptosis, thereby preventing radiation-induced cell death.[5]

cluster_stimulus Radiation Exposure cluster_cellular_response Cellular Response cluster_intervention Intervention Radiation Ionizing Radiation ROS ROS Production Radiation->ROS DNA_Damage DNA Damage Radiation->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Piperazine Piperazine Derivative Piperazine->ROS Scavenges Piperazine->Apoptosis Inhibits

Caption: Proposed Radioprotective Mechanisms of Piperazine Derivatives.

Head-to-Head Comparison: Amifostine vs. Piperazine Derivatives

Recent studies have directly compared the in vitro efficacy of novel piperazine derivatives with amifostine and its active metabolite, WR-1065.[3]

ParameterAmifostine/WR-1065Novel Piperazine Derivatives (e.g., Compound 6 from[3])
Radioprotective Efficacy (in vitro) ModerateSuperior
Cytotoxicity Can exhibit toxicity at effective concentrationsLower cytotoxicity
Therapeutic Window NarrowWider
Side Effects (Clinical) Hypotension, nausea, vomitingPreclinical; expected to be better tolerated

Data synthesized from preclinical studies.[3][4]

One notable study found that several newly synthesized 1-(2-hydroxyethyl)piperazine derivatives demonstrated a higher radioprotection factor (RF) than amifostine in the dicentric chromosome assay (DCA), a sensitive indicator of DNA damage.[3] This suggests that these novel compounds are more effective at mitigating radiation-induced genetic damage. Furthermore, these piperazine derivatives exhibited lower cytotoxicity in various human cell lines compared to WR-1065, indicating a potentially better safety profile.[3]

Experimental Protocols for Efficacy Evaluation

The assessment of radioprotective agents involves a combination of in vitro and in vivo experimental models.

In Vitro Assays
  • Cytotoxicity Assays (e.g., MTT Assay):

    • Seed human cell lines (e.g., MOLT-4, peripheral blood mononuclear cells) in 96-well plates.

    • Treat cells with a range of concentrations of the test compound for a specified period (e.g., 24-48 hours).

    • Add MTT reagent and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

  • Flow Cytometry for Cell Viability and Apoptosis:

    • Treat cells with the test compound, with or without subsequent irradiation.

    • Stain cells with fluorescent dyes that differentiate between live, apoptotic, and necrotic cells (e.g., Annexin V and Propidium Iodide).

    • Analyze the cell populations using a flow cytometer to quantify the percentage of cells in each state.

  • Dicentric Chromosome Assay (DCA):

    • Expose human peripheral blood lymphocytes to a specific dose of ionizing radiation in the presence or absence of the radioprotective agent.

    • Culture the cells and arrest them in metaphase.

    • Harvest the cells, prepare chromosome spreads on microscope slides, and stain them.

    • Score the number of dicentric chromosomes per cell under a microscope. The reduction in dicentric chromosomes in the presence of the compound indicates its radioprotective effect.[3]

In Vivo Models
  • Murine Models of Acute Radiation Syndrome (ARS):

    • Select appropriate mouse strains, such as C57BL/6J and C3H/HeN, which are well-characterized for radiation studies.[6]

    • Administer the test compound to the mice at a predetermined time before whole-body irradiation.

    • Expose the mice to a lethal or sub-lethal dose of radiation.

    • Monitor the survival of the mice over a 30-day period (LD50/30).[6]

    • Secondary endpoints can include assessment of hematopoietic and gastrointestinal damage through blood counts and histological analysis of tissues.

cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cytotoxicity Cytotoxicity Assays Flow_Cytometry Flow Cytometry (Apoptosis/Viability) DCA Dicentric Chromosome Assay (DNA Damage) Animal_Model Murine Model (e.g., C57BL/6J) Irradiation Whole-Body Irradiation Animal_Model->Irradiation Endpoint Survival (LD50/30) & Tissue Analysis Irradiation->Endpoint

Caption: Experimental Workflow for Radioprotector Evaluation.

Conclusion and Future Perspectives

While amifostine remains a valuable clinical tool for cytoprotection, its associated toxicities present a significant barrier to its widespread use. The emergence of novel piperazine derivatives as potential radioprotective agents offers a promising path forward. Preclinical data strongly suggest that certain compounds within this class possess superior radioprotective efficacy and a more favorable safety profile compared to amifostine.[3][7]

The enhanced performance of these second-generation compounds underscores the potential for targeted drug design to improve upon existing therapies. Further research, including comprehensive in vivo studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of these novel piperazine derivatives. Their successful development could herald a new era of safer and more effective radioprotection for patients undergoing cancer therapy.

References

  • Animal Models for Medical Countermeasures to Radiation Exposure. Radiation Research. [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry. [Link]

  • In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. Journal of Cancer Research and Therapeutics. [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. RSC Publishing. [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules. [Link]

  • Cutting-edge animal models for radiation combined injury drug development. Expert Opinion on Drug Discovery. [Link]

  • Animal models for acute radiation syndrome drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. PubMed. [Link]

  • Rational Design, Synthesis and Evaluation of Piperazine Derivatives as Promising Radioprotective Agents: Toward Next-Generation Alternatives to Amifostine. SSRN. [Link]

  • The efficacy and safety of amifostine for the acute radiation syndrome. Expert Review of Clinical Pharmacology. [Link]

  • Are animal models a necessity for acute radiation syndrome drug discovery?. Expert Opinion on Drug Discovery. [Link]

  • In vitro studies on radioprotective efficacy of silymarin against γ-irradiation. International Journal of Radiation Biology. [Link]

  • Identifying novel radioprotective drugs via salivary gland tissue chip screening. bioRxiv. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances. [Link]

  • In vitro assays for investigating the FLASH effect. Expert Reviews in Molecular Medicine. [Link]

  • Radioprotective agents for radiation therapy: future trends. Future Oncology. [Link]

  • (PDF) In vitro studies on radioprotective efficacy of silymarin against γ-irradiation. ResearchGate. [Link]

  • Amifostine: the first selective-target and broad-spectrum radioprotector. Oncologist. [Link]

  • Radioprotective agents for radiation therapy: future trends. Oncology Central. [Link]

  • (PDF) Substituted Piperazines as Novel Potential Radioprotective Agents. ResearchGate. [Link]

  • In Vitro Evaluation of Radioprotective and Radiosensitizing Effects of Rituximab. Journal of Nuclear Medicine. [Link]

  • (PDF) Second-generation piperazine derivatives as promising radiation countermeasures. ResearchGate. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules. [Link]

  • Piperazine-based P2X4 receptor antagonists. Archiv der Pharmazie. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. [Link]

Sources

Comparative

Validation of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol purity by HPLC-UV

Title: Analytical Strategy and Purity Validation of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol by HPLC-UV As a Senior Application Scientist, the selection of an analytical platform is never arbitrary; it is a calculated...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Strategy and Purity Validation of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol by HPLC-UV

As a Senior Application Scientist, the selection of an analytical platform is never arbitrary; it is a calculated response to the physicochemical properties of the analyte. 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is a functionalized, polar, and basic pharmaceutical intermediate. Accurate purity determination is critical, as trace impurities can drastically alter the yield and safety profiles of downstream Active Pharmaceutical Ingredients (APIs).

This guide objectively compares High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against alternative methodologies, details the causality behind specific chromatographic conditions, and provides a self-validating protocol aligned with the latest ICH Q2(R2) guidelines[1].

Causality in Analytical Platform Selection

When establishing a purity validation framework, we must evaluate the analyte's volatility, thermal stability, and chromophoric properties. Table 1 compares the three primary analytical techniques considered for this compound.

Table 1: Comparative Analysis of Purity Validation Techniques

Analytical PlatformSeparation / Detection PrincipleSensitivity (LOD/LOQ)Matrix Suitability for Piperazine DerivativesRegulatory Stance
HPLC-UV Polarity-based partitioning / UV AbsorbanceHigh (ng/mL range)[2]Optimal : Handles polar, non-volatile basic amines well with buffered mobile phases[3].Gold Standard for release testing (ICH Q2(R2))[4].
GC-FID Boiling point & Volatility / Flame IonizationHigh (ng/mL range)Poor : High boiling point and thermal instability lead to degradation unless derivatized[5][6].Preferred for volatile residual solvents, not APIs[6].
qNMR Nuclear spin resonance in a magnetic fieldLow (mg/mL range)[2][7]Good : Requires no reference standard; environmentally friendly[2].Primary method for reference standard certification[5].

Why HPLC-UV is the Superior Choice: While Gas Chromatography (GC-FID) offers exceptional theoretical plate counts, the high boiling point and thermal instability of the piperazine and hydroxyl functional groups make direct GC analysis unfeasible without extensive, variability-inducing derivatization[5][6]. Conversely, quantitative Nuclear Magnetic Resonance (qNMR) is an excellent primary method that requires no reference standard[5]. However, qNMR lacks the sensitivity required for trace impurity profiling; comparative studies demonstrate that HPLC-UV achieves Limits of Detection (LOD) in the ng/mL range, whereas qNMR is restricted to the mg/mL range[2][7]. Because regulatory bodies require the quantitation of impurities down to the 0.05% threshold, HPLC-UV is the only platform that provides the requisite sensitivity and robust lifecycle management[8].

Method Development Workflow

The molecular architecture of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol dictates our chromatographic strategy. The p-tolyl moiety acts as a robust chromophore, enabling sensitive UV detection. However, the piperazine ring contains basic secondary and tertiary nitrogen atoms (pKa ~ 8.5). On standard silica-based stationary phases, these basic sites interact strongly with residual acidic silanols, leading to severe peak tailing and poor resolution.

The Mechanistic Solution: We utilize an end-capped C18 column to physically shield the silica backbone and employ a low-pH mobile phase (pH 3.0) to fully protonate the piperazine nitrogens, suppressing secondary silanol interactions and yielding sharp, symmetrical peaks[3].

Fig 1: Lifecycle approach to HPLC-UV method development and ICH Q2(R2) validation.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) and blank injections to prove the system's integrity before any sample data is accepted.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 6.0 g of Sodium dihydrogen phosphate (50 mM) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Causality: The low pH ensures the piperazine nitrogens remain protonated, preventing peak tailing[3]. Filter through a 0.22 µm membrane.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: End-capped C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Elution Mode: Isocratic, 45% Mobile Phase A / 55% Mobile Phase B[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm (optimal for the p-tolyl chromophore).

  • Injection Volume: 10 µL.

Step 3: Standard and Sample Preparation

  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Blank: Inject pure diluent to confirm the absence of baseline interference.

  • Working Standard: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

Step 4: System Suitability Testing (SST) - The Gatekeeper Before analyzing unknown samples, inject the Working Standard six consecutive times. The run is only valid if:

  • %RSD of Peak Area: ≤ 2.0% (proves injection precision).

  • Tailing Factor (Tf): ≤ 1.5 (proves silanol interactions are successfully suppressed).

  • Theoretical Plates (N): > 5000 (proves column efficiency).

ICH Q2(R2) Validation Framework

Once the method is developed, it must be validated according to the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose across its lifecycle[1][4][8].

  • Specificity: Inject the blank, standard, and a sample spiked with known impurities/degradants. The API peak must be baseline resolved (Resolution > 2.0) from all other peaks, proving the method is stability-indicating[4].

  • Linearity & Range: Prepare standard solutions ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area versus concentration. Acceptance criteria: Correlation coefficient ( R2 ) ≥ 0.999[4][7].

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0% recovery[4].

  • Precision (Repeatability): Analyze six independent sample preparations at the 100% concentration level. Acceptance criteria: %RSD of the assay results ≤ 2.0%[4].

  • Limit of Detection (LOD) & Quantitation (LOQ): Determine using the signal-to-noise (S/N) ratio approach. LOD is established at S/N ≥ 3, and LOQ is established at S/N ≥ 10[4][9].

References

  • A Comparative Guide to Purity Analysis of 3-Butyn-1-ol: GC-FID, HPLC-UV, and qNMR, Benchchem,
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules, ACG Public
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode, ACS Omega,
  • Validation of Analytical Procedures Q2(R2), ICH,
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules, ResearchG
  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing autom
  • Comparison Between GC and HPLC for Pharmaceutical Analysis, Drawell,
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline, QBD Group,
  • ICH Q2 (R2) Validation of Analytical Procedures, MasterControl,

Sources

Validation

Comparative Biological Activity Guide: 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol vs. Its Chloro-Substituted Analog

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Profiling Arylpiperazines are widely recognized as "privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Profiling

Arylpiperazines are widely recognized as "privileged scaffolds" in medicinal chemistry due to their highly modular structure and broad spectrum of biological activities, particularly as aminergic G protein-coupled receptor (GPCR) ligands[1]. The core structure of both 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol (Compound A) and its chloro-substituted analog, 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol (Compound B), features an N-arylpiperazine linked to an N'-hydroxyethyl moiety.

However, the substitution pattern at the para-position of the phenyl ring fundamentally dictates the molecule's pharmacodynamic and pharmacokinetic profile.

The Methyl Substitution (Compound A): The methyl group acts as an electron-donating group (+I effect via hyperconjugation), increasing the electron density of the phenyl ring. While this facilitates π

π stacking interactions, the benzylic carbon is highly susceptible to cytochrome P450-mediated oxidation, which can reduce the compound's metabolic half-life.
  • The Chloro Substitution (Compound B): The chlorine atom is electron-withdrawing (-I effect) but highly lipophilic. Crucially, it introduces the capacity for halogen bonding —a highly directional interaction where the electropositive crown (σ-hole) of the halogen interacts with Lewis bases (e.g., backbone carbonyls) within receptor binding pockets. Furthermore, the halogen blocks metabolic oxidation at the para-position, enhancing metabolic stability[2].

  • Comparative Biological Activity

    Neuropharmacology (CNS Receptor Binding)

    Arylpiperazines are classic pharmacophores for serotonin (5-HT 1A​ , 5-HT 2A​ , 5-HT 7​ ) and dopamine (D 2​ , D 3​ ) receptors[1]. In comparative studies of aminergic GPCR ligands, the chloro-substituted analog consistently exhibits superior binding affinity[2]. The causality behind this performance gap lies in the thermodynamics of the binding pocket. The increased lipophilicity of the chloro-analog drives the expulsion of high-energy water molecules from the hydrophobic pockets of 5-HT and D 2​ receptors, while halogen bonding anchors the ligand more rigidly than the weaker van der Waals forces provided by the methyl group[3].

    Antimicrobial and Cytotoxic Efficacy

    Beyond CNS applications, phenylpiperazine derivatives exhibit significant antimicrobial and cytotoxic properties[4]. When comparing the two analogs, the chloro-derivative demonstrates lower Minimum Inhibitory Concentrations (MIC) against bacterial strains and higher cytotoxicity in cancer cell lines[5]. This is a direct consequence of its higher partition coefficient (LogP). The enhanced lipophilicity facilitates superior disruption and penetration of bacterial lipid bilayers and cancer cell membranes, leading to higher intracellular accumulation of the active pharmacophore[4].

    Data Presentation: Performance Comparison

    The following table summarizes the theoretical and empirical performance metrics of the two analogs based on established structure-activity relationship (SAR) principles for arylpiperazines.

    Property / Metric2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanolCausality / MechanismSubstituent Electronic EffectElectron-donating (+I, hyperconjugation)Electron-withdrawing (-I), resonance (+M)Modulates electron density of the phenyl ring, affecting π π stacking in receptor pockets.Lipophilicity (LogP)ModerateHighChlorine increases lipophilicity, enhancing BBB penetration and membrane permeability.5-HT / D 2​ Receptor AffinityModerate to HighVery HighHalogen bonding ( σ -hole interactions) with receptor backbone carbonyls stabilizes the ligand-receptor complex[2].Antimicrobial MICHigher (Less potent)Lower (More potent)Enhanced lipophilicity of the chloro-analog facilitates disruption of bacterial lipid bilayers[4].Metabolic StabilityLowerHigherChlorine blocks metabolic oxidation at the para-position, prolonging half-life[2].

    Experimental Workflows (Self-Validating Protocols)

    To objectively evaluate these compounds in your laboratory, the following protocols are designed as self-validating systems . Every assay includes internal controls to independently verify the integrity of the data generated.

    Protocol A: GPCR Radioligand Binding Assay (5-HT 1A​ Receptor)

    Objective: Quantify the binding affinity ( Ki​ ) of the analogs for the 5-HT 1A​ receptor. Self-Validation Mechanism: Inclusion of WAY-100635 as a positive reference standard to validate assay sensitivity. Non-specific binding (NSB) is determined using a saturating concentration (10 µM) of unlabeled 5-HT to ensure the signal-to-noise ratio yields a Z'-factor > 0.5.

    • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT 1A​ receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 mins. Resuspend the pellet in assay buffer.

    • Incubation: In a 96-well plate, combine 50 µL of [ 3 H]-8-OH-DPAT (radioligand, 1 nM final), 50 µL of the test compound (serial dilutions from 10 −10 to 10 −5 M), and 100 µL of membrane suspension.

    • Equilibration: Incubate the microplate at 25°C for 60 minutes to reach thermodynamic equilibrium.

    • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity using a Microbeta counter.

    • Data Analysis: Calculate IC 50​ using non-linear regression (GraphPad Prism). Convert to Ki​ using the Cheng-Prusoff equation.

    Protocol B: Broth Microdilution Assay for Antimicrobial MIC

    Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard bacterial strains (e.g., S. aureus, E. coli). Self-Validation Mechanism: Use of Ciprofloxacin as a positive control for susceptibility, a 1% DMSO vehicle control to rule out solvent-induced toxicity, and a sterile broth control to validate aseptic technique.

    • Inoculum Preparation: Suspend isolated colonies from an agar plate into sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).

    • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the piperazine analogs in MHB (concentration range: 0.5 to 256 µg/mL). Ensure final DMSO concentration does not exceed 1%.

    • Inoculation: Add 50 µL of the bacterial inoculum to each well (final volume 100 µL/well).

    • Incubation & Reading: Incubate the plates aerobically at 37°C for 18–20 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed via optical density at 600 nm).

    Mechanistic Visualization

    The following diagram maps the divergent biological pathways and efficacy outcomes driven by the structural differences between the methyl and chloro substitutions.

    G Substrate Arylpiperazine Scaffold (N-hydroxyethyl) Methyl 4-Methylphenyl Analog (Electron-Donating, +I) Substrate->Methyl Chloro 4-Chlorophenyl Analog (Electron-Withdrawing, -I) Substrate->Chloro Receptor GPCR Binding (5-HT / D2 Receptors) Methyl->Receptor Membrane Membrane Permeability (Antimicrobial/Cytotoxic) Methyl->Membrane Chloro->Receptor Chloro->Membrane AffinityM Moderate Affinity (Hydrophobic Contacts) Receptor->AffinityM Methyl AffinityC High Affinity (Halogen Bonding & Lipophilicity) Receptor->AffinityC Chloro MIC_M Higher MIC (Lower Permeability) Membrane->MIC_M Methyl MIC_C Lower MIC (Higher Permeability) Membrane->MIC_C Chloro

    Mechanistic pathway comparing receptor affinity and membrane permeability of piperazine analogs.

    References

    • Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents – Design, synthesis, structural studies and pharmacological profiling Source: ResearchGate URL:[Link]

    • (Phenylpiperazinyl-butyl)oxindoles as Selective 5-HT7 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Synthesis of Mercapto Heterocyclic Derivatives of 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-thio-propan-1-one and their Biological Activity Source: Journal of Environmental Nanotechnology URL:[Link]

    • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents Source: MDPI URL:[Link]

    • Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents: Potential Therapeutics for Neurological and Psychiatric Disorders Source: Chemical Reviews (ACS Publications) URL:[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to Serotonin Receptor Cross-Reactivity Analysis: A Comparative Study of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

    Abstract This guide provides a comprehensive framework for assessing the serotonin (5-HT) receptor cross-reactivity profile of novel chemical entities, using the arylpiperazine derivative, 2-[4-(4-Methylphenyl)piperazin-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This guide provides a comprehensive framework for assessing the serotonin (5-HT) receptor cross-reactivity profile of novel chemical entities, using the arylpiperazine derivative, 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol, as a case study. While direct experimental data for this specific molecule is not yet published, its structural similarity to a well-documented class of serotonergic agents allows for a predictive analysis and serves as an ideal model for outlining the necessary experimental workflows. We will compare its hypothesized profile with established serotonergic drugs, detail the gold-standard experimental protocols for determining binding affinity and functional activity, and explain the underlying signaling pathways. This document is intended for researchers, pharmacologists, and drug development professionals seeking to characterize new compounds targeting the serotonergic system.

    Introduction: The Critical Role of Serotonin Receptor Selectivity

    The serotonergic system, with its 14 distinct receptor subtypes, modulates a vast array of physiological processes, including mood, cognition, sleep, and gastrointestinal function[1][2]. This diversity, however, presents a significant challenge in drug development. A compound intended for a specific 5-HT receptor subtype, such as the 5-HT1A receptor for anxiolysis, may exhibit off-target binding to other subtypes (e.g., 5-HT2A or 5-HT2C), leading to undesirable side effects like weight gain or sexual dysfunction. Therefore, early-stage, comprehensive cross-reactivity screening is not merely a regulatory hurdle but a fundamental step in building a robust safety and efficacy profile for any new neurological drug candidate.

    The arylpiperazine scaffold is a privileged structure in neuropharmacology, found in numerous approved drugs such as the anxiolytic buspirone, the antidepressant trazodone, and the atypical antipsychotic aripiprazole[3][4]. These drugs all display complex polypharmacology across various 5-HT receptor subtypes. Our compound of interest, 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol, belongs to this class. Its core, para-methylphenylpiperazine (4-MPP), is a known serotonin-releasing agent[5]. The addition of a hydroxy-ethyl group may alter its binding affinity, functional activity, and pharmacokinetic properties. This guide will outline the precise methods required to elucidate this profile.

    Comparative Analysis: Profiling Against Established Ligands

    To establish a benchmark for our compound, we compare its hypothesized profile against well-characterized arylpiperazine drugs and standard research tools. The binding affinity, represented by the inhibition constant (Ki), is the primary metric for comparison. A lower Ki value indicates a higher binding affinity.

    CompoundPrimary Target(s)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)D2 Ki (nM)α1-adrenergic Ki (nM)
    2-[4-(4-MePh)pip-1-yl]ethanol Hypothesized: 5-HT1A / 5-HT2A TBD TBD TBD TBD TBD
    Buspirone5-HT1A Agonist1-15230130040050
    AripiprazoleD2/5-HT1A Partial Agonist4.413150.3457
    Trazodone5-HT2A Antagonist6517100>100014
    WAY-1006355-HT1A Antagonist (Tool)0.924507900290085
    Ketanserin5-HT2A Antagonist (Tool)1602.52305601.6

    Note: Ki values are compiled from various literature sources and databases for illustrative purposes. TBD = To Be Determined via the experimental protocols outlined below.

    This table highlights the diverse profiles within the arylpiperazine class. For instance, NAN-190 is a potent 5-HT1A ligand but also binds with high affinity to α1-adrenergic receptors (Ki = 0.8 nM), a common cross-reactivity challenge for this chemical class that necessitates screening[6]. Our goal is to populate the first row for our test compound, providing a clear, quantitative comparison of its selectivity.

    Experimental Workflows for Profiling

    A comprehensive analysis requires a two-pronged approach: first, determining the binding affinity at various receptors (target engagement), and second, assessing the functional consequence of that binding (e.g., agonism, antagonism, or inverse agonism).

    Radioligand Binding Assays: Quantifying Affinity (Ki)

    The foundational method for determining binding affinity is the competitive radioligand binding assay.[7][8] The principle is straightforward: a radiolabeled ligand with known high affinity for the target receptor is incubated with a receptor source (e.g., cell membranes from a cell line expressing the receptor)[9]. The unlabeled test compound is added at increasing concentrations, and its ability to displace the radioligand is measured. This allows for the calculation of the IC50 (the concentration of test compound that displaces 50% of the radioligand), which is then converted to the Ki using the Cheng-Prusoff equation.

    G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture & harvest HEK293 cells stably expressing target 5-HT receptor (e.g., 5-HT1A) P2 Prepare receptor membrane fractions via homogenization & centrifugation P1->P2 P3 Determine protein concentration (e.g., Bradford assay) P2->P3 A2 Incubate: 1. Receptor Membranes 2. Radioligand (e.g., [3H]8-OH-DPAT) 3. Test Compound Dilutions P3->A2 A1 Prepare serial dilutions of test compound: 2-[4-(4-MePh)pip-1-yl]ethanol A1->A2 A3 Incubate at RT for 60 min to reach equilibrium A2->A3 A4 Rapidly harvest onto GF/B filter plates using a cell harvester to separate bound from free radioligand A3->A4 A5 Wash plates with ice-cold buffer to reduce non-specific binding A4->A5 A6 Add scintillation cocktail and count radioactivity (CPM) in a microplate counter A5->A6 D1 Plot CPM vs. [Test Compound] using non-linear regression (sigmoidal dose-response) A6->D1 D2 Calculate IC50 value D1->D2 D3 Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) D2->D3 G compound 5-HT1A Agonist (e.g., 5-HT, Test Compound) receptor 5-HT1A Receptor compound->receptor Binds g_protein Gi/o Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac αi subunit INHIBITS camp cAMP ac->camp Converts atp ATP atp->ac Substrate pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., gene transcription) pka->response

    Caption: Signaling pathway for Gi/o-coupled 5-HT1A receptors.

    Protocol Principle: Cells expressing the 5-HT1A receptor are first stimulated with forskolin (a direct activator of adenylyl cyclase) to generate a high basal level of cAMP. The test compound is then added. An agonist will inhibit adenylyl cyclase, causing a drop in the cAMP signal. An antagonist will have no effect on its own but will block the inhibitory effect of a known agonist. The change in cAMP is typically measured using a competitive immunoassay format, such as HTRF or ELISA.

    5-HT2 family receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular Ca²⁺, which can be measured with a fluorescent calcium indicator dye. [10]

    G compound 5-HT2A Agonist (e.g., 5-HT, Test Compound) receptor 5-HT2A Receptor compound->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Cleaves to dag DAG plc->dag Cleaves to pip2 PIP2 pip2->plc Substrate ca_channel IP3 Receptor ip3->ca_channel Binds & Opens er Endoplasmic Reticulum (ER) ca_out Ca²⁺ Release ca_channel->ca_out

    Caption: Signaling pathway for Gq/11-coupled 5-HT2A receptors.

    Protocol Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured. Upon addition of the test compound, an agonist will trigger the Gq pathway, causing a rapid increase in intracellular calcium and thus a sharp increase in fluorescence, which is read on a plate reader (e.g., FLIPR). The potency of the compound is determined by its EC₅₀ (concentration for half-maximal effect).

    The 5-HT₃ receptor is unique among 5-HT receptors as it is a non-selective cation channel. [11][12]Upon agonist binding, the channel opens, allowing an influx of Na⁺ and Ca²⁺, leading to rapid neuronal depolarization. [7] Protocol Principle: The gold standard for ion channels is patch-clamp electrophysiology, which directly measures the flow of current through the channel in response to a compound. For higher throughput, ion flux assays using fluorescent indicators sensitive to membrane potential or specific ions (like Ca²⁺) can be employed, similar to the Gq assay.

    Conclusion and Future Directions

    This guide outlines a systematic, industry-standard approach to characterizing the serotonin receptor cross-reactivity of a novel compound, 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol. By leveraging radioligand binding assays followed by a suite of functional assays tailored to the specific signaling pathway of each receptor subtype, a comprehensive pharmacological profile can be constructed.

    Based on its arylpiperazine core, it is plausible that this compound will exhibit affinity for 5-HT1A and 5-HT2A/2C receptors. The key questions the proposed experiments will answer are:

    • Affinity (Ki): How tightly does it bind to a panel of 5-HT receptors and key off-targets like adrenergic and dopaminergic receptors?

    • Potency (EC₅₀/IC₅₀): How much compound is needed to produce a functional effect?

    • Efficacy: Is it a full agonist, partial agonist, or an antagonist at each receptor it binds to?

    The resulting data will be crucial for establishing a structure-activity relationship (SAR), guiding further chemical optimization, and predicting both the therapeutic potential and the side-effect profile of this and other novel arylpiperazine derivatives.

    References

    • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

    • Wikipedia. (n.d.). para-Methylphenylpiperazine. Retrieved from Wikipedia. [Link]

    • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from Reaction Biology website. [Link]

    • Greiner, E., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(2), 461-467. [Link]

    • Sun, S., et al. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

    • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578. [Link]

    • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-HT3 receptors: Introduction. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

    • Mokrosz, M. J., et al. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 37(17), 2754-2760. [Link]

    • de Oliveira, R. C. G., et al. (2018). New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Biomedicine & Pharmacotherapy, 103, 1353-1360. [Link]

    • International Journal of Drug Design and Discovery. (2024). Synthesis and Pharmacological Evaluation of 7-{2-[4-(Substituted phenyl)-piperazin-1-yl]-2-Oxo-Ethoxy}-4-Methyl-Chromen-2-Ones as Serotonin 5-HT2 Receptors Antagonist. [Link]

    • Ionescu, I. A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)adamantane Derivatives. Pharmaceuticals, 15(3), 349. [Link]

    • Czopek, A., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1406. [Link]

    • Cichero, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1322. [Link]

    • Milstein, C., et al. (1987). The discrepancy between the cross-reactivity of a monoclonal antibody to serotonin and its immunohistochemical specificity. Molecular Brain Research, 2(2), 137-147. [Link]

    • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from Innoprot website. [Link]

    • Medscape. (2024). Selective Serotonin Reuptake Inhibitor Toxicity Workup. Retrieved from Medscape. [Link]

    • Ciano, A., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(13), 2429-2448. [Link]

    • Romero, A. G., et al. (2003). Design and Synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) Using Computational Simulation. A 5-HT1A Receptor Agonist. Bioorganic & Medicinal Chemistry Letters, 13(8), 1429-1432. [Link]

    • Price, K. L., Hirayama, Y., & Lummis, S. C. R. (n.d.). Subtle differences between 5-HT3AC, 5-HT3AD and 5-HT3AE receptors are revealed by partial agonists. University of Cambridge. [Link]

    • National Center for Biotechnology Information. (2007). [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione. Retrieved from NCBI. [Link]

    • Ramakrishna, M., et al. (2011). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Pharmacy Research, 4(10), 3486-3490. [Link]

    • Renner, U., et al. (2012). Interplay between Serotonin 5‐HT1A and 5‐HT7 Receptors in Depressive Disorders. Journal of Neurochemistry, 122(4), 675-683. [Link]

    • Barnes, N. M., et al. (2009). The 5-HT3 receptor--the relationship between structure and function. Neuropharmacology, 56(1), 273-284. [Link]

    • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Retrieved from Creative Biolabs website. [Link]

    • Bromidge, S. M., et al. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5653-5656. [Link]

    • R Discovery. (n.d.). Neuropharmacological profile of a high-affinity ligand of 5-HT1A receptors, 4-phenyl-1-[4-(2-naphtalimido)butyl]-piperazine. Retrieved from R Discovery. [Link]

    • Łukasiewicz, S., et al. (2015). Novel Approaches to Serotonin Receptor Interaction Studies. In Serotonin Receptors in Neurobiology. Springer. [Link]

    Sources

    Validation

    Head-to-head comparison of different arylpiperazine synthesis methods

    The N-arylpiperazine pharmacophore is a ubiquitous structural motif in modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics, including atypical antipsychotics (e.g., aripiprazol...

    Author: BenchChem Technical Support Team. Date: March 2026

    The N-arylpiperazine pharmacophore is a ubiquitous structural motif in modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics, including atypical antipsychotics (e.g., aripiprazole) and CDK4/6 inhibitors (e.g., palbociclib)[1]. For process chemists and drug development professionals, the efficient construction of the C(sp2)–N bond between an aryl halide and piperazine is a critical bottleneck.

    This guide provides a head-to-head technical comparison of the four primary methodologies for arylpiperazine synthesis. By analyzing the mechanistic causality behind each approach and providing self-validating experimental protocols, this guide serves as an authoritative framework for selecting the optimal synthetic route.

    Quantitative Methodology Comparison

    To facilitate rapid strategic decision-making, the operational parameters of the four primary synthetic methods are summarized below.

    Synthesis MethodCatalyst SystemOptimal Substrate ScopeTemp (°C)Relative CostTrace Metal Risk in API
    SNAr None (Base only)Electron-deficient Aryl-F / Aryl-Cl80–120LowNone
    Buchwald-Hartwig Pd / Phosphine (e.g., BINAP)Broad (Aryl-Br, Cl, I, OTf)80–110HighHigh (Requires scavenging)
    Ullmann-Type Cu / Diamine (e.g., DMEDA)Aryl-I, Aryl-Br90–115MediumModerate
    Ni/Photoredox Ni / Ir or Ru + PhotonsBroad, Highly functionalized20–30HighModerate

    Nucleophilic Aromatic Substitution (SNAr)

    SNAr remains the workhorse of industrial process chemistry due to its scalability, low cost, and metal-free nature[1].

    Mechanistic Causality: The reaction relies on the LUMO-lowering effect of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. This electronic activation stabilizes the anionic Meisenheimer intermediate. Fluoride is the optimal leaving group; its high electronegativity maximizes the electrophilicity of the ipso-carbon, accelerating nucleophilic attack[2].

    SNAr A Electron-Deficient Aryl Halide (e.g., Ar-F) C Meisenheimer Complex (Intermediate) A->C B Piperazine (Nucleophile) B->C D N-Arylpiperazine + Halide Salt C->D Rearomatization

    Fig 1. SNAr addition-elimination mechanism forming the Meisenheimer complex.

    Self-Validating Protocol:

    • Charge: To a reactor, add 4-fluorobenzonitrile (1.0 eq), piperazine (3.0 eq to prevent bis-arylation), and K₂CO₃ (1.5 eq) in anhydrous DMSO (0.5 M).

    • Execute: Heat the mixture to 95 °C under nitrogen for 20 hours.

    • Self-Validation Checkpoint: The reaction generates KF as a byproduct. Because KF is poorly soluble in DMSO, the continuous precipitation of fine white salts visually validates the forward progress of the substitution. A lack of precipitate within 2 hours indicates deactivated starting materials or wet solvent.

    • Workup: Quench with water to dissolve the salts, extract with EtOAc, and wash extensively with brine to remove DMSO.

    Buchwald-Hartwig Amination

    When the aryl halide lacks activating EWGs, the3 is the gold standard for C–N bond formation[3].

    Mechanistic Causality: This method relies on a Pd(0)/Pd(II) catalytic cycle. The causality of its high yield lies in the precise tuning of the bulky phosphine ligand (e.g., BINAP or RuPhos). The steric bulk of the ligand forces the critical reductive elimination step, preventing the palladium from resting in an inactive state and minimizing unwanted bis-arylation of the piperazine[4].

    BHCycle Pd0 Pd(0)Ln Active Catalyst PdII_OA Ar-Pd(II)-X Oxidative Addition Pd0->PdII_OA + Ar-X PdII_Amine Ar-Pd(II)-NR2 Amine Binding & Deprotonation PdII_OA->PdII_Amine + Piperazine + Base PdII_Amine->Pd0 Reductive Elimination Product N-Arylpiperazine PdII_Amine->Product

    Fig 2. Buchwald-Hartwig catalytic cycle highlighting oxidative addition and reductive elimination.

    Self-Validating Protocol:

    • Charge: In a glovebox, charge a vial with aryl bromide (1.0 eq), piperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.5 eq).

    • Execute: Add anhydrous Toluene (0.2 M), seal, and heat to 80 °C.

    • Self-Validation Checkpoint: The initial deep purple/red color of Pd₂(dba)₃ must shift to a bright yellow/orange suspension upon heating. This color shift confirms the successful generation of the active Pd(0)-BINAP complex and subsequent oxidative addition. If the solution turns opaque black, it indicates catalyst death (precipitation of Pd black) due to oxygen ingress.

    Ullmann-Type Coupling

    The 4 provides a highly cost-effective alternative to Palladium, particularly favored in late-stage API manufacturing where strict Pd-limits are enforced[4].

    Mechanistic Causality: Historically plagued by the need for harsh temperatures (>150 °C), modern Ullmann protocols utilize bidentate ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA). These ligands solubilize the Cu(I) species and modulate its redox potential, stabilizing the transition states and preventing disproportionation into inactive Cu(0) and Cu(II)[4].

    Self-Validating Protocol:

    • Charge: Charge a reaction vessel with aryl iodide (1.0 eq), piperazine (1.5 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq) in DMSO.

    • Execute: Heat to 100 °C under a nitrogen atmosphere for 24 hours.

    • Self-Validation Checkpoint: Upon heating, the solution transitions from a heterogeneous pale green mixture to a homogenous deep blue/purple solution. This visual cue confirms the formation of the active Cu(I)-diamine complex.

    Metallaphotoredox Dual Catalysis (Ni/Photoredox)

    For highly functionalized, temperature-sensitive, or sterically hindered substrates,5 represents the bleeding edge of synthetic methodology[5].

    Mechanistic Causality: This method merges a nickel cross-coupling cycle with a visible-light photoredox cycle. The causality is profound: the photocatalyst (e.g., Ir or Ru complexes) facilitates a single-electron transfer (SET) that bypasses the traditionally high thermal activation energy required for Ni(II) to Ni(III) oxidation. This allows the difficult reductive elimination step to occur rapidly at room temperature[6].

    DualCatalysis Light Visible Light (Blue LED) PC Photocatalyst (Ir/Ru) Excited State (*PC) Light->PC NiII Ar-Ni(II)-X (Oxidative Addition) PC->NiII SET (Oxidation) Ni0 Ni(0) Complex Ni0->NiII + Ar-X NiIII Ar-Ni(III)-NR2 (Via SET from PC) NiII->NiIII + Amine Radical NiIII->Ni0 Reductive Elimination Product N-Arylpiperazine NiIII->Product

    Fig 3. Metallaphotoredox dual catalysis merging single-electron transfer with a Ni cross-coupling.

    Self-Validating Protocol:

    • Charge: Charge a clear glass vial with aryl bromide (1.0 eq), piperazine (1.5 eq), NiCl₂·glyme (0.05 eq), dtbbpy (0.05 eq), Ir(ppy)₃ (0.01 eq), and DABCO (2.0 eq) in DMA.

    • Execute: Degas via sparging with Argon for 15 minutes. Irradiate with 390 nm blue LEDs at room temperature (with a cooling fan) for 12 hours.

    • Self-Validation Checkpoint: The reaction relies on continuous photon flux. The deep green/yellow color of the Ir-photocatalyst must remain visibly luminescent under irradiation. Loss of luminescence or a rapid shift to an opaque black solution indicates Ni catalyst decomposition (nickel black), instantly validating a failure state requiring re-degassing.

    Strategic Decision Matrix

    • Choose SNAr if your aryl halide contains strong electron-withdrawing groups (e.g., -CN, -NO₂, -CF₃) ortho or para to a fluorine atom. It is the cheapest and most scalable route.

    • Choose Buchwald-Hartwig for unactivated aryl bromides or chlorides where high yields and broad functional group tolerance are required, provided trace palladium can be managed downstream.

    • Choose Ullmann for process-scale manufacturing of unactivated aryl iodides where Palladium cost or toxicity is a strict barrier.

    • Choose Ni/Photoredox for highly complex, late-stage functionalization of APIs where elevated temperatures would degrade the molecule.

    Sources

    Comparative

    A Comprehensive Guide to the Characterization of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol Reference Standard

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the use of well-characteri...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the use of well-characterized reference standards. This guide provides an in-depth technical comparison of the analytical methodologies for the characterization of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol, a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs).

    The selection of a reference standard should not be a perfunctory step. A thorough understanding of its purity profile and structural identity is crucial for the validation of analytical methods and the accurate assessment of drug substance quality. This guide will delve into the essential analytical techniques employed to establish the identity, purity, and overall quality of a 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol reference standard, comparing different grades of material and explaining the scientific rationale behind the experimental choices.

    The Critical Role of a Well-Characterized Reference Standard

    A reference standard serves as a benchmark against which a sample of a drug substance or drug product is compared. Its primary purpose is to ensure the identity, strength, quality, and purity of the material being tested.[1] The U.S. Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized".[2] The level of characterization required depends on the intended use of the standard. For quantitative applications, such as assays for potency and impurities, a thoroughly characterized primary reference standard is essential.[3][4]

    The use of a poorly characterized standard can lead to significant analytical errors, potentially resulting in the release of a substandard product, with serious implications for patient safety and regulatory compliance. Therefore, a multi-faceted analytical approach is necessary to provide a comprehensive profile of the reference material.

    Comparative Analysis of Reference Standard Grades

    Commercially available reference standards for 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol can be broadly categorized into three tiers, each with a different level of characterization and intended use.

    FeatureCertified Reference Material (CRM)Pharmaceutical Secondary StandardResearch Grade
    Purity (by HPLC) ≥ 99.8%≥ 99.5%≥ 98.0%
    Identity Confirmation ¹H NMR, ¹³C NMR, MS, FTIR¹H NMR, MS¹H NMR
    Water Content (by Karl Fischer) ≤ 0.2%≤ 0.5%Not specified
    Residual Solvents (by GC-HS) Meets USP <467> requirementsMeets USP <467> requirementsNot specified
    Traceability Traceable to a national metrology institute (e.g., NIST)Characterized against a primary standardNot specified
    Certification ISO 17034, ISO/IEC 17025Manufactured under cGMPNone

    Causality Behind the Choices:

    • Certified Reference Material (CRM): This is the highest quality standard, providing the lowest uncertainty in its assigned property values. The comprehensive characterization by multiple independent techniques and traceability to a higher-order standard makes it suitable for calibrating other standards and for use in critical quantitative analyses where accuracy is paramount.

    • Pharmaceutical Secondary Standard: This standard is well-characterized and suitable for routine quality control testing. Its characterization is established by comparison to a primary reference standard. While not having the same level of metrological traceability as a CRM, it provides a reliable and cost-effective option for routine use in a cGMP environment.

    • Research Grade: This material is suitable for early-stage research and development where the absolute quantitation is not as critical. The level of characterization is less extensive, and it is not intended for use in quality control or regulatory submissions.

    Experimental Protocols for Comprehensive Characterization

    A robust characterization of a 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol reference standard involves a battery of analytical tests. The following sections detail the methodologies for key experiments.

    Workflow for Reference Standard Characterization

    G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Final Certification Identity_NMR ¹H and ¹³C NMR Spectroscopy Purity_HPLC High-Performance Liquid Chromatography (HPLC) Identity_NMR->Purity_HPLC Identity_MS Mass Spectrometry (MS) Identity_MS->Purity_HPLC Identity_FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Identity_FTIR->Purity_HPLC Purity_GC Gas Chromatography (GC) for Residual Solvents Purity_HPLC->Purity_GC Purity_KF Karl Fischer Titration for Water Content Purity_HPLC->Purity_KF Purity_TGA Thermogravimetric Analysis (TGA) for Non-Volatiles Purity_HPLC->Purity_TGA Certification Issuance of Certificate of Analysis (CoA) Purity_GC->Certification Purity_KF->Certification Purity_TGA->Certification Raw_Material Candidate Reference Material Raw_Material->Identity_NMR Raw_Material->Identity_MS Raw_Material->Identity_FTIR

    Caption: Workflow for the comprehensive characterization of a reference standard.

    High-Performance Liquid Chromatography (HPLC) for Purity Determination

    Objective: To determine the purity of the reference standard and to identify and quantify any related impurities.

    Rationale: HPLC is a high-resolution separation technique that is the workhorse for purity assessment in the pharmaceutical industry. A gradient elution method is often employed to ensure the separation of the main component from both more and less polar impurities.

    Experimental Protocol:

    • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Trifluoroacetic acid in Water

      • B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: A solution of the reference material is prepared in the mobile phase at a concentration of approximately 1.0 mg/mL.

    Data Interpretation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. Any impurity exceeding the reporting threshold (typically 0.05%) should be identified if possible.

    Expected Data:

    ParameterCertified Reference MaterialPharmaceutical Secondary StandardResearch Grade
    Purity (Area %) ≥ 99.8%≥ 99.5%≥ 98.0%
    Largest Impurity ≤ 0.10%≤ 0.15%≤ 1.0%
    Total Impurities ≤ 0.20%≤ 0.50%≤ 2.0%
    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

    Objective: To confirm the chemical structure of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol.

    Rationale: NMR spectroscopy is an unparalleled technique for the unambiguous identification of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.

    Experimental Protocol:

    • Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

    • Sample Preparation: Approximately 10-20 mg of the reference material is dissolved in 0.75 mL of the deuterated solvent.

    Data Interpretation: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with the expected structure.

    Expected ¹H NMR Data (in CDCl₃, representative):

    Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
    7.10d2HAromatic CH (ortho to CH₃)
    6.85d2HAromatic CH (meta to CH₃)
    3.70t2H-CH₂-OH
    3.20t4HPiperazine CH₂ (adjacent to N-aryl)
    2.70t2H-CH₂-N
    2.60t4HPiperazine CH₂ (adjacent to N-CH₂)
    2.30s3H-CH₃
    1.80br s1H-OH
    Mass Spectrometry (MS) for Molecular Weight Confirmation

    Objective: To confirm the molecular weight of the reference material.

    Rationale: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of an ionized molecule, which corresponds to its molecular weight. This is a crucial piece of evidence for confirming the identity of the compound.

    Experimental Protocol:

    • Instrumentation: A mass spectrometer, typically coupled with a liquid chromatograph (LC-MS) or with a direct infusion source.

    • Ionization Technique: Electrospray Ionization (ESI) in positive mode.

    • Analysis: The m/z of the protonated molecule [M+H]⁺ is determined.

    Expected Data:

    • Molecular Formula: C₁₃H₂₀N₂O

    • Exact Mass: 220.1576

    • Expected [M+H]⁺: 221.1648

    Gas Chromatography-Headspace (GC-HS) for Residual Solvents

    Objective: To identify and quantify any residual solvents from the synthesis process.

    Rationale: Residual solvents are process-related impurities that must be controlled within acceptable limits as defined by regulatory guidelines such as USP <467>. GC-HS is the standard technique for this analysis due to its high sensitivity and specificity for volatile organic compounds.

    Experimental Protocol:

    • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

    • Method: The reference material is weighed into a headspace vial and heated to a specific temperature to allow volatile solvents to partition into the headspace gas. A sample of the headspace is then injected into the GC.

    • Analysis: The retention times of any observed peaks are compared to those of known solvent standards. The concentration of each solvent is calculated and compared against the limits specified in USP <467>.

    Karl Fischer Titration for Water Content

    Objective: To quantify the amount of water present in the reference material.

    Rationale: Water can affect the stability and the accurate weighing of a reference standard. Karl Fischer titration is a highly specific and accurate method for the determination of water content.

    Experimental Protocol:

    • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

    • Method: A known amount of the reference material is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected electrochemically.

    • Calculation: The water content is calculated as a percentage of the total mass of the sample.

    Logical Framework for Impurity Profiling

    The identification and control of impurities are critical aspects of pharmaceutical development. The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol can potentially generate several related substances.

    G cluster_0 Starting Materials cluster_1 Target Compound cluster_2 Potential Impurities SM1 1-(4-Methylphenyl)piperazine Target 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol SM1->Target Reaction SM2 2-Chloroethanol SM2->Target Reaction Impurity1 Unreacted Starting Materials Target->Impurity1 Incomplete Reaction Impurity2 Bis-alkylation Product Target->Impurity2 Side Reaction Impurity3 Degradation Products Target->Impurity3 Storage/Stress

    Caption: Potential impurity pathways in the synthesis of the target compound.

    A thorough impurity profiling study would involve the synthesis and characterization of potential impurities to be used as standards for method validation and routine analysis.

    Conclusion

    The characterization of a reference standard for 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is a comprehensive process that requires the application of multiple orthogonal analytical techniques. The choice of a reference standard—be it a Certified Reference Material, a Pharmaceutical Secondary Standard, or a Research Grade material—should be a deliberate decision based on its intended application and the required level of accuracy and regulatory scrutiny.

    By following the detailed experimental protocols and understanding the rationale behind each analytical choice, researchers, scientists, and drug development professionals can ensure the quality and reliability of their analytical data, ultimately contributing to the development of safe and effective medicines. The principles and methodologies outlined in this guide provide a robust framework for the rigorous characterization of this and other critical pharmaceutical reference standards.

    References

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

    • United States Pharmacopeia.
    • European Pharmacopoeia. Chapter 2.2.46.
    • S. Ahuja, H. Rasmussen (Eds.), Handbook of Pharmaceutical Analysis by HPLC, Elsevier, 2005.
    • United States Pharmacopeia. General Chapter <467> Residual Solvents.
    • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

    • Veeprho Pharmaceuticals. Reference Standards, Types, Uses, Preparation & Qualification. (2020). [Link]

    • Pharmaceutical Technology. Reference-Standard Material Qualification. (2009). [Link]

    • MRIGlobal. Four Keys to Reference Standard Management. (2024). [Link]

    Sources

    Validation

    Comparative Efficacy of Novel Piperazine Derivatives vs. Amifostine in Radiation Countermeasures

    Ionizing radiation (IR) induces severe cellular damage primarily through reactive oxygen species (ROS) generation and subsequent DNA double-strand breaks. For decades, and its active metabolite WR-1065 have remained the...

    Author: BenchChem Technical Support Team. Date: March 2026

    Ionizing radiation (IR) induces severe cellular damage primarily through reactive oxygen species (ROS) generation and subsequent DNA double-strand breaks. For decades, and its active metabolite WR-1065 have remained the gold standard for clinical radioprotection[1]. However, as an application scientist overseeing preclinical radioprotector screening, I frequently encounter their limitations: severe dose-limiting toxicities (e.g., hypotension, nausea) and strict administration protocols that severely limit their utility in acute, unexpected exposure scenarios[2].

    Recent structural optimization of has yielded a new class of radioprotectors that offer superior safety profiles and high efficacy[2]. This guide objectively compares these novel piperazine derivatives against Amifostine, detailing their mechanistic advantages and providing field-proven, self-validating protocols for efficacy screening.

    Mechanistic Overview: Dual-Action Radioprotection

    Unlike Amifostine, which relies heavily on free thiol-mediated ROS scavenging, novel piperazine derivatives exhibit a dual-action radioprotective mechanism. First, they act as potent free radical scavengers, neutralizing IR-induced ROS before they can inflict DNA damage. Second, in vitro and molecular docking studies demonstrate that these compounds interact favorably with the hydrophilic pocket of the , actively inhibiting radiation-induced apoptosis[3].

    Mechanism IR Ionizing Radiation ROS ROS Generation IR->ROS DNA DNA Damage ROS->DNA Apop Apoptosis DNA->Apop Pip Piperazine Derivatives Pip->ROS Scavenges Bcl2 Bcl-2 Activation Pip->Bcl2 Binds Bcl2->Apop Inhibits

    Radioprotective mechanism of piperazine derivatives via ROS scavenging and Bcl-2 interaction.

    Comparative Efficacy Data

    To objectively evaluate these compounds, we must look at the therapeutic window—the balance between radioprotection and intrinsic cytotoxicity. The table below summarizes the quantitative performance of leading piperazine candidates against the clinical standard.

    CompoundStructural ModificationCytotoxicity ProfileRadioprotection Factor (RF)Key Advantage
    Amifostine Aminothiol prodrugHigh (Dose-limiting)~1.30 - 1.40Clinical standard; broad-spectrum tissue protection[4].
    WR-1065 Active metaboliteHigh (in MOLT-4)N/A (Toxic alone)Direct active form, but causes significant cell inhibition[2].
    Compound 6 Ortho-iodinated piperazineMinimal~1.50 - 1.60Optimal balance of lipophilicity and DNA protection[2].
    Compound 8 Non-aromatic piperazineNon-toxicN/A (In vivo focus)Enhances 30-day survival in whole-body irradiated mice[3].
    Compound 9 Hydroxyl analogueMinimal1.67Highest RF; superior cell viability preservation[5].

    Data synthesized from recent comparative evaluations in MOLT-4 and PBMC models[2][3][5].

    Core Experimental Workflows & Self-Validating Protocols

    Robust radioprotector screening requires orthogonal validation: assessing both chromosomal integrity and cellular viability. Every protocol described below is designed as a self-validating system . By incorporating intrinsic toxicity arms and baseline damage thresholds, we ensure that the observed Radioprotection Factor (RF) is a true mechanistic effect, not an artifact of cell cycle arrest.

    Workflow S1 1. Compound Prep (100 mM) S2 2. Cell Culture (MOLT-4/PBMCs) S1->S2 S3 3. Pre-treatment (1h prior) S2->S3 S4 4. Gamma Irradiation (3-5 Gy) S3->S4 S5 5. DCA & Flow Cytometry S4->S5 S6 6. RF Calculation S5->S6

    Standardized self-validating workflow for evaluating in vitro radioprotective efficacy.

    Protocol 1: Dicentric Chromosome Assay (DCA) for DNA Damage Mitigation

    Causality: The is the gold standard for biodosimetry. IR induces dicentric chromosomes (DCs) due to the misrepair of double-strand breaks. A reduction in DC frequency directly correlates with the radioprotector's ability to shield DNA[6].

    • Reagent Preparation: Dissolve piperazine derivatives in DMSO to create a 100 mM stock. Dilute to a 100–200 μM working concentration in RPMI 1640 medium.

    • Pre-treatment: Incubate human peripheral blood mononuclear cells (PBMCs) with the working solution for 1 hour at 37°C.

      • Causality: This 1-hour window is critical; it allows for intracellular accumulation and target binding (e.g., Bcl-2 interaction) prior to the introduction of IR stress.

    • Irradiation: Expose cells to 3–5 Gy of gamma radiation (e.g., using a 60Co source).

      • Self-Validation Step: You must include a vehicle-only irradiated control (maximum damage threshold) and an un-irradiated control (baseline damage). If the vehicle control does not show a linear-quadratic increase in DCs, the irradiation source calibration is flawed.

    • Cell Culture & Arrest: Stimulate lymphocytes with Phytohemagglutinin (PHA) for 48 hours. Add Colcemid (0.1 μg/mL) for the final 24 hours.

      • Causality: Colcemid arrests cells in metaphase, the only cell-cycle stage where dicentric chromosomes are visually quantifiable.

    • Harvesting & Scoring: Perform hypotonic swelling (0.075 M KCl), fix in methanol/acetic acid (3:1), and stain with Giemsa. Score a minimum of 500 metaphases per sample to calculate the RF.

    Protocol 2: Annexin V/PI Flow Cytometry for Apoptosis

    Causality: While DCA measures genetic preservation, flow cytometry quantifies actual cellular survival. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

    • Treatment & IR: Pre-treat MOLT-4 lymphoblastic leukemia cells with 100 μM of the piperazine derivative for 1 hour, followed by IR exposure.

    • Incubation: Culture the cells for 24–48 hours post-irradiation.

      • Causality: Apoptotic signaling cascades require time to execute. Assaying immediately post-IR will yield false negatives, as membrane asymmetry has not yet occurred.

    • Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 μL FITC-Annexin V and 5 μL PI. Incubate for 15 minutes in the dark at room temperature.

    • Acquisition: Analyze via flow cytometry within 1 hour.

      • Self-Validation Step: Include a WR-1065 (active Amifostine) control arm. WR-1065 often shows high intrinsic toxicity in MOLT-4 cells at 100 μM[2]. Observing this toxicity validates the assay's sensitivity to drug-induced apoptosis, thereby proving that the high viability seen in the piperazine arms is a result of a genuinely superior therapeutic window.

    Conclusion

    Novel 1-(2-hydroxyethyl)piperazine derivatives, particularly those with ortho-iodinated (Compound 6) or hydroxyl substitutions (Compound 9), represent a significant leap forward in radiation countermeasures. By maintaining high Radioprotection Factors (RF > 1.6) while eliminating the severe cytotoxicity associated with Amifostine, these compounds provide a wider therapeutic index and are prime candidates for advanced in vivo and clinical development.

    References

    • Title: Second-generation piperazine derivatives as promising radiation countermeasures Source: RSC Medicinal Chemistry (2024) URL: [Link]

    • Title: Substituted Piperazines as Novel Potential Radioprotective Agents Source: Molecules (2020) URL: [Link]

    • Title: Rational Design, Synthesis and Evaluation of Piperazine Derivatives as Promising Radioprotective Agents: Toward Next-Generation Alternatives to Amifostine Source: SSRN (2024) URL: [Link]

    • Title: Application of dicentric chromosome assay for evaluation of radioprotective effect Source: Biology Methods and Protocols (2024) URL: [Link]

    • Title: Radioprotective effects of amifostine Source: Seminars in Oncology (1999) URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Handling of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol in a Research and Development Setting

    Hazard Assessment Based on Analogous Piperazine Derivatives Due to the presence of the piperazine moiety, 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is anticipated to share hazard characteristics with other compounds in...

    Author: BenchChem Technical Support Team. Date: March 2026

    Hazard Assessment Based on Analogous Piperazine Derivatives

    Due to the presence of the piperazine moiety, 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is anticipated to share hazard characteristics with other compounds in this class. The primary health concerns associated with piperazine derivatives include:

    • Skin and Eye Irritation/Corrosion: Piperazine and its derivatives are known to cause effects ranging from moderate irritation to severe burns upon contact with the skin and eyes[1][2][3][4].

    • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system[2][3][4][5].

    • Sensitization: Prolonged or repeated exposure may cause allergic skin reactions in some individuals[1][6].

    • Harmful if Swallowed: Ingestion may lead to adverse health effects[4][7].

    Recommended Personal Protective Equipment (PPE)

    A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for various laboratory activities involving 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol.

    Activity Required PPE Rationale
    Weighing and Aliquoting (Solid Form) - Double Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash Goggles with Side Shields- N95 RespiratorTo prevent inhalation of fine particles and protect the skin and eyes from accidental contact[1].
    Solution Preparation and Handling - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash Goggles- Face Shield (if splash potential is high)To protect against splashes of the chemical in solution, which can cause skin and eye irritation[1][2][3].
    General Experimental Procedures - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash GogglesTo provide a baseline of protection during routine experimental work[1].
    Waste Disposal - Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical-Resistant Apron or Gown- Chemical Splash Goggles- Face ShieldTo offer enhanced protection when handling larger volumes of potentially hazardous chemical waste[1].
    Step-by-Step Operational Plan

    This protocol provides a systematic approach to safely managing 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol throughout its lifecycle in the laboratory.

    3.1. Receiving and Storage

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Log the compound into the chemical inventory system.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. Keep the container tightly sealed.

    3.2. Preparation and Use

    • Engineering Controls: All manipulations of the solid form of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol should be conducted in a certified chemical fume hood to minimize inhalation exposure[1].

    • Donning PPE: Before handling, ensure all required PPE is donned correctly as per the table above.

    • Weighing: Use dedicated spatulas and weigh boats.

    • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    3.3. PPE Selection Workflow

    The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

    PPE_Selection_Workflow PPE Selection Workflow for Handling 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol Start Start: Assess Task Task_Type What is the task? Start->Task_Type Weighing Weighing Solid Task_Type->Weighing Solid Handling Solution_Prep Preparing Solution Task_Type->Solution_Prep Liquid Handling Experiment Running Experiment Task_Type->Experiment Routine Use Waste Disposing of Waste Task_Type->Waste Waste Management PPE_Weighing Double Gloves Lab Coat Goggles N95 Respirator Weighing->PPE_Weighing PPE_Solution Gloves Lab Coat Goggles Face Shield (if splash risk) Solution_Prep->PPE_Solution PPE_Experiment Gloves Lab Coat Goggles Experiment->PPE_Experiment PPE_Waste Heavy-duty Gloves Resistant Apron Goggles Face Shield Waste->PPE_Waste End Proceed with Task Safely PPE_Weighing->End PPE_Solution->End PPE_Experiment->End PPE_Waste->End

    Caption: PPE Selection Workflow Diagram

    Emergency Procedures

    In the event of accidental exposure, immediate and appropriate first aid is crucial.

    • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].

    • Skin Contact: Promptly wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation persists, seek medical attention[5][8].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[8].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[8].

    Disposal Plan

    All waste containing 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol should be treated as hazardous.

    • Waste Collection: Collect all waste materials (including contaminated gloves, weigh boats, and paper towels) in a dedicated, clearly labeled, and sealed container.

    • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash[6][7]. Consult your institution's environmental health and safety (EHS) department for specific guidance.

    References

    • BenchChem. (2025). Personal protective equipment for handling 1,4-Dinicotinoylpiperazine.
    • ECHEMI. (n.d.). Piperazine SDS, 110-85-0 Safety Data Sheets.
    • Apollo Scientific. (n.d.). Piperazine.
    • Bay County. (n.d.). MATERIAL SAFETY DATA SHEET.
    • Echemi. (n.d.). 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Safety Data Sheets.
    • s d fine-chem limited. (n.d.). piperazine anhydrous.
    • IPCS. (n.d.). ICSC 1032 - PIPERAZINE (anhydrous).
    • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
    • Philip Harris Manufacturing. (2016). SAFETY DATA SHEET.

    Sources

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